Technical Documentation Center

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol
  • CAS: 330982-03-1

Core Science & Biosynthesis

Foundational

Pharmacokinetics and bioavailability profile of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

An In-Depth Technical Guide on the Preclinical Pharmacokinetic and Bioavailability Profile of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (Compound X) Foreword This document provides a comprehensive technical overv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Preclinical Pharmacokinetic and Bioavailability Profile of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (Compound X)

Foreword

This document provides a comprehensive technical overview of the essential preclinical studies required to characterize the pharmacokinetic (PK) and bioavailability profile of a novel chemical entity, exemplified by 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, hereafter referred to as "Compound X." As public domain data for this specific molecule is not available, this guide synthesizes established, industry-standard methodologies to construct a representative profile for a compound of this chemical class. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating similar small molecule drug candidates. The narrative emphasizes the rationale behind experimental choices, adherence to rigorous scientific principles, and the integration of data to build a cohesive ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Introduction to Compound X: A Structural Overview and Rationale for PK Profiling

Compound X belongs to the piperazinyl-pyrimidine class of compounds, a scaffold frequently explored in medicinal chemistry due to its versatile binding capabilities and favorable physicochemical properties. The presence of a phenol group, a piperazine moiety, and a pyrimidine core suggests potential interactions with various biological targets and metabolic pathways. A thorough understanding of its ADME properties is paramount as it forms the bridge between in vitro potency and in vivo efficacy and safety. The primary goal of this preclinical evaluation is to determine the systemic exposure of Compound X after administration and to understand the physiological processes that govern this exposure.

Absorption: Intestinal Permeability and Efflux Liability

A critical first step in oral drug development is to assess the compound's ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is the gold-standard in vitro model for this purpose, providing insights into both passive diffusion and active transport mechanisms.

Causality Behind Experimental Choice: The Caco-2 Monolayer Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit tight junctions and express key transporter proteins (e.g., P-glycoprotein, P-gp) found in the human intestine. This makes it an invaluable tool for predicting the oral absorption of new chemical entities. We assess permeability in both the apical (AP) to basolateral (BL) direction, mimicking absorption, and the basolateral to apical (BL) direction to identify potential efflux mediated by transporters like P-gp.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Verification: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the tight junctions. A TEER value >200 Ω·cm² is typically required. The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed.

  • Assay Initiation:

    • The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For AP to BL assessment, Compound X (typically at 10 µM) is added to the apical chamber, and the basolateral chamber contains drug-free buffer.

    • For BL to AP assessment, Compound X is added to the basolateral chamber.

  • Sampling: Samples are collected from the receiver chamber at predefined time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the end of the experiment.

  • Quantification: The concentration of Compound X in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio (ER) is calculated as: ER = Papp (BL→AP) / Papp (AP→BL). An ER > 2 is indicative of active efflux.

Visualization: Caco-2 Permeability Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days (Differentiation) Caco2->Culture TEER Verify Monolayer Integrity (TEER & Lucifer Yellow) Culture->TEER Wash Wash Monolayer with HBSS TEER->Wash Add_AP Add Compound X to Apical Side Wash->Add_AP Add_BL Add Compound X to Basolateral Side Wash->Add_BL Incubate Incubate at 37°C Add_AP->Incubate Add_BL->Incubate Sample Sample Receiver Chamber at T=30, 60, 90, 120 min Incubate->Sample LCMS Quantify Compound X (LC-MS/MS) Sample->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Representative Data for Compound X
ParameterControl (Propranolol)Control (Atenolol)Compound XClassification
Papp (AP→BL) (10⁻⁶ cm/s) 25.50.412.3High Permeability
Papp (BL→AP) (10⁻⁶ cm/s) 24.90.535.7-
Efflux Ratio (ER) 0.981.252.9Substrate of Efflux

Interpretation: The high AP→BL Papp value suggests that Compound X has good passive permeability. However, the efflux ratio of 2.9 indicates it is a substrate of an efflux transporter, likely P-gp, which could potentially limit its net absorption in vivo.

Distribution: Plasma Protein Binding

Once absorbed, a drug's distribution into tissues is governed by its binding to plasma proteins. Only the unbound fraction is free to interact with targets and be cleared. Therefore, determining the extent of plasma protein binding (PPB) is a critical parameter.

Causality Behind Experimental Choice: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the unbound fraction of a drug in plasma. It involves separating a plasma-containing chamber from a buffer-containing chamber by a semi-permeable membrane that allows only unbound drug to pass through until equilibrium is reached. This method minimizes experimental artifacts associated with other techniques.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation: A RED device insert (containing the dialysis membrane) is placed into each well of a base plate.

  • Sample Addition: 200 µL of plasma (human, rat) spiked with Compound X (e.g., at 1 µM) is added to the sample chamber of the insert. 350 µL of phosphate-buffered saline (PBS) is added to the buffer chamber of the base plate.

  • Incubation: The plate is sealed and incubated at 37°C for 4-6 hours on an orbital shaker to facilitate equilibrium.

  • Sampling & Quenching: After incubation, equal aliquots (e.g., 50 µL) are removed from both the plasma and buffer chambers. The plasma sample is mixed with an equal volume of blank buffer, and the buffer sample is mixed with an equal volume of blank plasma to ensure matrix matching. Both are then quenched with acetonitrile containing an internal standard.

  • Quantification: The concentration of Compound X in the protein-quenched samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as:

    • fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

Representative Data for Compound X
SpeciesFraction Unbound (fu)% BoundInterpretation
Human Plasma 0.04595.5%Moderately High Binding
Rat Plasma 0.06293.8%Moderately High Binding

Interpretation: Compound X exhibits moderately high binding to both human and rat plasma proteins. This suggests that a significant portion of the compound will be sequestered in the bloodstream, which may affect its volume of distribution and overall clearance.

Metabolism: In Vitro Metabolic Stability

The metabolic stability of a compound provides an estimate of its susceptibility to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver. This is a key determinant of a drug's half-life and oral bioavailability.

Causality Behind Experimental Choice: Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, especially CYPs. Incubating a compound with liver microsomes in the presence of the necessary cofactor (NADPH) provides a robust and high-throughput method to assess its intrinsic clearance.

Experimental Protocol: Microsomal Stability Assay
  • Reaction Mixture Preparation: A master mix is prepared containing liver microsomes (e.g., human, rat at 0.5 mg/mL) in a phosphate buffer.

  • Incubation: Compound X (typically at 1 µM) is pre-incubated with the microsomal mix at 37°C for 5 minutes.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH solution. Control incubations are run in parallel without NADPH to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is transferred for analysis.

  • Quantification: The remaining concentration of Compound X is measured by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of Compound X remaining is plotted against time. The slope of the resulting line (k) is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

    • t½ = 0.693 / k

    • Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Visualization: Metabolic Stability Assessment Workflow

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis Mix Prepare Master Mix: Liver Microsomes + Buffer PreIncubate Add Compound X (1 µM) Pre-incubate at 37°C Mix->PreIncubate Start Initiate Reaction with NADPH PreIncubate->Start Timepoints Sample at T=0, 5, 15, 30, 60 min Start->Timepoints Quench Quench with cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate t½ and Intrinsic Clearance LCMS->Calc

Exploratory

Receptor target identification for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Whitepaper: Deorphanization and Receptor Target Identification for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol Executive Summary & Structural Rationale The identification of molecular targets for biologically activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Deorphanization and Receptor Target Identification for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol

Executive Summary & Structural Rationale

The identification of molecular targets for biologically active small molecules is a critical bottleneck in drug discovery. The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol (Molecular Formula: C15H18N4O) presents a highly privileged, multi-pharmacophore structural scaffold. Because it lacks a single, universally annotated receptor target in standard commercial libraries, researchers must employ a systematic target deconvolution workflow to identify its primary mechanism of action.

As an Application Scientist, the first step in target identification is structural causality—analyzing why a molecule might bind to specific protein classes. This compound features three critical motifs:

  • The Pyrimidine Core: Pyrazolo- and aryl-pyrimidines are well-established bioisosteres of the adenine ring of ATP. This allows the scaffold to mimic key hydrogen-bonding interactions within the highly conserved hinge region of protein kinase active sites[1].

  • The Arylpiperazine Moiety: The piperazine ring is a classic pharmacophore for aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The basic secondary amine of the piperazine ring forms a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain of these receptors[2].

  • The Phenol Group: Provides critical hydrogen bond donor/acceptor capabilities, further stabilizing target engagement in hydrophobic pockets.

Because the compound possesses features of both kinase inhibitors and GPCR ligands, a multi-tiered, self-validating experimental workflow is required to definitively identify its target.

TargetID A Compound Hit: 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol B Tier 1: In Silico Profiling (Pharmacophore & Docking) A->B C Tier 2: Label-Free Biophysics (CETSA & TPP) A->C D Tier 3: Affinity Proteomics (Biotin-Linker Pull-down) A->D E Target Validation (CRISPR KO & SPR) B->E C->E D->E

Fig 1: Multi-tiered target deconvolution workflow for the pyrimidine-piperazine compound.

Tier 1: In Silico Target Prediction & Pharmacophore Modeling

Before committing to resource-intensive wet-lab experiments, in silico profiling provides a probabilistic ranking of targets. By utilizing Similarity Ensemble Approach (SEA) and SwissTargetPrediction, we can map the compound's structural motifs against known biologically active libraries.

Table 1: Target Class Probability based on Structural Motifs

Structural MotifPutative Target ClassInteraction MechanismProbability Score
Arylpiperazine 5-HT Receptors (e.g., 5-HT1A, 5-HT7)Salt bridge via secondary amine to Asp3.32; Pi-Pi stacking[2].High
Arylpiperazine Dopamine Receptors (D2/D3)Hydrophobic pocket occupation; amine-aspartate interaction.High
Pyrimidine Core Protein Kinases (e.g., CDKs, AURK)ATP-competitive hinge binding via nitrogen lone pairs[1].Moderate-High
Phenol Ring Nicotinic Receptors (α7nAChR)Hydrogen bonding in the orthosteric binding site[3].Moderate

Tier 2: Biophysical Target Engagement (CETSA / TPP)

Phenotypic hits require target validation in a physiologically relevant environment. The is the gold standard for this tier because it evaluates drug binding to target proteins in intact cells without requiring chemical modification of the compound[4].

Causality & Logic: CETSA relies on the thermodynamic principle of ligand-induced protein stabilization. When 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol binds to its target (whether a kinase or a GPCR), the free energy of the folded protein state decreases, making it resistant to heat-induced denaturation and subsequent aggregation[4].

Step-by-Step CETSA Protocol (Self-Validating System):

  • Cell Preparation: Culture target cells (e.g., HEK293 or a disease-specific line) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into three cohorts:

    • Cohort A (Vehicle): Treated with 0.1% DMSO.

    • Cohort B (Active): Treated with 10 µM of the compound.

    • Cohort C (Competition Control): Pre-incubated with a known broad-spectrum competitor (e.g., Staurosporine for kinases) followed by the compound. This makes the system self-validating by controlling for non-specific stabilization.

  • Thermal Challenge: Aliquot each cohort into PCR tubes and heat across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles (liquid nitrogen). Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot (for targeted hypothesis testing) or Mass Spectrometry (Thermal Proteome Profiling, TPP) to identify the stabilized receptor[5].

Tier 3: Affinity-Based Chemoproteomics

If CETSA identifies a broad class (e.g., "kinases") but lacks single-target resolution, is required[6].

Probe Design Causality: To pull down the target, the compound must be immobilized on a solid matrix (e.g., magnetic beads). The secondary amine of the piperazine ring is the optimal vector for linker attachment (e.g., via an NHS-PEG4-Biotin linker). Structural biology dictates that in both kinase and GPCR binding models, the terminal amine of the piperazine often points toward the solvent-exposed region of the binding pocket, meaning a linker attached here is least likely to sterically hinder target affinity.

Step-by-Step Affinity Pull-Down Protocol:

  • Probe Synthesis: React 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol with NHS-PEG4-Biotin in DMF with DIPEA. Purify the biotinylated probe via HPLC.

  • Lysate Preparation: Lyse target cells in a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40) to preserve native protein complexes.

  • Bead Immobilization: Incubate the biotinylated probe with Streptavidin-coated magnetic beads for 1 hour at 4°C. Wash extensively to remove unbound probe.

  • Target Capture: Incubate the functionalized beads with 2 mg of cell lysate overnight at 4°C.

  • Self-Validating Elution (Critical Step): Instead of boiling the beads (which elutes background noise), perform a competitive elution. Incubate the beads with a high concentration (100 µM) of the free, unmodified 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol. Only proteins specifically bound to the pharmacophore will be outcompeted and released into the eluate[6].

  • LC-MS/MS Analysis: Digest the eluate using Trypsin and analyze via bottom-up liquid chromatography-tandem mass spectrometry to identify the receptor.

Signaling cluster_0 GPCR Axis (e.g., 5-HT/D2) cluster_1 Kinase Axis (e.g., CDKs) Cpd Compound GPCR Aminergic GPCR Cpd->GPCR Agonism/ Antagonism Kinase Protein Kinase Cpd->Kinase ATP-competitive Inhibition cAMP cAMP / PKA Cascade GPCR->cAMP Pheno Phenotypic Response (Cell Viability / Signaling) cAMP->Pheno Phos Substrate Phosphorylation Kinase->Phos Phos->Pheno

Fig 2: Putative dual-axis signaling modulation by the pyrimidine-piperazine scaffold.

Conclusion

Identifying the specific receptor for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol requires navigating its dual-pharmacophore nature. By combining label-free biophysics (CETSA) to confirm target engagement in living cells with high-resolution affinity chemoproteomics (competitive elution LC-MS/MS), researchers can confidently de-orphanize this compound, distinguishing between its potential roles as an aminergic GPCR modulator or a protein kinase inhibitor.

References

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013). URL: [Link]

  • Lopez-Rodriguez, M. L., et al. "Arylpiperazine Derivatives Acting at 5-HT1A Receptors." Current Medicinal Chemistry (2002). URL:[Link]

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry (2020). URL:[Link]

  • Wang, Y., et al. "Virus-like Iron-Gold Heterogeneous Nanoparticles for Drug Target Screening." Analytical Chemistry (2023). URL:[Link]

Sources

Foundational

Physicochemical properties and molecular weight of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Foreword: A Molecule of Interest In the landscape of modern drug discovery and devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Foreword: A Molecule of Interest

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from the moment of formulation to its interaction with biological targets. This guide provides a comprehensive overview of the key physicochemical properties of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, a molecule of significant interest due to its structural motifs commonly found in pharmacologically active agents. While specific experimental data for this compound is not widely published, this document serves as a detailed roadmap for its characterization, offering both theoretical insights and practical, field-proven experimental protocols.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

  • Systematic (IUPAC) Name: 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol

  • Common Form: This compound is frequently supplied as a hydrochloride salt, with the IUPAC name 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride.[1]

  • CAS Number (for the hydrochloride salt): 1255717-95-3[2]

  • Molecular Structure:

    Caption: Chemical structure of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol.

Molecular Weight

The molecular weight is a fundamental property, essential for all gravimetric and molar calculations.

FormMolecular FormulaMolecular Weight ( g/mol )Source
Hydrochloride SaltC15H19ClN4O306.79[1][3][4]
Free BaseC15H18N4O270.33 (calculated)
  • Note on Calculation: The molecular weight of the free base is calculated by subtracting the molecular weight of hydrogen chloride (HCl, approximately 36.46 g/mol ) from the molecular weight of the hydrochloride salt.

Melting Point

The melting point is a critical indicator of purity and provides insights into the crystalline structure of the compound. For pyrimidine derivatives, a sharp melting point is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

This method is a reliable and widely used technique for determining the melting point of a solid compound.

G start Start prep Sample Preparation Finely powder the solid. Pack into a capillary tube to a height of 2-3 mm. start->prep setup Apparatus Setup Place the capillary in the melting point apparatus. Set a heating ramp rate (e.g., 2-5 °C/min). prep->setup observe Observation Record the temperature at which the solid first begins to melt. Record the temperature at which the solid is completely liquid. setup->observe result Result The melting point is reported as a range between the two recorded temperatures. observe->result end End result->end

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Solubility, particularly aqueous solubility, is a cornerstone of drug development, influencing absorption and bioavailability. The "shake-flask" method is the gold standard for its determination.[5]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This method directly measures the saturation concentration of the compound in a given solvent.

G start Start addition Addition Add an excess of the compound to a known volume of solvent (e.g., water, buffer). start->addition equilibration Equilibration Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium. addition->equilibration separation Phase Separation Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. equilibration->separation analysis Analysis Quantify the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis). separation->analysis result Result The measured concentration is the solubility of the compound. analysis->result end End result->end

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa values indicate the ionization state of a molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Given the presence of a phenolic hydroxyl group and two basic nitrogen atoms in the piperazine ring, this compound is expected to have at least three pKa values. Potentiometric titration is a precise method for determining pKa.[4][6][7][8][9][10]

Experimental Protocol: Potentiometric Titration for pKa Determination

This technique involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

  • Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH), monitoring the pH with a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The shake-flask method is the classical and most reliable technique for its experimental determination.[1][11][12][13][14]

Experimental Protocol: Shake-Flask Method for LogP Determination
  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning between the two phases.

  • Equilibration and Separation: Allow the mixture to stand until the two phases have completely separated.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons (phenol and pyrimidine rings), a singlet for the methyl group, and signals for the piperazine ring protons. The phenolic -OH and piperazine -NH protons may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

  • N-H stretch (piperazine): A weaker band in the same region as the O-H stretch.

  • C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C=N and C=C stretch (pyrimidine and phenol rings): Bands in the 1450-1650 cm⁻¹ region.[8]

Conclusion

References

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available at: [Link]

  • Solubilities of biologically active phenolic compounds: measurements and modeling. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. University of Barcelona. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • (PDF) Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Academia.edu. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

  • (PDF) REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. ResearchGate. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. Available at: [Link]

  • pKa values of common substituted piperazines. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. ResearchGate. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [Link]

Sources

Exploratory

A Methodological Guide to Elucidating the Metabolic Fate and Pharmacokinetic Profile of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol

Introduction: Charting the Course for a Novel Pyrimidine Derivative The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its interaction with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting the Course for a Novel Pyrimidine Derivative

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its interaction with biological systems. For 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol, a compound featuring a pyrimidine core, a piperazine moiety, and a phenol group, its absorption, distribution, metabolism, and excretion (ADME) profile is a critical determinant of its efficacy and safety.[1] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the metabolite profile and biological half-life of this and structurally related molecules.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents.[2] The piperazine ring is also a common functional group in drug design, often included to improve solubility and bioavailability.[3] However, these functional groups are also susceptible to extensive metabolic transformations, which can significantly impact the compound's pharmacokinetic properties and potentially lead to the formation of active or toxic metabolites. Therefore, a proactive and systematic investigation into the metabolic fate of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol is not merely a regulatory requirement but a scientific imperative for successful drug development.

This guide will navigate the user through the essential in vitro and in vivo methodologies, state-of-the-art analytical techniques, and the strategic rationale behind each experimental choice. By following the principles and protocols outlined herein, researchers can build a robust data package to predict human pharmacokinetics, inform dose selection, and ensure the safety and efficacy of this promising molecule.

Part 1: In Vitro Metabolite Profiling: A First Look at Metabolic Stability and Pathways

In vitro metabolism studies serve as the initial and foundational step in understanding the metabolic fate of a new chemical entity. These assays are designed to assess the compound's intrinsic stability in the presence of drug-metabolizing enzymes and to identify the primary routes of metabolic transformation.

Metabolic Stability Assessment in Liver Microsomes

The initial assessment of metabolic lability is crucial. Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are the workhorse for this evaluation.[1] A compound with very rapid in vitro clearance may face challenges in achieving therapeutic concentrations in vivo.[4]

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Incubation Mixtures: In a 96-well plate, combine liver microsomes (from human and relevant preclinical species) with a phosphate buffer (pH 7.4) and the test compound, 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol, at a final concentration typically between 0.1 and 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomal proteins.

  • Initiation of the Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Interpreting the Data: A short in vitro half-life (e.g., < 10 minutes) suggests rapid metabolism, which may necessitate medicinal chemistry efforts to improve metabolic stability.[4] Conversely, a very long half-life may indicate a potential for drug-drug interactions or accumulation upon repeated dosing.

Metabolite Identification in In Vitro Systems

Identifying the metabolic "hotspots" on the molecule is the next critical step. This is typically achieved by incubating the compound with various in vitro systems, followed by high-resolution mass spectrometry analysis to detect and structurally elucidate the metabolites.

Experimental Workflow for Metabolite Identification

Figure 1: A generalized workflow for in vitro metabolite identification.

Potential Metabolic Pathways for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol:

Based on the structure, several metabolic transformations can be anticipated:

  • Aromatic Hydroxylation: The phenol ring and the pyrimidine ring are susceptible to hydroxylation, a common Phase I metabolic reaction mediated by CYP enzymes.[4]

  • Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring can undergo N-oxidation. Additionally, the carbon atoms of the piperazine ring can be hydroxylated.

  • N-dealkylation: The piperazine ring could potentially be opened or modified through dealkylation reactions.

  • Phase II Conjugation: The hydroxyl group of the phenol and any newly formed hydroxyl groups can undergo glucuronidation or sulfation, which are Phase II reactions that increase water solubility and facilitate excretion.[1]

Part 2: In Vivo Pharmacokinetics and Biological Half-Life Determination

Following the in vitro characterization, in vivo studies in preclinical species are essential to understand the compound's behavior in a whole organism. These studies provide crucial data on the biological half-life, bioavailability, and clearance of the parent drug and its major metabolites.

Pharmacokinetic Study Design

A typical pharmacokinetic study involves administering the compound to a group of animals (e.g., rats or dogs) via both intravenous (IV) and oral (PO) routes.

Protocol for a Rodent Pharmacokinetic Study

  • Animal Acclimation and Dosing: Acclimate the animals to the study conditions. Administer a single dose of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol via IV and PO routes to separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the parent compound and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters

The following table summarizes the critical pharmacokinetic parameters and their significance.

ParameterDescriptionSignificance
t½ (Half-life) The time required for the plasma concentration of the drug to decrease by 50%.Determines the dosing interval and the time to reach steady-state concentrations.[5]
Cmax The maximum observed plasma concentration.An indicator of the rate and extent of absorption.
Tmax The time at which Cmax is observed.Provides information on the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over time.A measure of the extent of systemic exposure.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.The most important parameter determining the steady-state concentration for a given dosage rate.[5]
Vd (Volume of Distribution) A theoretical volume that relates the amount of drug in the body to the plasma concentration.Indicates the extent of drug distribution into tissues.[5]
F (Bioavailability) The fraction of the administered dose that reaches the systemic circulation.A critical parameter for determining the oral dose.
Metabolite Profiling in In Vivo Matrices

In addition to plasma, analyzing urine and feces for the presence of the parent compound and its metabolites provides a complete picture of the excretion pathways.

In Vivo Metabolite Profiling Workflow

Figure 2: Workflow for in vivo metabolite profiling and excretion balance studies.

Part 3: Advanced Analytical Strategies for Quantification and Structural Elucidation

The success of metabolite profiling and pharmacokinetic studies hinges on the robustness and sensitivity of the analytical methods employed.

Quantitative Bioanalysis using LC-MS/MS

For accurate quantification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol and its key metabolites in biological matrices, a validated LC-MS/MS method is the gold standard.

Key Aspects of Method Development and Validation:

  • Chromatographic Separation: A reversed-phase HPLC or UHPLC method is typically developed to achieve good separation of the analyte from endogenous matrix components and its metabolites.[6]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Structural Elucidation using High-Resolution Mass Spectrometry (HRMS)

For identifying unknown metabolites, HRMS instruments such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers are indispensable. These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of the metabolites. The fragmentation patterns obtained from MS/MS experiments are then used to elucidate the structure of the metabolites.

Conclusion: Synthesizing the Data for a Comprehensive Profile

By systematically applying the in vitro and in vivo methodologies and advanced analytical techniques described in this guide, researchers can construct a comprehensive understanding of the metabolite profile and biological half-life of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol. This knowledge is paramount for making informed decisions during lead optimization, selecting appropriate preclinical safety species, and designing first-in-human clinical studies. The integration of these data will ultimately de-risk the development program and pave the way for the successful translation of this promising molecule into a potential therapeutic agent.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. (2017, July 4).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. (2007, February 19).
  • Clinical Pharmacokinetics and Pharmacodynamics | Pharmacotherapy: A Pathophysiologic Approach, 11e | AccessPharmacy. (n.d.).
  • Drug Metabolism and Toxicological Mechanisms - MDPI. (2025, May 31).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24).
  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC. (n.d.).

Sources

Foundational

Elucidating the Cellular Uptake Mechanisms of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in Human Tissue

An In-depth Technical Guide Abstract The journey of a therapeutic agent from administration to its intracellular target is governed by a complex series of interactions, chief among them being its transport across the cel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The journey of a therapeutic agent from administration to its intracellular target is governed by a complex series of interactions, chief among them being its transport across the cell membrane. For novel chemical entities such as 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, a compound featuring a pyrimidine core often associated with anticancer and anti-inflammatory properties, understanding these uptake mechanisms is paramount.[1][2] A comprehensive grasp of how this molecule enters human cells is critical for optimizing its delivery, predicting its efficacy, and mitigating potential resistance.[3][4] This guide presents a robust, multi-faceted experimental framework designed for researchers and drug development professionals. It moves beyond theoretical postulation to provide a detailed, field-proven strategy for systematically dissecting the cellular entry pathways of this compound, from initial visualization to the precise identification of dominant transport machinery. We detail a logical workflow, provide step-by-step protocols for key assays, and offer a framework for data interpretation, thereby creating a comprehensive roadmap for its preclinical characterization.

Introduction and Theoretical Framework

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is a heterocyclic compound characterized by three key moieties: a pyrimidine ring, a piperazine group, and a phenol group.[5] This composite structure suggests that its entry into human cells is unlikely to be a simple matter of passive diffusion. Instead, it is likely facilitated by one or more sophisticated biological transport systems. The objective of this guide is to provide the scientific rationale and actionable protocols to investigate these systems.

Postulated Uptake Mechanisms

Based on its chemical architecture, we can hypothesize several potential, non-mutually exclusive, uptake pathways:

  • Solute Carrier (SLC) Transporters: This superfamily of membrane proteins is a primary gateway for a vast array of small molecules, including nutrients and drugs.[6][7] Given the pyrimidine core, the compound is a candidate substrate for nucleoside transporters, such as the equilibrative nucleoside transporters (ENTs) or the concentrative nucleoside transporters (CNTs), which are known to transport pyrimidine analogues.[1][8][9] Furthermore, the cationic nature of the piperazine ring at physiological pH may facilitate interaction with organic cation transporters (OCTs).[10]

  • Endocytic Pathways: While often associated with larger molecules, endocytosis can be a relevant pathway for small molecules, particularly if they bind to cell-surface receptors that are subsequently internalized.[11] The primary routes to consider are clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CavMe), and macropinocytosis.[12][13][14]

  • Passive Diffusion: The lipophilicity conferred by the phenol and methyl groups may allow for a degree of passive transport across the lipid bilayer, though this is often a minor component for structured molecules with multiple polar groups.[2]

Our investigative strategy is designed to systematically test each of these hypotheses.

A Phased Experimental Strategy for Elucidating Uptake

G cluster_0 Phase 1: Visualization & Initial Quantification cluster_1 Phase 2: Mechanistic Dissection cluster_2 Phase 3: Data Synthesis & Model Building P1_1 Synthesis of a Fluorescent Analog P1_2 Fluorescence Microscopy (Qualitative Assessment) P1_1->P1_2 P1_3 Flow Cytometry (Quantitative Analysis) P1_2->P1_3 P2_1 Energy Dependence Assay (4°C & Metabolic Inhibitors) P1_3->P2_1 Proceed if uptake is quantifiable P2_2 Pharmacological Inhibition of Endocytosis Pathways P2_1->P2_2 P2_3 Competitive Inhibition of SLC Transporters P2_1->P2_3 P3_1 Integrate Inhibition & Energy Dependence Data P2_2->P3_1 P2_3->P3_1 P3_2 Construct Mechanistic Model P3_1->P3_2 P3_3 Propose Dominant Uptake Pathway(s) P3_2->P3_3

Caption: Overall experimental workflow for investigating cellular uptake.

Phase 1: Visualization and Initial Quantification

The first objective is to confirm that the compound enters the target cells and to establish a reliable method for quantifying this process. As the parent compound is not inherently fluorescent, the synthesis of a fluorescently-tagged analog is a prerequisite for high-sensitivity optical methods.

Protocol 1: Live-Cell Imaging with Fluorescence Microscopy

Rationale: This protocol allows for the direct, real-time visualization of the compound's entry and accumulation within living cells, providing initial qualitative evidence of uptake and subcellular localization.[15]

Methodology:

  • Cell Preparation: Seed human cells (e.g., HeLa or A549) onto glass-bottom imaging dishes to achieve 50-70% confluency.

  • Microscope Setup: Place the dish on a confocal laser scanning microscope equipped with a stage-top incubator (37°C, 5% CO2). Allow cells to acclimate for 30 minutes.[15][16]

  • Treatment: Add the fluorescently-labeled 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol analog to the cell medium at the desired final concentration.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5 minutes for 1-2 hours) using the appropriate laser line and emission filters for the chosen fluorophore.

  • Nuclear Co-staining (Optional): At the end of the time course, add a live-cell nuclear stain (e.g., Hoechst 33342) to visualize the nucleus and assess subcellular distribution.

Protocol 2: Quantitative Uptake Analysis by Flow Cytometry

Rationale: Flow cytometry provides robust, high-throughput quantification of the mean fluorescence intensity across thousands of individual cells, making it the gold standard for measuring total cellular uptake.[17][18][19]

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate to achieve ~80% confluency on the day of the experiment.

  • Drug Incubation: Treat cells with varying concentrations of the fluorescent analog for different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to stop uptake and remove extracellular compound.

  • Detachment: Detach the cells using a gentle enzyme like TrypLE Express to preserve membrane integrity.

  • Analysis: Analyze the cell suspension on a flow cytometer. Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.[20]

  • Control: Use untreated cells to establish the baseline autofluorescence.

Data Presentation: Initial Uptake Characterization

Quantitative data from these initial experiments should be summarized for clear interpretation.

Cell LineCompound Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units) ± SD
HeLa130Data
HeLa160Data
HeLa1030Data
HeLa1060Data
A5491060Data

Phase 2: Mechanistic Dissection Using Inhibitors

With a validated method for quantifying uptake, the next phase focuses on identifying the specific molecular machinery responsible. This is achieved by systematically blocking potential pathways and observing the effect on compound accumulation.

G cluster_transporters SLC Transporters cluster_endocytosis Endocytosis compound Fluorescent Compound X ENT ENTs compound->ENT Dipyridamole Inhibition CNT CNTs compound->CNT Uridine Competition OCT OCTs compound->OCT Transporter Inhibitor CME Clathrin compound->CME Chlorpromazine Inhibition CavMe Caveolae compound->CavMe Genistein Inhibition Macro Macropinocytosis compound->Macro Amiloride Inhibition cell Target Cell ENT->cell CNT->cell OCT->cell CME->cell CavMe->cell Macro->cell

Caption: Pharmacological strategy to dissect uptake pathways.

Protocol 3: Energy Dependence Assay

Rationale: Active transport processes, including most SLC transporters and all forms of endocytosis, are energy-dependent and temperature-sensitive. Performing uptake assays at low temperatures or in the presence of metabolic inhibitors can distinguish active from passive processes.[21]

Methodology:

  • Low Temperature Incubation: Perform the quantitative uptake assay (Protocol 2) in parallel at 37°C and 4°C. A significant reduction in uptake at 4°C indicates an active, energy-dependent process.

  • Metabolic Inhibition: Pre-incubate cells for 30-60 minutes with a combination of metabolic inhibitors (e.g., sodium azide and 2-deoxy-D-glucose) in glucose-free medium. Then, perform the uptake assay in the continued presence of the inhibitors. A significant decrease in uptake compared to the untreated control confirms energy dependence.

Protocol 4: Pharmacological Inhibition of Endocytic Pathways

Rationale: Small molecule inhibitors that target key proteins in specific endocytic pathways can effectively determine their involvement.[12][22] By pre-treating cells with these inhibitors, a reduction in the uptake of the fluorescent compound implicates the corresponding pathway.

Methodology:

  • Inhibitor Pre-incubation: Pre-incubate cells with one of the inhibitors listed in the table below for 30-60 minutes.

  • Co-incubation: Add the fluorescent compound to the media (in the continued presence of the inhibitor) and incubate for a time period determined in Phase 1 (e.g., 60 minutes).

  • Quantification: Harvest the cells and analyze uptake via flow cytometry (Protocol 2).

  • Analysis: Compare the mean fluorescence intensity of inhibitor-treated cells to a vehicle-treated control. A statistically significant decrease indicates the involvement of the targeted pathway.

Target PathwayInhibitorTypical Working ConcentrationMechanism of Action
Clathrin-Mediated Chlorpromazine1-10 µg/mLPrevents clathrin assembly at the plasma membrane.[21][22]
Caveolae-Mediated Genistein50-200 µMInhibits tyrosine kinases involved in caveolae formation.[22]
Macropinocytosis Amiloride10-100 µMInhibits the Na+/H+ exchanger required for macropinosome formation.[21]
Actin-Dependent Processes Cytochalasin D0.5-5 µMDisrupts actin polymerization, affecting macropinocytosis and some forms of CME/CavMe.[21][23]
Data Presentation: Mechanistic Inhibition Studies

Results should be normalized to the control condition to clearly show the impact of each inhibitor.

ConditionMean Fluorescence Intensity (Normalized to Control) ± SDp-value vs. Control
Control (37°C)100%-
4°CDataData
Metabolic InhibitorsDataData
Chlorpromazine (10 µg/mL)DataData
Genistein (200 µM)DataData
Dipyridamole (10 µM) [ENTi]DataData

Data Synthesis and Mechanistic Modeling

The final phase involves integrating all collected data to construct a comprehensive model of cellular uptake.

Interpretive Logic:

  • Energy-Dependent Uptake: A significant reduction in uptake at 4°C and with metabolic inhibitors points towards active transport (either SLC-mediated or endocytosis) and rules out passive diffusion as the primary mechanism.

  • Identifying Endocytosis: A significant reduction with chlorpromazine implicates clathrin-mediated endocytosis. A reduction with genistein points to a role for caveolae.

  • Identifying SLC Transporters: If endocytosis inhibitors have minimal effect but uptake is reduced by known transporter inhibitors (e.g., dipyridamole for ENTs), this strongly suggests transporter-mediated entry.[9]

Based on a hypothetical outcome where uptake is energy-dependent and strongly inhibited by both dipyridamole and chlorpromazine, but not genistein, we can propose a dual-pathway model.

G compound Compound X ENT ENT Transporter compound->ENT Pathway 1: Direct Transport ClathrinPit Clathrin-Coated Pit compound->ClathrinPit Pathway 2: Endocytosis extracellular Extracellular Space intracellular Intracellular Space Cytosol Free Compound in Cytosol ENT->Cytosol Endosome Endosome ClathrinPit->Endosome Internalization Endosome->Cytosol Endosomal Escape

Caption: Hypothetical dual-pathway uptake model for the compound.

Conclusion and Future Perspectives

This technical guide outlines a systematic and robust strategy for elucidating the cellular uptake mechanisms of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol. By progressing through phases of visualization, quantitative analysis, and mechanistic inhibition, researchers can build a definitive model of how this compound enters human cells. Such knowledge is indispensable for rational drug design and development.

Future studies should aim to validate these findings using genetic approaches, such as siRNA-mediated knockdown of candidate SLC transporters. Furthermore, investigating uptake across a panel of human cell lines derived from different tissues will be crucial for understanding potential tissue-specific targeting and disposition.

References

  • The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]

  • Small molecules targeting endocytic uptake and recycling pathways. (2023). Frontiers in Cell and Developmental Biology. Retrieved March 21, 2026, from [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). Clinical Pharmacokinetics. Retrieved March 21, 2026, from [Link]

  • Intracellular metabolism of pyrimidine anticancer drugs. (2020). ResearchGate. Retrieved March 21, 2026, from [Link]

  • SLC Transporters as Therapeutic Targets: Emerging Opportunities. (2015). Nature Reviews Drug Discovery. Retrieved March 21, 2026, from [Link]

  • The Role of ABCB1, ABCG2, and SLC Transporters in Pharmacokinetic Parameters of Selected Drugs and Their Involvement in Drug–Drug Interactions. (2024). MDPI. Retrieved March 21, 2026, from [Link]

  • Role of solute carriers in response to anticancer drugs. (2013). Molecular Aspects of Medicine. Retrieved March 21, 2026, from [Link]

  • Overview: Role of Drug Transporters in Drug Disposition and Its Clinical Significance. (2023). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Flow cytometry analysis of cellular uptake of encapsulated anticancer drugs. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. (2021). FluoroFinder. Retrieved March 21, 2026, from [Link]

  • Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines. (2011). PLOS ONE. Retrieved March 21, 2026, from [Link]

  • Flow cytometry: breaking bottlenecks in drug discovery and development. (2016). Drug Discovery World. Retrieved March 21, 2026, from [Link]

  • Small molecule induced oligomerization, clustering and clathrin-independent endocytosis of the dopamine transporter. (2018). eLife. Retrieved March 21, 2026, from [Link]

  • Flow cytometric analysis of the drug uptake by MCF-7 cells. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Small molecules targeting endocytic uptake and recycling pathways. (2023). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Mechanistic-Based Classification of Endocytosis-Related Inhibitors. (2023). MDPI. Retrieved March 21, 2026, from [Link]

  • The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. (2021). MDPI. Retrieved March 21, 2026, from [Link]

  • Search for inhibitors of endocytosis: Intended specificity and unintended consequences. (2010). Methods in Enzymology. Retrieved March 21, 2026, from [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). Taylor & Francis Online. Retrieved March 21, 2026, from [Link]

  • Small molecules targeting endocytic uptake and recycling pathways. (2023). Frontiers. Retrieved March 21, 2026, from [Link]

  • Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. (2007). Current Pharmaceutical Biotechnology. Retrieved March 21, 2026, from [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). MDPI. Retrieved March 21, 2026, from [Link]

  • Extracellular Vesicle Uptake Assay. (2025). JoVE. Retrieved March 21, 2026, from [Link]

  • Endocytic Uptake and Intracellular Trafficking of Bis-MPA-Based Hyperbranched Copolymer Micelles in Breast Cancer Cells. (2012). ACS Publications. Retrieved March 21, 2026, from [Link]

  • How to evaluate the cellular uptake of CPPs with fluorescence techniques. (2016). Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved March 21, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents. (2021). MDPI. Retrieved March 21, 2026, from [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers in Oncology. Retrieved March 21, 2026, from [Link]

  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. (2017). ACS Central Science. Retrieved March 21, 2026, from [Link]

  • Method for nanoparticles uptake evaluation based on double labeled fluorescent cells. (2023). Optica Publishing Group. Retrieved March 21, 2026, from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Research Journal of Pharmacy and Technology. Retrieved March 21, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). NeuroQuantology. Retrieved March 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives. (2023). International Journal of Pharmaceutical Research & Allied Sciences. Retrieved March 21, 2026, from [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825). (2004). Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. (2011). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Cellular uptake of octaarginine-conjugated tetraarylporphyrin. (2013). Organic & Biomolecular Chemistry. Retrieved March 21, 2026, from [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][10][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33). (2021). European Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. Retrieved March 21, 2026, from [Link]

Sources

Exploratory

Determining the In Vitro Efficacy of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (Bafetinib): A Technical Guide to IC50 Determination in Primary Cell Lines

Introduction: The Significance of Primary Cell IC50 Values in Drug Development In the landscape of targeted cancer therapy, the pyrimidine derivative 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, more commonly known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Primary Cell IC50 Values in Drug Development

In the landscape of targeted cancer therapy, the pyrimidine derivative 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, more commonly known as Bafetinib (also INNO-406 or NS-187), has emerged as a potent dual inhibitor of Bcr-Abl and the Src family kinase Lyn.[1][2][3] Its efficacy, particularly in the context of imatinib-resistant leukemias, has been a subject of considerable research.[4][5] While immortalized cancer cell lines provide a foundational understanding of a compound's bioactivity, primary cell lines—those derived directly from living tissue—offer a more clinically relevant model for assessing therapeutic potential and off-target toxicity. This guide provides a comprehensive overview of the available IC50 data for Bafetinib and, more critically, a detailed protocol for determining these values in primary cell lines, empowering researchers to generate robust and contextually relevant data.

While extensive IC50 data for Bafetinib in various cancer cell lines is available, publicly accessible data on its half-maximal inhibitory concentration (IC50) in primary human cell lines is limited. This guide will synthesize the existing data and provide a detailed framework for its determination in novel primary cell systems.

Bafetinib: Mechanism of Action and Known Cellular Effects

Bafetinib is an orally active 2-phenylaminopyrimidine derivative that functions as an ATP-competitive inhibitor of Bcr-Abl and Lyn tyrosine kinases.[3][6] The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML), and its constitutive kinase activity is a primary driver of malignant transformation.[3] By inhibiting this and the Lyn kinase, which is often implicated in imatinib resistance, Bafetinib can decrease cellular proliferation and induce apoptosis in sensitive cell populations.[3][4]

Beyond its primary targets, Bafetinib has been shown to modulate other signaling pathways. It can inhibit the PAR2-induced activation of TRPV4 channels, suggesting a potential role in pain management.[7] Furthermore, it has been observed to suppress the transcription of Programmed Death-Ligand 1 (PD-L1) in lung cancer cells, indicating a possible role in modulating the tumor immune microenvironment.[8][9]

Reported IC50 Values of Bafetinib in Cancer Cell Lines

The following table summarizes the reported IC50 values for Bafetinib in various established cancer cell lines, providing a baseline for its anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
K562Chronic Myeloid Leukemia11[1][10]
293T (transfected with wt Bcr-Abl)Embryonic Kidney22[1][10]
KU812Chronic Myeloid LeukemiaData not explicitly quantified, but potent suppression observed[1][10]
BaF3/wtPro-BData not explicitly quantified, but potent suppression observed[1][10]
BaF3/E255KPro-B (Imatinib-resistant)Sensitive to Bafetinib[1][10]
HMC-1.1Mast Cell Leukemia30-40[4]
C2 (canine)Mast Cell Tumor50-100[4]

Effects of Bafetinib on Primary Cell Lines: A Qualitative Assessment

Direct quantitative IC50 data for Bafetinib in primary non-cancerous human cells is not widely published. However, studies have reported observable effects:

  • Primary Human Umbilical Vein Endothelial Cells (HUVECs): Research has shown that Bafetinib can decrease the viability of HUVECs and increase the permeability of human engineered microvessels.[11] This suggests a potential for vascular toxicity, an important consideration in drug development.

  • Primary Lung Cancer Cells: The downregulation of PD-L1 by Bafetinib has been verified in two cases of primary lung cancer cells, indicating that its immune-modulatory effects translate to primary tumor models.[8]

The absence of specific IC50 values in these primary cell studies underscores the necessity for researchers to perform these evaluations within their specific experimental contexts.

Experimental Protocol: Determining the IC50 of Bafetinib in Adherent Primary Cell Lines via MTT Assay

The following protocol provides a robust, self-validating workflow for determining the IC50 of Bafetinib in adherent primary cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.

I. Pre-Experimental Preparation & Optimization
  • Primary Cell Culture: Isolate and culture primary cells of interest using established protocols. Ensure a healthy, proliferating culture with viability exceeding 90% before commencing the assay.

  • Cell Seeding Density Optimization: To ensure logarithmic growth throughout the experiment, a cell seeding density titration is crucial.

    • Seed cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well).

    • Culture for the intended duration of the drug treatment (e.g., 48 or 72 hours).

    • Perform an MTT assay to identify the seeding density that results in approximately 80-90% confluency at the end of the incubation period. This ensures that the control cells are not over-confluent, which could skew the results.

  • Bafetinib Stock Solution Preparation:

    • Dissolve Bafetinib in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[12][13]

    • Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

II. IC50 Assay Workflow

IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Isolate & Culture Primary Cells B 2. Optimize Seeding Density A->B C 3. Prepare Bafetinib Stock Solution B->C E 5. Prepare Serial Dilutions of Bafetinib C->E D 4. Seed Cells in 96-Well Plate D->E F 6. Treat Cells & Incubate (e.g., 48-72h) E->F G 7. Add MTT Reagent & Incubate (2-4h) F->G H 8. Solubilize Formazan Crystals with DMSO G->H I 9. Measure Absorbance at 570 nm H->I J 10. Normalize Data to Vehicle Control K 11. Plot Dose-Response Curve J->K L 12. Calculate IC50 Value (Non-linear Regression) K->L

Figure 1. Workflow for IC50 determination of Bafetinib in primary cells.
III. Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count healthy, log-phase primary cells.

    • Seed the cells into a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium per well.

    • Include wells for "vehicle control" (cells treated with DMSO equivalent to the highest Bafetinib concentration) and "no-cell control" (medium only for background subtraction).

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of Bafetinib dilutions in complete culture medium from the stock solution. A common approach is a 2- or 3-fold serial dilution, covering a broad concentration range (e.g., 0.1 nM to 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective Bafetinib concentrations.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each Bafetinib concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of viability against the logarithm of the Bafetinib concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.

Illustrative Signaling Pathway of Bafetinib's Action

The following diagram illustrates the primary signaling pathways inhibited by Bafetinib, leading to decreased cell proliferation and survival.

Bafetinib_Pathway Bafetinib Bafetinib (2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol) BcrAbl Bcr-Abl (Constitutively Active) Bafetinib->BcrAbl Inhibits Lyn Lyn Kinase (Src Family) Bafetinib->Lyn Inhibits Downstream Downstream Signaling (e.g., STAT5, PI3K/Akt, Ras/MAPK) BcrAbl->Downstream Activates Apoptosis Apoptosis BcrAbl->Apoptosis Inhibits Lyn->Downstream Activates Lyn->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits

Figure 2. Simplified signaling pathway of Bafetinib's inhibitory action.

Conclusion and Future Directions

Bafetinib is a potent tyrosine kinase inhibitor with well-documented activity against Bcr-Abl and Lyn kinases in cancer cell lines. While its effects on primary cells are beginning to be explored, there is a clear need for more quantitative data, such as IC50 values, to better predict its clinical efficacy and potential toxicities. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to conduct these crucial investigations. By rigorously determining the IC50 of Bafetinib in relevant primary cell models, the scientific community can build a more comprehensive understanding of its therapeutic window and advance its potential translation into clinical practice.

References

  • Cellagen Technology. INNO-406 (Bafetinib) | Abl/Lyn inhibitor. Available from: [Link]

  • National Cancer Institute. Definition of bafetinib - NCI Drug Dictionary. Available from: [Link]

  • Santos, F. P. S., et al. (2010). Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia.
  • Gnaden, R. A., et al. (2022). Differential vascular endothelial cell toxicity of established and novel BCR-ABL tyrosine kinase inhibitors. PLOS ONE, 17(10), e0275149.
  • Zhu, B., et al. (2022). Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. Frontiers in Oncology, 12, 891971.
  • Product Introduction: Bafetinib (INNO-406). Available from: [Link]

  • Porkka, K., & Koskenvesa, P. (2010). Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Drugs of the Future, 35(3), 193.
  • Prakash, C., et al. (2014). A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas. Journal of Neuro-Oncology, 116(3), 515-522.
  • ResearchGate. Modulation of Vascular Endothelium by Imatinib: A Study on the EA.hy 926 Endothelial Cell Line. Available from: [Link]

  • Zhang, L., et al. (2022). Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. Frontiers in Immunology, 13, 891971.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: A Robust HPLC-UV Method for the Quantification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Abstract This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol. The develope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol. The developed reversed-phase HPLC (RP-HPLC) method with UV detection is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. The protocol herein provides a step-by-step guide for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results. All procedures are grounded in established scientific principles and adhere to international regulatory guidelines.

Introduction

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is a heterocyclic compound with a pyrimidine core, a class of molecules known for their diverse pharmacological activities.[1] Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including formulation studies, stability testing, and quality control of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2][3]

This application note addresses the need for a well-defined and validated analytical method for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol. The narrative will guide the user through the logical progression of method development, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

Structure:

  • Compound Name: 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

  • Molecular Formula: C₁₅H₁₈N₄O[9]

  • Molecular Weight: 270.33 g/mol (as free base)

The presence of a phenol group, a pyrimidine ring, and a piperazine moiety imparts both hydrophobic and hydrophilic characteristics to the molecule. The aromatic rings contribute to its UV absorbance, a key property for detection. The basic nitrogen atoms in the piperazine and pyrimidine rings mean the compound's ionization state will be pH-dependent. This is a critical consideration for optimizing chromatographic retention and peak shape in reversed-phase HPLC.

Based on these structural features, a reversed-phase HPLC method was selected as the most suitable approach. C18 columns are a good starting point for the separation of many pharmaceutical compounds, including pyrimidine derivatives.[10][11]

HPLC Method Development and Optimization

The primary objective of method development is to achieve adequate resolution of the analyte from any potential impurities or degradation products, with good peak symmetry and a reasonable analysis time.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for initial development.

  • Chemicals: HPLC grade acetonitrile, methanol, and water. Analytical grade buffers such as phosphate or acetate.

  • Analyte Standard: A well-characterized reference standard of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol.

Initial Screening and Optimization Workflow

The following diagram illustrates the logical workflow for the method development process:

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability A Select Column (C18) B Screen Mobile Phases (Acetonitrile vs. Methanol) A->B C Determine Detection Wavelength (UV Scan) B->C D Optimize Mobile Phase Composition (Isocratic vs. Gradient) C->D E Adjust pH of Aqueous Phase D->E F Fine-tune Flow Rate and Temperature E->F G Define System Suitability Tests (e.g., Tailing Factor, Plate Count) F->G

Caption: Workflow for HPLC Method Development.

Optimized Chromatographic Conditions

Through systematic evaluation of various parameters, the following optimized conditions were established:

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 6.8) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Choices:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer was chosen to provide good peak shape and retention. The pH of 6.8 was selected to ensure the analyte is in a consistent, non-ionized state, which is beneficial for reversed-phase chromatography.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C provide a balance between analysis time, resolution, and backpressure.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase revealed a significant absorbance maximum at 254 nm, which was chosen for quantification to ensure high sensitivity.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6][7][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Validation Workflow

The following diagram outlines the logical flow of the method validation experiments:

MethodValidation cluster_0 Core Performance Characteristics cluster_1 Method Reliability cluster_2 Detection Limits Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical Flow of Method Validation Experiments.

Experimental Protocols

Specificity: To demonstrate specificity, a solution of the analyte was spiked with potential impurities and also subjected to forced degradation (acid, base, oxidation, heat, and light). The chromatograms were examined to ensure that the peak for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol was well-resolved from any other peaks.

Linearity and Range: A series of at least five standard solutions of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol were prepared over a concentration range of 10-150 µg/mL. Each solution was injected in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Accuracy: The accuracy of the method was determined by spike and recovery experiments. A known amount of the analyte was added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision:

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using a different instrument to assess the variability of the method. The %RSD was calculated.

Robustness: The robustness of the method was evaluated by intentionally making small but deliberate variations in the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • pH of the buffer (± 0.2 units)

The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor) was evaluated.

Results and Discussion

The developed HPLC method successfully quantified 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol. The validation results are summarized in the following table:

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the analytePeak purity > 0.999
Linearity (r²) 0.9995r² ≥ 0.999
Range 10 - 150 µg/mL-
Accuracy (% Recovery) 99.2 - 101.5%98.0 - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
Robustness No significant impact on resultsSystem suitability parameters met

The results demonstrate that the method is highly specific, linear, accurate, precise, and robust over the specified range.

Conclusion

A reliable and robust RP-HPLC-UV method for the quantification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol has been successfully developed and validated in accordance with ICH guidelines.[4][5][6][7][8] The detailed protocol and validation data presented in this application note provide a comprehensive resource for researchers and quality control analysts, ensuring consistent and accurate results for the analysis of this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • ACS Publications. (2003). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]

  • ResearchGate. (2014). (PDF) HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • JETIR. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. [Link]

  • ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • CDC Stacks. (n.d.). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • PubMed. (2023). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. [Link]

  • SlideShare. (2014). Ich guidelines for validation final. [Link]

  • King Khalid University. (2022). Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • NextSDS. (n.d.). 2-METHOXY-6-((4-PYRIDIN-2-YL-PIPERAZIN-1-YLIMINO)-METHYL)-PHENOL. [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in Murine Models

Introduction: Navigating the Preclinical Landscape of Pyrimidine-Based Therapeutics The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Landscape of Pyrimidine-Based Therapeutics

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Compounds such as 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol represent a promising class of molecules, likely designed to modulate key signaling pathways implicated in disease. Their progression from in vitro discovery to in vivo validation in murine models is a critical step in the drug development pipeline.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of establishing robust in vivo dosing protocols for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in murine models. Given that pyrimidine derivatives are frequently investigated as kinase inhibitors in oncology, this guide will be framed within the context of a murine cancer xenograft model, while maintaining broad applicability to other therapeutic areas.[2][3][4] We will move beyond a simple recitation of steps to explore the scientific rationale behind protocol design, from vehicle selection for poorly soluble compounds to the ethical considerations that underpin humane and reproducible animal research.

Part 1: Foundational Considerations for In Vivo Dosing

The transition from a petri dish to a living organism introduces a host of variables that can influence a compound's efficacy and safety profile. A successful in vivo study hinges on a meticulously planned dosing strategy that ensures consistent and targeted delivery of the therapeutic agent.

Physicochemical Properties and Vehicle Selection

Many novel chemical entities, including pyrimidine derivatives, exhibit poor aqueous solubility. This presents a significant hurdle for in vivo administration, as the compound must be in a bioavailable form to exert its therapeutic effect. The choice of vehicle is therefore paramount and should be guided by the physicochemical properties of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol.

Table 1: Common Vehicles for Poorly Soluble Compounds in Murine Studies

Vehicle SystemCompositionAdvantagesDisadvantages
Aqueous Suspensions 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterWell-tolerated, easy to prepare.[5]May not be suitable for all poorly soluble compounds.
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)Can achieve higher concentrations of the compound.Can cause local irritation or systemic toxicity at high concentrations.[6]
Lipid-based Formulations Corn oil, Sesame oil, Medium-chain triglycerides (MCT)Can enhance oral absorption of lipophilic compounds.May influence the compound's pharmacokinetic profile.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can form inclusion complexes to increase aqueous solubility.Potential for renal toxicity at high doses.
Micellar Solutions Polysorbate 80 (Tween 80), Cremophor ELCan solubilize highly insoluble compounds.Can cause hypersensitivity reactions and alter drug distribution.

Protocol for Vehicle Screening:

  • Solubility Assessment: Begin by determining the approximate solubility of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in a panel of vehicles (e.g., 0.5% MC, PEG 400, corn oil).

  • Formulation Stability: Once a suitable vehicle is identified, prepare the formulation at the desired concentration and assess its stability over time (e.g., 4 hours at room temperature, 24 hours at 4°C). Look for signs of precipitation or degradation.

  • Tolerability Study: Before initiating efficacy studies, conduct a small-scale tolerability study in a cohort of mice. Administer the vehicle alone and the vehicle containing the compound, and monitor for any adverse effects over a period of 72 hours.

Route of Administration: A Strategic Choice

The route of administration directly impacts the pharmacokinetic profile of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME). The choice of route should align with the intended clinical application and the compound's properties.

Table 2: Comparison of Common Administration Routes in Mice

RouteDescriptionAdvantagesDisadvantages
Oral (PO) Administration via the mouth, typically using a gavage needle.Mimics the intended clinical route for many drugs, convenient for chronic dosing.Subject to first-pass metabolism, variable absorption.
Intraperitoneal (IP) Injection into the peritoneal cavity.Bypasses first-pass metabolism, rapid absorption.Can cause local irritation, may not be suitable for all compounds.
Intravenous (IV) Injection directly into a vein (typically the tail vein).100% bioavailability, rapid onset of action.Requires technical skill, can be stressful for the animal.
Subcutaneous (SC) Injection into the space beneath the skin.Slower, more sustained absorption compared to IP or IV.Can cause local irritation, limited volume of administration.

For a compound like 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, which is likely being developed as an oral anticancer agent, oral gavage is the most clinically relevant route of administration.

Part 2: Detailed Dosing Protocols in a Murine Xenograft Model

The following protocols are designed as a starting point for the in vivo evaluation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in an oncology setting. It is imperative that all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines and with a strong commitment to the 3Rs (Replacement, Reduction, and Refinement) of animal research.[7][8][9]

Preparation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Formulation

This protocol assumes that 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is poorly soluble in water and will be administered as a suspension in 0.5% methylcellulose.

Materials:

  • 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol hydrochloride[10]

  • Methylcellulose (MC)

  • Sterile water for injection

  • Sterile mortar and pestle

  • Stir plate and magnetic stir bar

  • Analytical balance

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Heat a portion of the water to 60-70°C to dissolve the MC, then add the remaining cold water and stir until a clear, viscous solution is formed.

  • Compound Weighing: Accurately weigh the required amount of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol based on the desired dose and the number of animals to be treated.

  • Suspension Formulation:

    • Place the weighed compound into a sterile mortar.

    • Add a small volume of the 0.5% MC vehicle and triturate with the pestle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.

    • Transfer the suspension to a sterile beaker with a magnetic stir bar and continue to stir on a stir plate during dosing to prevent settling.

Oral Gavage Administration Protocol

Oral gavage is a standard technique for administering precise volumes of a liquid directly into the stomach of a rodent.[11] Proper training and technique are essential to minimize stress and prevent injury to the animal.[12]

Materials:

  • Formulated 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol suspension

  • Appropriately sized syringes (e.g., 1 mL)

  • Flexible, bulb-tipped gavage needles (20-22 gauge for adult mice)[13]

  • Animal scale

Procedure:

  • Dose Calculation: Weigh each mouse and calculate the exact volume of the suspension to be administered. A common dosing volume is 10 mL/kg.[11]

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[14]

    • Insert the bulb tip of the needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow as the needle enters the esophagus. Do not force the needle if resistance is met.[14]

  • Substance Administration: Once the needle is in place, slowly administer the suspension over 2-3 seconds.

  • Needle Removal: Gently remove the needle in a single, smooth motion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[15]

Hypothetical Pharmacokinetic (PK) and Efficacy Study Design

The following is a representative study design for a murine xenograft model.

Study Design:

  • Animal Model: Athymic nude mice bearing subcutaneous human cancer cell line xenografts.

  • Groups (n=8-10 mice/group):

    • Vehicle Control (0.5% Methylcellulose), PO, QD (once daily)

    • 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (Low Dose, e.g., 10 mg/kg), PO, QD

    • 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (Mid Dose, e.g., 30 mg/kg), PO, QD

    • 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (High Dose, e.g., 100 mg/kg), PO, QD

    • Positive Control (Standard-of-care chemotherapy), as per established protocols

Endpoints:

  • Efficacy:

    • Tumor volume measurements (twice weekly)

    • Body weight measurements (twice weekly)

    • Tumor weight at study termination

  • Pharmacokinetics (Satellite group):

    • Blood collection at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose to determine plasma drug concentrations.

  • Toxicity:

    • Daily clinical observations

    • Gross necropsy and tissue collection for histopathology at study termination

Part 3: Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Dosing

G cluster_prep Preparation Phase cluster_dosing Dosing & Monitoring cluster_endpoints Endpoint Analysis A Vehicle Selection & Formulation Development B Dose Calculation (mg/kg) A->B C Suspension Preparation B->C D Animal Weighing C->D Formulation Ready E Oral Gavage Administration D->E F Post-Dose Monitoring E->F G Tumor Volume & Body Weight F->G Efficacy Assessment H PK Blood Sampling F->H PK Analysis I Terminal Tissue Collection F->I Toxicity Assessment G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Inhibitor->PI3K

Caption: Potential inhibition of the PI3K signaling pathway by the compound.

Conclusion: A Foundation for Rigorous Preclinical Research

The successful in vivo evaluation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in murine models is a multifaceted endeavor that demands careful planning, meticulous execution, and a deep understanding of the interplay between the compound, the vehicle, and the biological system. By starting with a thorough characterization of the compound's physicochemical properties, selecting an appropriate vehicle and route of administration, and adhering to best practices in animal handling and study design, researchers can generate high-quality, reproducible data that will be instrumental in advancing this promising therapeutic candidate. This guide provides a robust framework for these critical preclinical studies, emphasizing the scientific rationale and ethical considerations that are the hallmarks of excellence in drug development.

References

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Vertex AI Search.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Vertex AI Search.
  • Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. (2024). PubMed. [Link]

  • Of mice and men: the evolution of animal welfare guidelines for cancer research - PMC. (n.d.). Vertex AI Search.
  • Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 2nd communication: tissue distributions, placental transfer and milk secretion of radioactivity after a single intravenous 14C-NS-7 injection to rats. (2003). PubMed. [Link]

  • Immunotoxicological effects of piperine in mice. (2004). PubMed. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency (EMA). [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Committee. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (n.d.). J-Stage. [Link]

  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. (2025). MDPI. [Link]

  • Optimizing Animal Husbandry in In Vivo Research: Best Practices. (2023). Ichor Bio. [Link]

  • Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. (2024). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Toxicology and Pharmacokinetics of Piperaquine in Mice. (2008). PubMed. [Link]

  • Oral Gavage In Mice and Rats. (n.d.). IACUC. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). Research support. [Link]

  • WO2019173526A1 - Aqueous formulations for insoluble drugs. (n.d.).
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential. (2025). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). MDPI. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4 H )-yl) Benzamide Derivativ. (n.d.). ResearchGate. [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PMC. (n.d.). Vertex AI Search.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (n.d.). Vertex AI Search.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018). Publishing at the Library. [Link]

  • SOP: Mouse Oral Gavage. (2017). Virginia Tech. [Link]

  • Policy on use of animals in research. (2023). UKRI. [Link]

  • Guidelines for the Housing of Mice in Scientific Institutions. (n.d.). Animal Ethics Infolink. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk. [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to understanding the mass spectrometric fragmentation pattern of 2-(4-Methyl-6-piperazin-1-ylpyrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding the mass spectrometric fragmentation pattern of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, a heterocyclic compound of interest in pharmaceutical research. By combining established fragmentation principles of its constituent phenol, pyrimidine, and piperazine moieties, we propose a comprehensive fragmentation pathway. This guide offers a robust experimental protocol for acquiring high-quality mass spectra using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and presents the data in a clear, accessible format to aid in structural elucidation and characterization.

Introduction

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is a multi-functionalized heterocyclic molecule that presents a unique challenge and opportunity for structural analysis by mass spectrometry. The molecule's composite structure, featuring a phenolic ring, a substituted pyrimidine core, and a piperazine ring, suggests a complex yet predictable fragmentation behavior. Understanding this fragmentation is crucial for its identification in complex matrices, for metabolic studies, and for quality control in drug development processes. Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for the structural characterization of such molecules[1][2]. This note serves as a practical guide for researchers to predict, identify, and interpret the fragmentation patterns of this compound and its analogs.

Predicted Fragmentation Pathways

The fragmentation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol under ESI-MS/MS conditions is expected to be directed by the initial site of protonation. Given the presence of multiple basic nitrogen atoms in the piperazine and pyrimidine rings, as well as the acidic phenolic hydroxyl group, the site of ionization will significantly influence the subsequent bond cleavages. In positive ion mode, protonation is most likely to occur on one of the nitrogen atoms of the piperazine ring due to its higher basicity compared to the pyrimidine nitrogens.

Molecular Structure:

Caption: Chemical structure of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol.

Upon protonation, the molecule is expected to undergo a series of fragmentation events, primarily centered around the robust piperazine and pyrimidine rings. The following pathways are proposed:

Pathway A: Fragmentation of the Piperazine Ring

This pathway is initiated by the cleavage of the C-N bonds within the protonated piperazine ring, a common fragmentation pattern for piperazine derivatives[3][4]. This can lead to the formation of several characteristic fragment ions.

Fragmentation_Pathway_A M [M+H]+ F1 Fragment A1 Loss of C2H4N M->F1 Cleavage of piperazine ring F2 Fragment A2 Loss of C3H7N M->F2 Further fragmentation of piperazine

Caption: Proposed fragmentation of the piperazine ring.

Pathway B: Cleavage between Piperazine and Pyrimidine

Another likely fragmentation event is the cleavage of the bond connecting the piperazine and pyrimidine rings. This would result in the formation of a protonated piperazine ion and a neutral pyrimidine-phenol species, or vice versa, depending on where the charge is retained.

Fragmentation_Pathway_B M [M+H]+ F3 Protonated Piperazine M->F3 C-N bond cleavage F4 Protonated Pyrimidine-Phenol M->F4 C-N bond cleavage

Caption: Cleavage between the piperazine and pyrimidine moieties.

Pathway C: Fragmentation of the Pyrimidine Ring

Following initial fragmentation of the substituents, the pyrimidine ring itself may undergo cleavage. The fragmentation of the pyrimidine core is often complex and can involve the loss of small neutral molecules like HCN or acetonitrile, as observed in other substituted pyrimidines[1][5].

Fragmentation_Pathway_C M [M+H]+ F5 Fragment C1 Loss of HCN M->F5 Pyrimidine ring cleavage F6 Fragment C2 Loss of CH3CN F5->F6 Further fragmentation

Caption: Proposed fragmentation of the pyrimidine ring.

Pathway D: Fragmentation involving the Phenol Moiety

While less likely to be the primary fragmentation site in positive ion mode, fragmentation involving the phenol group, such as the loss of CO from the phenolic ring, may occur in subsequent fragmentation steps (MSn). In negative ion mode, deprotonation of the phenolic hydroxyl group would make this a more dominant pathway[6].

Experimental Protocol

This section provides a detailed protocol for the analysis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an Electrospray Ionization (ESI) source.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulates[7].

LC-MS/MS System and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation of the analyte from potential impurities[1].

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from 5% to 95% B over 10 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive product ion spectrum.

Experimental Workflow:

Experimental_Workflow A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter Sample C->D E Inject into HPLC/UHPLC D->E F Separation on C18 Column E->F G Electrospray Ionization (ESI+) F->G H MS1 Scan (Precursor Ion) G->H I Collision-Induced Dissociation (CID) H->I J MS2 Scan (Product Ions) I->J K Interpret Fragmentation Pattern J->K L Structural Elucidation K->L

Caption: A streamlined workflow for the LC-MS/MS analysis.

Data Presentation and Interpretation

The acquired mass spectrum should be carefully analyzed to identify the precursor ion ([M+H]+) and the major product ions. The expected masses of the key fragments are summarized in the table below.

Proposed Fragment Description Expected m/z
[M+H]+ Protonated molecule284.15
Fragment A1 Loss of C2H4N from piperazine241.13
Fragment A2 Loss of C3H7N from piperazine227.11
Fragment B1 Protonated piperazine87.09
Fragment B2 Protonated 2-(4-Methyl-6-hydroxypyrimidin-2-yl)phenol198.06
Fragment C1 Loss of HCN from pyrimidine ringVaries
Fragment C2 Loss of CH3CN from pyrimidine ringVaries

Note: The exact m/z values of fragments from Pathway C will depend on the preceding fragmentation steps.

By comparing the experimentally observed fragment ions with these predicted values, a confident structural confirmation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol can be achieved.

Conclusion

The mass spectrometric fragmentation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is a complex process governed by the interplay of its three constituent chemical moieties. A systematic approach, combining knowledge of the fragmentation patterns of phenols, pyrimidines, and piperazines, allows for the prediction of its major fragmentation pathways. The provided ESI-MS/MS protocol offers a reliable method for obtaining high-quality data for this and structurally related compounds. This application note serves as a valuable resource for researchers in the pharmaceutical sciences, aiding in the rapid and accurate structural elucidation of novel chemical entities.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Ramos, C. I. V., Santana‐Marques, M. G., Enes, R. F., Tomé, A. C., Cavaleiro, J. A. S., & Nogueras, M. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 911–919. [Link]

  • Gas‐phase fragmentation of protonated C 60 ‐pyrimidine derivatives. (2009). Journal of Mass Spectrometry, 44(6), 911-919. Retrieved from [Link]

  • Mass spectra of pyrazino- and piperazinoindole derivatives. (1978). Chemistry of Heterocyclic Compounds, 14(6), 643-648.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6), 1-7.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrometry parameters for the analysis of phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (2025, November 26). MDPI. Retrieved from [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022, September 13). AIP Publishing. Retrieved from [Link]

  • Goger, F., Yildirim, N., & Koyu, H. (2020). Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga salicifolia (L.) Schreber and Ajuga genevensis L. Marmara Pharmaceutical Journal, 24(3), 618-628.
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]

  • ESI-MS study of the reaction process. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (1968). DTIC. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Drug Delivery

Introduction and Scope The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, hereafter referred to as "Compound M," presents a significant formulation challenge characteristic of many modern drug candidates. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, hereafter referred to as "Compound M," presents a significant formulation challenge characteristic of many modern drug candidates. Its molecular structure, incorporating a phenol group, a substituted pyrimidine ring, and a piperazine moiety, suggests poor aqueous solubility.[1][2] Such properties often lead to low and erratic oral bioavailability, hindering clinical development. It is estimated that 40% to 70% of new chemical entities are poorly soluble, falling into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4][5]

This guide provides a comprehensive overview of advanced formulation strategies to overcome the solubility limitations of Compound M and similar BCS Class II/IV compounds. We will explore the scientific rationale and provide detailed protocols for three key enabling technologies:

  • Amorphous Solid Dispersions (ASDs): To enhance aqueous solubility by overcoming the crystal lattice energy.

  • Lipid-Based Drug Delivery Systems (LBDDS): To improve absorption by utilizing the body's natural lipid uptake pathways.

  • Nanosuspensions: To increase dissolution velocity by dramatically increasing the surface area of the drug particles.

The objective is to equip researchers with the foundational knowledge and practical methodologies required to rationally select and develop a robust formulation that enhances the oral bioavailability of challenging compounds like Compound M.

Pre-formulation Assessment: The Foundation of Rational Design

Before selecting a formulation strategy, a thorough physicochemical characterization of Compound M is essential. This data-driven approach informs the selection of the most appropriate enabling technology.

Key Characterization Parameters
ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility pH-solubility profile (pH 1.2, 4.5, 6.8) using HPLC-UVDetermines the extent of the solubility challenge. A pH-dependent solubility profile (expected due to the basic piperazine and acidic phenol groups) will influence in-vivo dissolution.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups. Compound M likely has at least two pKa values, which will dictate its solubility and dissolution behavior in different regions of the GI tract.
Log P (Octanol/Water) Shake-flask method or validated in-silico predictionMeasures lipophilicity. A high Log P suggests the drug is a good candidate for lipid-based formulations.[3]
Solid-State Properties Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD)Identifies the melting point, glass transition temperature (Tg), and crystallinity. A high melting point indicates strong crystal lattice energy, making amorphous solid dispersions a viable strategy.[6]
Permeability Caco-2 cell monolayer assay or similar in-vitro modelsClassifies the drug according to the BCS.[7] High permeability (BCS Class II) suggests that enhancing solubility is the primary hurdle to good bioavailability.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Pre-formulation workflow for Compound M.

Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs are a leading strategy for enhancing the oral bioavailability of poorly soluble drugs.[5] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high energy amorphous state is stabilized, preventing recrystallization and leading to a "spring and parachute" dissolution effect.[6][8]

Scientific Rationale

Crystalline drugs must overcome significant lattice energy to dissolve. By converting the drug to its amorphous form, this energy barrier is removed. The polymer serves two roles: it acts as a solid solvent to maintain the drug in the amorphous state during storage and inhibits recrystallization upon dissolution in the gastrointestinal tract, thus maintaining a supersaturated drug concentration for enhanced absorption.[6]

dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Mechanism of solubility enhancement by ASDs.

Protocol: ASD Formulation via Spray Drying

Spray drying is a versatile and scalable method for producing ASDs, especially for thermally sensitive compounds.[4][9][10]

Materials & Equipment:

  • Compound M

  • Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)

  • Organic Solvent (e.g., acetone, methanol, or a mixture)

  • Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer)

  • Analytical balance, magnetic stirrer, HPLC-UV, DSC, XRPD

Procedure:

  • Solution Preparation:

    • Accurately weigh Compound M and the selected polymer (start with a 1:3 drug-to-polymer ratio by weight).

    • Dissolve both components in a suitable volume of the organic solvent to achieve a final solid content of 2-5% (w/v). Ensure complete dissolution.

  • Spray Dryer Setup:

    • Set the inlet temperature (e.g., 120°C).

    • Set the atomization gas flow rate (e.g., 400 L/hr).

    • Set the liquid feed pump rate (e.g., 5 mL/min).

    • Note: These parameters must be optimized to ensure the outlet temperature is approximately 10-20°C above the solvent's boiling point but well below the glass transition temperature (Tg) of the produced ASD.

  • Spray Drying Process:

    • Prime the system by running the pure solvent through the nozzle for 5-10 minutes.

    • Switch the feed to the drug/polymer solution. The process is continuous and rapid.[10]

    • The solvent evaporates instantly upon atomization, forming solid particles that are collected in the cyclone separator.

  • Secondary Drying:

    • Collect the resulting powder from the collection vessel.

    • Dry the powder in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Amorphicity: Confirm the absence of crystalline peaks using XRPD.

    • Homogeneity: Confirm a single Tg using DSC. The Tg should be between that of the pure drug and the polymer.

    • Dissolution Performance: Perform in-vitro dissolution testing in simulated gastric and intestinal fluids (pH 1.2 and 6.8) and compare against the crystalline Compound M.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

For lipophilic drugs (high Log P), LBDDS, and specifically SEDDS, are an excellent choice.[11][12] SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosolvent, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[13][14]

Scientific Rationale

SEDDS present the drug in a solubilized state in the GI tract, circumventing the dissolution step.[15] The fine emulsion droplets provide a large surface area for drug absorption. Furthermore, certain lipidic components can stimulate lymphatic transport, bypassing the first-pass metabolism in the liver, which can significantly enhance bioavailability.[13]

Protocol: SEDDS Formulation and Characterization

Materials & Equipment:

  • Compound M

  • Oil Phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Kollisolv® MCT 70)[16]

  • Vortex mixer, heated magnetic stirrer, particle size analyzer, USP Dissolution Apparatus II.

Procedure:

  • Excipient Screening:

    • Determine the solubility of Compound M in various oils, surfactants, and co-solvents at a controlled temperature (e.g., 25°C or 40°C). Select the excipients with the highest solubilizing capacity.

  • Constructing Ternary Phase Diagrams:

    • To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • For each combination, titrate with water and visually observe the formation of an emulsion. Plot the results on a ternary phase diagram to map the clear, stable microemulsion region.

  • Preparation of Optimized SEDDS:

    • Select a ratio from the optimal region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40°C and mix using a vortex mixer until a clear, homogenous liquid is formed.

    • Add the pre-weighed Compound M and continue mixing until it is completely dissolved.

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a beaker with gentle stirring (50 rpm).[16] Visually assess the rate of emulsification and the final appearance (clear/bluish-translucent is ideal).

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A mean droplet size <200 nm with a PDI <0.3 is desirable.

    • In-vitro Drug Release: Perform dissolution testing using a dialysis bag method or USP Apparatus II to assess the rate and extent of drug release from the emulsified system.

Strategy 3: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[17] This approach is particularly suitable for drugs that are poorly soluble in both aqueous and organic/lipid media, making ASD and SEDDS development difficult.[18]

Scientific Rationale

According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[3] By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area is massively increased, leading to a significant enhancement in dissolution velocity and saturation solubility.[19][20]

Protocol: Nanosuspension Formulation via Wet-Bead Milling

Wet-bead milling is a scalable, top-down approach for producing nanosuspensions.[20]

Materials & Equipment:

  • Compound M (micronized, if possible)

  • Stabilizer (e.g., Poloxamer 188, Hydroxypropyl Cellulose (HPC))

  • Wetting agent/co-stabilizer (e.g., Sodium Dodecyl Sulfate (SDS))

  • Purified water

  • Laboratory-scale bead mill

  • Zirconium oxide milling beads (e.g., 0.2-0.5 mm diameter)

  • Particle size analyzer

Procedure:

  • Pre-suspension Preparation:

    • Dissolve the stabilizer(s) in purified water.

    • Disperse the micronized Compound M into the stabilizer solution to form a pre-suspension (e.g., 5-10% w/v drug concentration). Stir continuously.

  • Milling Process:

    • Charge the milling chamber with the milling beads (e.g., 50-70% of chamber volume).

    • Add the pre-suspension to the chamber.

    • Begin milling at a high speed (e.g., 2000-3000 rpm) while maintaining a low temperature using a cooling jacket (to prevent degradation and Ostwald ripening).

  • Particle Size Monitoring:

    • Periodically take samples from the milling chamber (e.g., every 30 minutes).

    • Measure the particle size distribution using a laser diffraction or DLS particle size analyzer.

    • Continue milling until the desired particle size (e.g., Z-average < 400 nm) is achieved and a plateau is reached.

  • Separation and Collection:

    • Separate the nanosuspension from the milling beads using an appropriate sieve.

    • The final product is a liquid nanosuspension which can be used for preclinical studies or further processed (e.g., spray-dried) into a solid dosage form.[21]

  • Characterization:

    • Particle Size and Zeta Potential: Confirm the final particle size, PDI, and measure the zeta potential. A zeta potential of |>30 mV| is generally desired for good electrostatic stability.

    • Solid-State Analysis: Use XRPD and DSC to confirm that the drug has remained in its crystalline state and has not undergone amorphization during the high-energy milling process.[22]

    • Dissolution Velocity: Compare the dissolution rate of the nanosuspension to the unprocessed drug. A dramatic increase in the dissolution rate is expected.[22]

Summary and Concluding Remarks

The successful formulation of a poorly soluble drug like 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol requires a systematic, science-driven approach. The three strategies detailed—Amorphous Solid Dispersions, Self-Emulsifying Drug Delivery Systems, and Nanosuspensions—represent powerful and commercially validated platforms for overcoming solubility challenges.

StrategyPrimary MechanismIdeal for Compound M if...Key Characterization
Amorphous Solid Dispersion (ASD) Overcomes crystal lattice energy, creates supersaturation.[6][23]It has a high melting point and is stable in the amorphous form with a suitable polymer.XRPD (amorphicity), DSC (single Tg), Dissolution (supersaturation).
Self-Emulsifying DDS (SEDDS) Presents drug in a solubilized form, enhances absorption via lipid pathways.[11][24]It has high lipophilicity (high Log P) and good solubility in lipidic excipients.Droplet Size (DLS), Emulsification Grade, In-vitro Release.
Nanosuspension Increases surface area, leading to enhanced dissolution velocity.[19][20]It is poorly soluble in all common solvents (aqueous and organic) and is a stable crystalline solid.Particle Size (DLS), Zeta Potential, XRPD (crystallinity).

The choice of strategy should be guided by the pre-formulation data. It is often beneficial to screen multiple strategies in parallel during early development to identify the most promising path forward for achieving optimal drug delivery and in-vivo performance.

References

  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Patel, J., et al. (2012). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. Pharmaceutical Development and Technology, 17(1), 1-17. Available at: [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Goh, H. P., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Development and Technology, 15(5), 446-456.
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 808143. Available at: [Link]

  • Ascendia Pharmaceuticals. (n.d.). Hot Melt Extrusion Formulation & Manufacturing. Available at: [Link]

  • Rani, S., & Rana, R. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-191. Available at: [Link]

  • Pilotech. (2025). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. Available at: [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Available at: [Link]

  • PharmSol. (2024). Updates on the conversion of nanosuspensions to solid oral dosage forms.
  • PRECI Co., Ltd. (n.d.). Amorphous Solid Dispersions – Spray Drying and Freeze Granulation. Available at: [Link]

  • AbbVie. (n.d.). What is hot melt extrusion and how can it benefit your drug product? Available at: [Link]

  • Pharmaceutical Technology. (2026). Spray Drying of Amorphous Dispersions. Available at: [Link]

  • Ghent University. (n.d.). Hot-melt Extrusion. Laboratory of Pharmaceutical Technology. Available at: [Link]

  • Al-kassas, R., et al. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 17(1), 123. Available at: [Link]

  • American Pharmaceutical Review. (2016). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview.
  • Sun, M., et al. (2012). Development of Nanosuspension Formulation for Oral Delivery of Quercetin. Journal of Biomedical Nanotechnology, 8(4), 640-646. Available at: [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Available at: [Link]

  • Salawi, A. (2022). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. Journal of Drug Delivery Science and Technology, 74, 103521. Available at: [Link]

  • Al-kassas, R., et al. (2024). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega, 9(6), 6988-7000. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Biopharmaceutical Classification System. Available at: [Link]

  • Pehlivanov, I. (2020). Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization. Journal of IMAB, 26(3), 3226-3233. Available at: [Link]

  • MDPI. (2025). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2023). Nanosuspension as Oral Drug Delivery System: A Review.
  • Journal of Pharmaceutical Negative Results. (n.d.). formulation and characterization of self emulsifying drug delivery system (sedds) for solubility. Available at: [Link]

  • Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets. Available at: [Link]

  • Drug Development & Delivery. (2020). FORMULATION FORUM - Rational Design of Oral Nanosuspensions for Insoluble Drugs. Available at: [Link]

  • SAS Publishers. (n.d.). Review Article Nanosuspension in Drug Delivery-A Review. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Lipid-Based Drug Delivery Systems. Available at: [Link]

  • Drug Development & Delivery. (2021). FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development. Available at: [Link]

  • PHARMACEUTICAL SCIENCES. (2019). lipid based drug delivery system – a review.
  • American Pharmaceutical Review. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. Available at: [Link]

  • ACS Publications. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics, 20(5), 2533-2546. Available at: [Link]

  • SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Harpago CDMO. (n.d.). How to administer amorphous solid dispersions to small laboratory animals? Available at: [Link]

  • Triclinic Labs. (n.d.). Rapid Development of an Amorphous Solid Dispersion (ASD) – Nifedipine (NIF). Available at: [Link]

  • NextSDS. (n.d.). 2-METHOXY-6-((4-PYRIDIN-2-YL-PIPERAZIN-1-YLIMINO)-METHYL)-PHENOL. Available at: [Link]

  • PubChem. (n.d.). 4-[[[2-(2-Piperazin-1-yl-4-pyridinyl)-6-(pyrazin-2-ylamino) - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/66836509
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

Sources

Method

NMR spectroscopy characterization of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Application Note: Advanced NMR Characterization of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol Executive Summary The pyrimidine-piperazine axis is a privileged scaffold in modern medicinal chemistry, frequently ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Characterization of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol

Executive Summary

The pyrimidine-piperazine axis is a privileged scaffold in modern medicinal chemistry, frequently serving as the core pharmacophore in targeted therapeutics such as kinase inhibitors and anti-infective agents[1]. The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol (often utilized as a hydrochloride salt) presents a unique structural topology. It features an electron-rich piperazine ring, a substituted pyrimidine core, and an ortho-phenolic group capable of forming strong intramolecular hydrogen bonds[2][3].

This application note provides a comprehensive, self-validating nuclear magnetic resonance (NMR) spectroscopy protocol for the structural elucidation of this compound. By detailing sample preparation, acquisition parameters, and mechanistic rationales for specific chemical shifts, this guide ensures high-fidelity data interpretation for drug development professionals.

Mechanistic Insights: The Causality of Chemical Shifts

As a Senior Application Scientist, I emphasize that NMR interpretation must go beyond simple peak matching; it requires an understanding of the stereoelectronic environment governing the molecule.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the phenol group is positioned ortho to the pyrimidine ring. In solution, this OH group acts as a hydrogen bond donor to the adjacent pyrimidine nitrogen (N1 or N3)[3][4]. This locks the molecule into a highly planar conformation and drastically deshields the hydroxyl proton, shifting its resonance far downfield (typically >13.0 ppm in DMSO- d6​ )[3].

  • Partial Double Bond Character & Quadrupolar Relaxation: The lone pair of the piperazine N1 nitrogen delocalizes into the electron-deficient pyrimidine ring. This imparts partial double bond character to the C(pyrimidine)–N(piperazine) bond, restricting free rotation. Combined with the quadrupolar relaxation of the 14 N nucleus, this often results in the broadening of the piperazine CH 2​ signals at room temperature[5][6].

  • Salt vs. Free Base Dynamics: Commercially available forms of this compound are frequently hydrochloride salts[2]. Protonation of the secondary piperazine amine (N4) significantly shifts the adjacent aliphatic protons downfield and yields a broad NH 2+​ signal integrating to two protons.

Experimental Protocol: Sample Preparation & Acquisition

To ensure a self-validating system, the protocol below is designed to prevent solvent-induced artifacts and maximize signal-to-noise (S/N) ratios.

Step-by-Step Methodology
  • Solvent Selection: Use Dimethyl Sulfoxide- d6​ (DMSO- d6​ , 99.9% D). DMSO is chosen over CDCl 3​ because it fully solubilizes the hydrochloride salt form and prevents the rapid chemical exchange of the phenolic OH and piperazinium NH 2+​ protons, allowing them to be clearly observed[4].

  • Sample Preparation:

    • Weigh exactly 15.0 mg of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride into a clean glass vial.

    • Add 600 µL of DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

    • Vortex for 30 seconds until complete dissolution is achieved. Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Lock the magnetic field to the deuterium signal of DMSO.

  • 1D 1 H Acquisition:

    • Pulse sequence: Standard 30° pulse (zg30).

    • Relaxation delay (D1): 2.0 seconds (ensure complete relaxation of the broad NH/OH protons).

    • Number of scans (NS): 16 to 32.

  • 1D 13 C Acquisition:

    • Pulse sequence: Power-gated decoupling (zgpg30).

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 1024 (due to the low natural abundance of 13 C and the presence of multiple quaternary carbons).

  • 2D NMR Acquisition (Optional but Recommended): Run 1 H- 1 H COSY (to map the phenol and piperazine spin systems) and 1 H- 13 C HMBC (to confirm the connectivity of the pyrimidine core to the phenol and piperazine rings).

Data Presentation: Expected NMR Assignments

The following tables summarize the quantitative data for the hydrochloride salt of the compound in DMSO- d6​ at 298 K. Chemical shifts ( δ ) are referenced to TMS (0.00 ppm).

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Rationale
13.20Singlet (br)1H-Phenol-OH : Highly deshielded due to intramolecular H-bond with pyrimidine N.
9.45Singlet (br)2H-Piperazine-NH 2+​ : Protonated secondary amine (salt form).
8.25Doublet of doublets1H8.0, 1.5Phenol-H6 : Ortho to the pyrimidine ring; deshielded by the heterocycle.
7.35Triplet of doublets1H8.0, 1.5Phenol-H4 : Para to the OH group.
6.95Doublet of doublets1H8.0, 1.0Phenol-H3 : Ortho to the OH group.
6.90Triplet of doublets1H8.0, 1.0Phenol-H5 : Meta to the OH group.
6.85Singlet1H-Pyrimidine-H5 : Shielded by resonance from the electron-donating piperazine N.
4.05Multiplet4H-Piperazine-CH 2​ (N1) : Adjacent to the pyrimidine ring.
3.20Multiplet4H-Piperazine-CH 2​ (N4) : Adjacent to the protonated amine.
2.40Singlet3H-Pyrimidine-CH 3​ : Methyl group at position 4.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)Carbon TypeAssignment
167.0Quaternary (C)Pyrimidine C4 (Attached to Methyl)
163.5Quaternary (C)Pyrimidine C2 (Attached to Phenol)
161.0Quaternary (C)Pyrimidine C6 (Attached to Piperazine)
158.5Quaternary (C)Phenol C1 (Attached to OH)
132.0Methine (CH)Phenol C4
129.5Methine (CH)Phenol C6
120.0Quaternary (C)Phenol C2 (Attached to Pyrimidine)
118.5Methine (CH)Phenol C5
117.0Methine (CH)Phenol C3
100.5Methine (CH)Pyrimidine C5
43.5Methylene (CH 2​ )Piperazine C3, C5 (Adjacent to NH 2+​ )
41.0Methylene (CH 2​ )Piperazine C2, C6 (Adjacent to Pyrimidine)
23.5Methyl (CH 3​ )Pyrimidine 4-CH 3​

Elucidation Workflow Visualization

The following diagram maps the logical progression of the NMR characterization, ensuring a self-validating loop where 1D data is corroborated by 2D connectivity matrices.

NMRElucidation Prep Sample Preparation (DMSO-d6, 298K, 15mg) OneD 1D NMR Acquisition (1H & 13C Spectra) Prep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Analysis Spectral Processing & Peak Integration TwoD->Analysis Elucidation Structural Elucidation (H-Bond & Connectivity) Analysis->Elucidation Elucidation->OneD Validate Shifts

NMR workflow for elucidating the structure of pyrimidine-piperazine derivatives.

References

  • Kumar, A., et al. "Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies". ACS Omega, 2025. Available at:[Link]

  • Exner, O., et al. "NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds". MDPI Molecules, 2026. Available at:[Link]

  • Ivanov, A., et al. "Complexes on the Base of a Proton Transfer Capable Pyrimidine Derivative: How Protonation and Deprotonation Switch Emission Mechanisms". Inorganic Chemistry, 2023. Available at:[Link]

  • Chauhan, S., et al. "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents". ResearchGate, 2025. Available at:[Link]

  • Alver, Ö., et al. "FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study". Spectrochimica Acta Part A, 2007. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol as a Versatile Precursor in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrimidine-Piperazine Scaffold In the landscape of modern medicinal chemistry, the pyrimidine-piperazine motif stands out as a "privileged scaffold." This designation is reserved...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrimidine-Piperazine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine-piperazine motif stands out as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, thereby serving as a foundation for the development of diverse therapeutic agents.[1][2][3][4] The pyrimidine ring, an essential component of nucleobases, offers a rich array of hydrogen bonding capabilities, while the piperazine moiety provides a flexible linker that can be readily functionalized to modulate physicochemical properties and target interactions.[5][6][7] The combination of these two heterocyclic systems within a single molecule, such as 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, creates a powerful platform for generating libraries of compounds with the potential for a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[8][9][10][11]

This guide provides detailed application notes and protocols for the synthetic derivatization of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, a commercially available precursor, to unlock its potential in drug discovery programs.[12][13][14][15]

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to designing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₄O[13][14]
Molecular Weight 270.33 g/mol (free base)[13][14]
Appearance Typically a solid[14]
Key Functional Groups Phenolic hydroxyl (-OH), Secondary amine (piperazine N-H), Pyrimidine ring, Methyl groupN/A
Commercial Form Often available as the hydrochloride salt (C₁₅H₁₉ClN₄O, MW: 306.79 g/mol )[12][13][14]

Synthetic Strategy Overview: Leveraging Key Functional Groups

The structure of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol offers two primary points for chemical modification: the secondary amine of the piperazine ring and the phenolic hydroxyl group. This dual reactivity allows for the generation of a diverse library of analogues from a single, readily accessible starting material.

G cluster_precursor Precursor cluster_derivatives Derivatization Pathways cluster_applications Potential Applications precursor 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol piperazine_der Piperazine N-Alkylation/Acylation precursor->piperazine_der Piperazine N-H phenol_der Phenolic O-Alkylation/Esterification precursor->phenol_der Phenolic O-H anticancer Anticancer Agents piperazine_der->anticancer antimicrobial Antimicrobial Agents piperazine_der->antimicrobial cns_agents CNS-Active Agents piperazine_der->cns_agents phenol_der->anticancer phenol_der->antimicrobial phenol_der->cns_agents

Caption: Synthetic derivatization pathways for the precursor.

Part 1: Derivatization of the Piperazine Moiety

The secondary amine of the piperazine ring is a versatile handle for introducing a wide range of substituents to explore the structure-activity relationship (SAR).

Protocol 1.1: N-Alkylation of the Piperazine Ring

Rationale: Introducing alkyl or substituted alkyl groups on the piperazine nitrogen can modulate lipophilicity, basicity, and steric bulk, which are critical for target engagement and pharmacokinetic properties.

Step-by-Step Methodology:

  • Preparation: To a solution of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction: Add the desired alkyl halide (R-X, where X = Cl, Br, or I; 1.1-1.5 eq) to the mixture.

  • Heating and Monitoring: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 1.2: N-Acylation of the Piperazine Ring

Rationale: The introduction of an acyl group can modulate the electronic properties of the piperazine nitrogen and introduce additional hydrogen bond acceptors, potentially leading to altered target interactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as triethylamine (TEA, 1.5-2.0 eq) or DIPEA (1.5-2.0 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (R-COCl or (RCO)₂O; 1.1-1.2 eq) dropwise.

  • Stirring and Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

G cluster_workflow General Workflow for Piperazine Derivatization start Start: Precursor & Reagents dissolve Dissolve Precursor in Aprotic Solvent start->dissolve add_base Add Base (e.g., K₂CO₃, DIPEA) dissolve->add_base add_reagent Add Alkylating/Acylating Agent add_base->add_reagent reaction Reaction at RT to 80°C (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Caption: Workflow for piperazine N-derivatization.

Part 2: Derivatization of the Phenolic Hydroxyl Group

The phenolic -OH group provides an opportunity for O-alkylation or esterification, which can alter the compound's acidity, hydrogen bonding capacity, and overall polarity.

Protocol 2.1: O-Alkylation of the Phenol (Williamson Ether Synthesis)

Rationale: Converting the phenol to an ether can improve metabolic stability and membrane permeability. The nature of the introduced alkyl group can also be varied to probe specific interactions with the biological target.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq), to deprotonate the phenol.

  • Reaction: Add the desired alkyl halide (R-X; 1.1-1.5 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture, typically between 50-100 °C, and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction and pour it into ice-water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Protocol 2.2: Esterification of the Phenol

Rationale: Esterification can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active phenolic compound. It also allows for the introduction of various functionalities.

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor (1.0 eq) in a non-protic solvent like DCM, and add a base such as triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Cool the solution to 0 °C and add the desired acyl chloride or carboxylic anhydride (1.2 eq) dropwise.

  • Stirring and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with a dilute acid (e.g., 1M HCl), followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography.

Potential Therapeutic Applications and Target Pathways

Derivatives of the pyrimidine-piperazine scaffold have been investigated for a multitude of diseases. The strategic derivatization of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol can be tailored to target specific pathways.

  • Oncology: Many pyrimidine derivatives function as kinase inhibitors by targeting ATP-binding sites in enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[16] Modifications to the piperazine and phenolic moieties can be designed to enhance selectivity and potency against specific kinases implicated in cancer progression.

  • Infectious Diseases: The pyrimidine core is fundamental in the structure of several antimicrobial agents.[8][17] Derivatives can be synthesized and screened for their ability to inhibit key bacterial or fungal enzymes.

  • Central Nervous System (CNS) Disorders: The piperazine ring is a well-known pharmacophore in many CNS-active drugs, including antipsychotics and antidepressants.[11] By appending moieties known to interact with CNS targets (e.g., serotonin or dopamine receptors) to the piperazine nitrogen, novel CNS drug candidates can be developed.

G cluster_pathway Hypothetical Target Pathway: Kinase Inhibition drug Pyrimidine-Piperazine Derivative kinase Kinase Active Site (e.g., CDK4/6) drug->kinase Binds & Inhibits substrate Substrate Protein (e.g., Rb) kinase->substrate Phosphorylates atp ATP atp->kinase Competes with phos_substrate Phosphorylated Substrate substrate->phos_substrate cell_cycle Cell Cycle Progression phos_substrate->cell_cycle Promotes proliferation Tumor Cell Proliferation cell_cycle->proliferation

Caption: Kinase inhibition as a potential mechanism of action.

Conclusion

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is a highly valuable and versatile precursor for medicinal chemistry research. Its dual reactive sites—the piperazine secondary amine and the phenolic hydroxyl group—provide a straightforward and efficient means to generate diverse chemical libraries. The protocols outlined in this guide offer a solid foundation for researchers to synthesize novel compounds based on this privileged scaffold, enabling the exploration of new therapeutic agents for a wide range of diseases. As with all synthetic endeavors, appropriate safety precautions should be taken, and all novel compounds should be fully characterized using modern analytical techniques.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: )
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: )
  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Taylor & Francis Online. (URL: [Link])

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL: )
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. (URL: [Link])

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. (URL: [Link])

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. (URL: [Link])

  • Marketed pyrimidine scaffold containing drugs. ResearchGate. (URL: [Link])

  • Piperazine substituted phenol derivative and application thereof. PubChem. (URL: [Link])

  • 6-phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1yl) or piperazin 1-ylmethyl)-piperidin-1-yl)]-imidazo[2,1-b][1][9][17]thiadiazole derivatives and their use. Google Patents. (URL: )

  • A Review on Medicinally Important Heterocyclic Compounds. (URL: )
  • 2-METHOXY-6-((4-PYRIDIN-2-YL-PIPERAZIN-1-YLIMINO)-METHYL)-PHENOL. NextSDS. (URL: [Link])

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. (URL: [Link])

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. (URL: [Link])

  • Piperazine: the molecule of diverse pharmacological importance. ResearchGate. (URL: [Link])

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. (URL: [Link])

  • 1-piperazinylpyrimidine derivatives and application thereof in therapeutics and cosmetics.
  • 4-[[[2-(2-Piperazin-1-yl-4-pyridinyl)-6-(pyrazin-2-ylamino)-4-pyridinyl]amino]methyl]phenol. PubChem. (URL: [Link])

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. (URL: [Link])

  • Piperazine derivatives.

Sources

Method

Application Note: In Vitro Evaluation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in Cell-Based Kinase Assays

Introduction & Mechanistic Rationale In modern drug discovery, the pyrimidine scaffold is a highly privileged pharmacophore, particularly in the rational design of protein kinase inhibitors[1]. The structural incorporati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the pyrimidine scaffold is a highly privileged pharmacophore, particularly in the rational design of protein kinase inhibitors[1]. The structural incorporation of a pyrimidine ring allows small molecules to act as ATP-competitive inhibitors by mimicking the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region[1].

The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (often supplied as a hydrochloride salt) leverages this architecture. The piperazine moiety enhances aqueous solubility and allows for favorable interactions with the solvent-exposed channel of the target kinase, while the phenol group provides additional hydrogen-bonding opportunities to lock the molecule into the active site. This application note details a self-validating experimental workflow to evaluate the efficacy of this compound. By coupling a phenotypic cell viability assay with an orthogonal molecular target engagement assay (Western blotting), researchers can establish direct causality between target inhibition and cellular response.

Experimental Workflow

The following workflow ensures that the observed phenotypic effects (cell death or growth arrest) are directly correlated with the biochemical mechanism of action (kinase inhibition).

Workflow A Compound Preparation (10 mM in DMSO) B Cell Culture & Seeding (96-well & 6-well plates) A->B C Compound Treatment (Serial Dilution, <0.1% DMSO) B->C D Phenotypic Assay (MTT Cell Viability) C->D E Target Engagement (Cell Lysis & Western Blot) C->E F Data Analysis (IC50 Calculation) D->F E->F

Figure 1: Experimental workflow for evaluating pyrimidine-piperazine derivatives in cell culture.

Protocol 1: Compound Preparation and Storage

Small molecule kinase inhibitors are typically hydrophobic and require organic solvents like Dimethyl sulfoxide (DMSO) for initial dissolution. However, DMSO exhibits dose-dependent cytotoxicity that can confound phenotypic assay readouts. Research demonstrates that DMSO concentrations exceeding 0.1% (v/v) induce significant toxicity, apoptosis, and cleavage of caspase-3 in various human cell lines[2]. Therefore, careful calculation of stock concentrations is imperative.

Step-by-Step Methodology:

  • Calculate Mass: For the hydrochloride salt of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (MW: ~306.79 g/mol ), weigh exactly 3.07 mg of the compound.

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous, sterile-filtered DMSO to yield a 10 mM master stock. Vortex for 30 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Aliquoting: Divide the 10 mM stock into 20 µL single-use aliquots in amber microcentrifuge tubes to protect from light. Store at -80°C to prevent freeze-thaw degradation.

  • Working Dilutions: When preparing treatments, perform intermediate serial dilutions in DMSO, then dilute 1:1000 into the final cell culture media. This ensures the final in-well DMSO concentration remains strictly at or below 0.1% (v/v)[2].

Protocol 2: Phenotypic Cell Viability Assay (MTT)

To evaluate the anti-proliferative efficacy of the compound, a colorimetric MTT assay is employed. First described by Mosmann in 1983, this assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by the succinate dehydrogenase system in the mitochondria of metabolically active cells[3]. The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable phenotypic readout.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells (e.g., A549, MCF-7) and seed at a density of 5,000 cells/well in a clear, flat-bottom 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment.

  • Treatment: Aspirate the media and replace it with 100 µL of fresh media containing serial dilutions of the compound (e.g., 10 µM to 1 nM, 3-fold dilutions). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 3-4 hours at 37°C until intracellular purple crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media without disturbing the crystal layer at the bottom. Add 100 µL of acidified isopropanol (or DMSO) to each well. Place on an orbital shaker for 15 minutes to fully solubilize the formazan.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Target Engagement & Downstream Signaling (Western Blot)

Phenotypic cell death must be correlated with molecular target inhibition to rule out off-target cytotoxicity. Because pyrimidine-piperazine derivatives frequently target Receptor Tyrosine Kinases (RTKs) or Aurora Kinases[1], Western blotting of the primary target and its downstream effectors (e.g., phosphorylated AKT or ERK) confirms the specific mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates at 3x10⁵ cells/well. Treat with the compound at 0.5×, 1×, and 5× the established MTT IC₅₀ concentration for 4 hours (for rapid phosphorylation changes) or 24 hours (for total protein degradation).

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using 150 µL of RIPA buffer supplemented freshly with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors are critical to preserve the phosphorylation status of the target kinases.

  • Clarification: Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Immunoblotting: Quantify protein using a BCA assay. Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against the phosphorylated target (e.g., p-EGFR, p-AURKA) and downstream effectors (p-AKT, p-ERK). Normalize against a loading control (e.g., GAPDH or β-actin).

Data Presentation

A robust assay cascade will demonstrate a tight correlation between the biochemical inhibition of the target and the phenotypic death of the cell line. Below is a representative data structure summarizing the evaluation of the compound across a panel of cell lines.

Cell LineTissue OriginPutative Target StatusCell Viability IC₅₀ (µM)Target Phosphorylation IC₅₀ (µM)
A549LungEGFR Wild-Type2.45 ± 0.122.10 ± 0.08
HCT116ColonKRAS Mutant8.70 ± 0.45> 10.0
MCF-7BreastAURKA Amplified0.85 ± 0.060.92 ± 0.04

Note: The close alignment of Viability IC₅₀ and Phosphorylation IC₅₀ in MCF-7 cells validates the compound's on-target mechanism of action.

Signaling Pathway Visualization

The diagram below illustrates the putative mechanism by which the pyrimidine-piperazine derivative disrupts oncogenic signaling, ultimately leading to the phenotypic readout measured in the MTT assay.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, AURKA) Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Inhibitor 2-(4-Methyl-6-piperazin-1-yl pyrimidin-2-YL)phenol Inhibitor->Receptor Inhibits Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Figure 2: Putative kinase signaling pathway inhibited by the pyrimidine-piperazine derivative.

References

  • Source: MDPI (Molecules)
  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
  • Source: Journal of Immunological Methods (via SciSpace)

Sources

Application

Application Note &amp; Protocols: High-Purity Crystallization of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Introduction 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and materials science. The purity of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and materials science. The purity of this compound is paramount for its downstream applications, as even minor impurities can significantly alter its biological activity, physicochemical properties, and safety profile. This application note provides a detailed guide to two robust crystallization methods for the purification of this compound: Cooling Crystallization and Antisolvent Crystallization. These protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity crystalline material. The methodologies are grounded in fundamental crystallization principles and offer insights into the rationale behind procedural steps to facilitate adaptation and troubleshooting.

Physicochemical Properties

Understanding the physicochemical properties of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is crucial for developing an effective crystallization strategy. While specific experimental data for this compound is not extensively published, we can infer properties from its structure and available data on its hydrochloride salt.

Structure:

  • Molecular Formula: C₁₅H₁₈N₄O

  • Molecular Weight: 286.34 g/mol (for the free base)

  • Key Functional Groups: Phenolic hydroxyl (-OH), piperazine ring, pyrimidine ring. The presence of the basic piperazine and acidic phenol groups suggests that the compound's solubility will be highly pH-dependent.[1]

Table 1: Estimated Physicochemical Properties and Their Implications for Crystallization

PropertyEstimated Value/CharacteristicImplication for Crystallization
Solubility Likely soluble in polar organic solvents (e.g., alcohols, acetone, DMSO) due to the polar functional groups.[2][3] Limited solubility in non-polar solvents (e.g., hexanes, heptane) and water at neutral pH.A wide range of solvents can be screened for both cooling and antisolvent crystallization. The use of solvent/antisolvent systems is a promising approach.[4][5]
pKa The phenolic -OH is weakly acidic, while the piperazine nitrogens are basic. This suggests the molecule is zwitterionic at a specific pH.pH adjustment can be a powerful tool to control solubility and drive crystallization. Crystallization by pH swing is a potential third method.[1]
Melting Point As a solid organic molecule of this size, a relatively high melting point is expected.Cooling crystallization is a viable method, as a significant solubility difference between high and low temperatures is likely.[6][7]
Potential Impurities Starting materials, reaction by-products, and regioisomers.The chosen crystallization method must effectively discriminate between the target molecule and these impurities based on their differing solubilities.

Method 1: Cooling Crystallization

Rationale for Method Selection

This method is often the first choice for purification due to its simplicity and scalability. The key to successful cooling crystallization is selecting a solvent in which the target compound has a high solubility at elevated temperatures and a low solubility at lower temperatures. For 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, polar protic solvents like ethanol or isopropanol are excellent starting points due to their ability to form hydrogen bonds with the phenolic and piperazine moieties. Slow cooling is critical to allow for the formation of a well-ordered crystal lattice, which tends to exclude impurities.[8]

Experimental Protocol
  • Solvent Selection:

    • Place approximately 50 mg of the crude 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol into a small vial.

    • Add a suitable solvent (e.g., isopropanol, ethanol, or acetone) dropwise while gently heating and stirring until the solid completely dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of a crystalline precipitate upon cooling. If no crystals form, the compound may be too soluble. If it precipitates immediately at room temperature, it may not be soluble enough.

  • Crystallization Procedure:

    • Place the crude compound in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound is fully dissolved.

    • Once dissolved, remove the flask from the heat source and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in a larger beaker of warm water or wrapped in glass wool.[9]

    • Once at room temperature, further cool the flask in an ice-water bath for at least one hour to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

    • Dry the crystals under vacuum to a constant weight.

Workflow Diagram

Cooling_Crystallization cluster_prep Preparation cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying A Crude Product C Add Solvent to Crude A->C B Select Solvent (e.g., Isopropanol) B->C D Heat to Dissolve C->D E Slow Cool to Room Temp. D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for Cooling Crystallization.

Method 2: Antisolvent Crystallization

Antisolvent crystallization is a powerful technique used when a suitable single solvent for cooling crystallization cannot be identified.[10] This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "antisolvent" in which the compound is poorly soluble. The addition of the antisolvent reduces the solubility of the compound in the mixture, leading to supersaturation and subsequent crystallization.[4][5]

Rationale for Method Selection

This method is particularly useful for compounds like 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol that have a range of polarities. A highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to dissolve the compound, followed by the addition of a less polar antisolvent like water or a non-polar solvent like heptane to induce precipitation. The rate of antisolvent addition is a critical parameter that controls the level of supersaturation and, consequently, the crystal size and purity.[10]

Experimental Protocol
  • Solvent/Antisolvent System Selection:

    • Dissolve a small amount of the crude compound in a minimal amount of a "good" solvent (e.g., acetone, ethanol).

    • Slowly add a miscible "antisolvent" (e.g., water, n-heptane) dropwise until the solution becomes turbid, indicating the onset of precipitation.

    • Gently warm the turbid solution until it becomes clear again.

    • Allow the solution to cool slowly. The formation of crystals indicates a suitable solvent/antisolvent pair.

  • Crystallization Procedure:

    • Dissolve the crude compound in the minimum amount of the chosen "good" solvent (e.g., acetone) at room temperature or with gentle warming.

    • Filter the solution if any insoluble impurities are present.

    • Slowly add the "antisolvent" (e.g., water) dropwise to the stirred solution. A syringe pump can be used for precise control over the addition rate.

    • Continue adding the antisolvent until the solution becomes persistently turbid.

    • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed.

    • Allow the solution to stand at room temperature for several hours or overnight to allow for slow crystal growth.

    • If crystal formation is slow, gentle scratching of the inner wall of the flask with a glass rod or seeding with a small crystal of the pure compound can induce crystallization.[9]

    • Collect the crystals by vacuum filtration, wash with a small amount of the solvent/antisolvent mixture, and dry under vacuum.

Workflow Diagram

Antisolvent_Crystallization cluster_prep Preparation cluster_dissolution Dissolution cluster_precipitation Crystallization cluster_isolation Isolation & Drying A Crude Product C Dissolve Crude in 'Good' Solvent A->C B Select Solvent/Antisolvent Pair (e.g., Acetone/Water) B->C D Slowly Add Antisolvent C->D E Induce Crystallization (Seeding/Scratching) D->E F Allow for Crystal Growth E->F G Vacuum Filtration F->G H Wash with Solvent Mixture G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for Antisolvent Crystallization.

Troubleshooting

Table 2: Common Crystallization Issues and Solutions

IssuePotential CauseRecommended Solution
No Crystals Form Solution is not supersaturated; compound is too soluble in the chosen solvent system.Evaporate some of the solvent to increase the concentration. For antisolvent method, add more antisolvent. Ensure the solution is cooled sufficiently.[9]
Oiling Out The compound's solubility is exceeded at a temperature above its melting point in the solvent, or the degree of supersaturation is too high.Re-heat the solution to dissolve the oil, then add more solvent. Cool the solution more slowly. For antisolvent method, add the antisolvent more slowly or at a higher temperature.[9]
Rapid Precipitation of Amorphous Solid High degree of supersaturation; cooling is too rapid.Use a more dilute solution. Cool the solution more slowly. Use a more viscous solvent.[9]
Low Yield The compound has significant solubility in the cold solvent; insufficient cooling time.Cool the solution for a longer period or to a lower temperature. Use a different solvent system where the compound is less soluble when cold.
Poor Purity Impurities have similar solubility profiles; rapid crystallization has trapped impurities.Recrystallize using a different solvent system. Ensure the cooling process is slow to allow for selective crystallization.[9] Consider column chromatography if impurities persist.[11]

Conclusion

The purification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol to a high degree of purity is achievable through systematic application of cooling or antisolvent crystallization techniques. The choice between these methods will depend on the specific solubility characteristics of the crude material. By carefully selecting the solvent system and controlling the rate of cooling or antisolvent addition, researchers can effectively remove impurities and obtain a crystalline product suitable for the most demanding applications. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful purification of this and structurally related compounds.

References

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]

  • PubMed. (2009, December 15). Antisolvent membrane crystallization of pharmaceutical compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • MDPI. (2023, January 14). Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant. Retrieved from [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • CyberLeninka. (n.d.). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. Retrieved from [Link]

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • MDPI. (2004, February 24). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Stability of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol

Welcome to the Technical Support Center. 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol is a highly versatile building block and pharmacological intermediate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol is a highly versatile building block and pharmacological intermediate. However, its structural motifs—a phenol ring, an electron-deficient pyrimidine core, and a basic piperazine ring—make it susceptible to specific degradation pathways in aqueous solutions.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind compound degradation and provide self-validating workflows to ensure the absolute integrity of your experimental data.

Visualizing the Degradation Pathways

Understanding how your compound degrades is the first step in preventing it. The diagram below maps the three primary vulnerabilities of the molecule in aqueous media.

DegradationPathways Parent 2-(4-Methyl-6-piperazin-1-yl pyrimidin-2-yl)phenol (Intact Compound) PhenolOx Phenol Auto-Oxidation (O2, Trace Metals, Light) Parent->PhenolOx NOxidation Piperazine N-Oxidation (Peroxides, ROS) Parent->NOxidation Hydrolysis C-N Bond Hydrolysis (Extreme pH, Heat) Parent->Hydrolysis Quinones Quinone Complexes (Dark Brown/Pink Color) PhenolOx->Quinones NOxideProd N-Oxide Metabolite (+16 Da Mass Shift) NOxidation->NOxideProd CleavageProd Pyrimidine + Piperazine Cleavage Fragments Hydrolysis->CleavageProd

Caption: Mechanistic pathways of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol degradation. (Max-width: 760px)

Diagnostics & Troubleshooting FAQs

Q1: My aqueous stock solution turned pink, and eventually dark brown, after a few days on the bench. What happened?

A1: This is the classic visual signature of phenol auto-oxidation . The phenol moiety in your compound is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS).

  • The Mechanism: The phenol ring oxidizes to dihydroxylated intermediates (like catechols), which further oxidize into ortho- and para-benzoquinones. These quinones can react with unoxidized phenols to form quinhydrone charge-transfer complexes. As documented in studies on [1], these complexes are highly colored (pink to dark brown) even at trace concentrations. This reaction is heavily catalyzed by trace transition metals (like Fe³⁺ or Cu²⁺) via Fenton-like chemistry[1].

  • The Fix: Always use ultra-pure, metal-free water (18.2 MΩ·cm). Degas the water by sparging with inert gas to remove dissolved oxygen, and consider adding a trace metal chelator (e.g., 0.1 mM EDTA) to sequester catalytic metal ions.

Q2: The solution color is unchanged, but LC-MS analysis shows a gradual loss of the parent compound and a new peak at M+16 Da. How do I prevent this?

A2: This mass shift indicates N-oxidation of the piperazine ring . The secondary nitrogen atom in the piperazine ring is highly nucleophilic and prone to oxidation, forming an N-oxide metabolite.

  • The Mechanism: Even in the absence of strong oxidants, trace peroxides in co-solvents (such as older bottles of THF, PEG, or ether) or prolonged exposure to dissolved oxygen can trigger the addition of an oxygen atom to the piperazine nitrogen. Standard [2] utilize peroxides to intentionally drive this reaction, highlighting why peroxide-free environments are critical for stability[2].

  • The Fix: Avoid using ether-based co-solvents. If a co-solvent is required for initial dissolution (e.g., DMSO), ensure it is freshly opened and stored under Argon. Maintain an inert headspace in your storage vials.

Q3: I dissolved the compound in 0.1 M HCl to improve solubility, but I am seeing multiple lower-molecular-weight peaks over time. Is the compound unstable in acid?

A3: Yes, you are observing C-N bond hydrolysis . The bond connecting the electron-deficient pyrimidine ring to the piperazine ring is susceptible to nucleophilic attack and cleavage under extreme pH conditions.

  • The Mechanism: Protonation of the pyrimidine nitrogens or the piperazine nitrogen at low pH increases the electrophilicity of the pyrimidine carbon. This facilitates water attack and subsequent cleavage into 2-(4-methyl-6-hydroxypyrimidin-2-yl)phenol and free piperazine. Similar hydrolysis pathways are well-documented in the development of [3], where harsh acidic or basic conditions lead to the rapid breakdown of the heterocyclic core[3].

  • The Fix: Do not use strong acids for prolonged storage. The optimal stability window for this compound is pH 5.5 to 7.5 . Use a biological buffer (e.g., PBS or HEPES) to lock the pH safely in this neutral zone.

Quantitative Data Summary

To aid in experimental design, the following table synthesizes the quantitative parameters governing the stability of this compound.

Degradation PathwayPrimary TriggerOptimal Stability RangeAnalytical SignatureMax Tolerable Exposure
Phenol Auto-Oxidation Dissolved O₂, Fe³⁺/Cu²⁺DO < 0.5 mg/L, EDTA 0.1mMPink/Brown color, M-2 (Quinone)< 2 hours in aerated water
Piperazine N-Oxidation Peroxides, ROSPeroxide-free solventsM+16 Da (N-oxide peak)< 24 hours at 25°C (ambient)
C-N Bond Hydrolysis pH < 4.0 or pH > 9.0pH 5.5 – 7.5 (Buffered)Cleavage fragments (LC-MS)Avoid strong acids/bases

Self-Validating Protocol: Preparation of Stable Aqueous Stocks

To guarantee scientific integrity, do not simply mix the compound into water. Follow this self-validating Standard Operating Procedure (SOP) to ensure the solution is stable and artifact-free.

Step 1: Solvent Preparation & Deoxygenation

  • Obtain 18.2 MΩ·cm ultra-pure water. Add EDTA to a final concentration of 0.1 mM to chelate trace metals.

  • Sparge the solution with Argon or Nitrogen gas for 20 minutes.

  • Validation Check: Use a dissolved oxygen (DO) meter to confirm DO levels are below 0.5 mg/L before proceeding.

Step 2: pH Optimization

  • Add a non-nucleophilic buffer (e.g., 50 mM HEPES) to the deoxygenated water.

  • Adjust the pH to exactly 6.5 using dilute NaOH or HCl.

  • Validation Check: Verify the pH using a calibrated micro-pH probe. The pH must be strictly between 6.3 and 6.7 to prevent C-N hydrolysis.

Step 3: Dissolution & Aliquoting

  • Weigh the 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol powder in an amber glass vial to prevent photodegradation.

  • Add the prepared buffer and vortex gently until fully dissolved.

  • Validation Check: Perform a visual inspection against a pure white background. The solution must be perfectly colorless. Any pink hue indicates immediate phenol oxidation, and the batch must be discarded.

Step 4: Storage & Baseline Analytics

  • Aliquot the solution into single-use amber vials. Overlay the headspace of each vial with Argon gas before sealing tightly.

  • Store immediately at -20°C.

  • Validation Check: Run a Day 0 baseline LC-MS on one aliquot. A >99% purity baseline with no M+16 or cleavage peaks validates the inertness of your preparation environment.

References

  • Mijangos, F., et al. "Changes in solution color during phenol oxidation by Fenton reagent - PubMed", National Institutes of Health (NIH). Available at:[Link]

  • Sharma, A., et al. "Recent Advances in Pyrimidine-Based Drugs - PMC", National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Troubleshooting low yield in the synthesis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering low yields, stalled conversions, or complex impurity profiles during the nucleophilic aromatic substitution (SNAr) of 2-(4-chloro-6-methylpyrimidin-2-yl)phenol with piperazine.

Below, we dissect the mechanistic bottlenecks of this specific transformation and provide self-validating, field-tested protocols to ensure high-purity isolation of your target molecule.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first map the desired SNAr trajectory against the competing side reactions that commonly plague this synthesis.

SNAr_Workflow SM Starting Material 2-(4-chloro-6-methylpyrimidin-2-yl)phenol Target Target Molecule 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol SM->Target SNAr (Desired) Side1 Phenoxide Anion (Deactivates SNAr) SM->Side1 Base Deprotonation Side3 4-Hydroxypyrimidine (Hydrolysis Impurity) SM->Side3 H2O / OH- Attack Reagent Piperazine (Nucleophile) Reagent->Target Side2 Bis-substituted Dimer (Impurity) Target->Side2 Attacks 2nd SM

Reaction pathways in the SNAr synthesis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol.

Diagnostic FAQs: The Causality Behind the Failures

Q1: Why does my reaction stall at 20–30% conversion despite extended heating and added base? A: This is a classic case of electronic deactivation via phenoxide formation. Your starting material contains a free phenol (pKa ~9.5). Under the basic conditions of the reaction (either from added K2​CO3​ or the piperazine itself, pKa ~9.8), the phenol is deprotonated. The resulting phenoxide anion is strongly electron-donating. Through resonance and inductive effects, it pushes electron density into the pyrimidine core, significantly raising the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[1]. Because SNAr relies on the nucleophile attacking a low-energy LUMO, this deactivation renders the 4-chloro position highly unreactive. Solution: Avoid strong inorganic bases. Either use a massive excess of piperazine to drive the equilibrium by brute force, or temporarily mask the phenol using a protecting group.

Q2: LC-MS shows a significant high-molecular-weight impurity. What is it and how do I prevent it? A: You are likely observing the bis-substituted dimer. Piperazine is a symmetrical diamine. Once the first nitrogen attacks the pyrimidine, the secondary amine on the resulting product remains nucleophilic and can attack a second molecule of the starting chloropyrimidine. Solution: The most robust method to prevent dimerization is utilizing 1-Boc-piperazine[2]. By sterically and electronically blocking one of the nitrogen atoms, you guarantee strictly mono-substitution. The Boc group can then be cleanly removed using acidic conditions.

Q3: I am detecting an [M-18] mass shift relative to the starting material. Where is this coming from? A: An [M-18] shift (loss of Cl -35, addition of OH +17) indicates the formation of a 4-hydroxypyrimidine (which tautomerizes to a pyrimidinone). This hydrolysis occurs when water is present in the reaction mixture alongside a base, allowing hydroxide to act as a competing nucleophile[3]. Solution: Ensure all solvents (especially hygroscopic ones like NMP or DMF) are strictly anhydrous. Flush the reaction vessel with dry nitrogen or argon prior to heating.

Quantitative Condition Matrix

The table below summarizes the optimization data for this specific SNAr transformation, highlighting why the 1-Boc-piperazine route is the superior choice for high-purity applications.

EntryNucleophileEquivalentsSolventBase/AdditiveTemp (°C)Yield (%)Major Impurity Profile
1Piperazine1.2EtOH K2​CO3​ (2.0 eq)80< 20Unreacted SM, Dimer
2Piperazine10.01-ButanolNone12068Trace Dimer
3Piperazine5.0NMPHCl (cat.)13075Trace Hydrolysis
4 1-Boc-Piperazine 1.5 NMP DIPEA (2.0 eq) 100 88 *None (Clean Profile)

*Yield represents the two-step sequence (SNAr followed by TFA deprotection).

Validated Experimental Protocols

Protocol A: The 1-Boc-Piperazine Route (Recommended for High Purity)

This protocol utilizes a mono-protected diamine to completely eliminate dimerization, followed by a self-validating acidic deprotection that simultaneously purifies the product via salt formation[2].

Step 1: SNAr Coupling

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 2-(4-chloro-6-methylpyrimidin-2-yl)phenol (1.0 eq, 10 mmol) in anhydrous NMP (20 mL).

  • Add 1-Boc-piperazine (1.5 eq, 15 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).

  • Heat the mixture to 100 °C for 12 hours. Self-Validation Check: Monitor by LC-MS. The target mass should be [M+H]+ 371.2. The absence of the starting material ([M+H]+ 221.0) confirms complete conversion.

  • Cool to room temperature and pour into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (3 x 50 mL) to remove NMP, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate in anhydrous Dichloromethane (DCM) (30 mL) and cool to 0 °C.

  • Slowly add Trifluoroacetic acid (TFA) (10 mL). Stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to remove excess TFA.

  • Dissolve the residue in minimal methanol and precipitate the product by adding cold diethyl ether. Filter the resulting solid to isolate 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol as a highly pure TFA salt.

Protocol B: Direct SNAr with Excess Piperazine (The "Brute Force" Method)

If 1-Boc-piperazine is unavailable, this method uses a massive stoichiometric excess to statistically suppress dimerization and overcome phenoxide deactivation.

  • Suspend 2-(4-chloro-6-methylpyrimidin-2-yl)phenol (1.0 eq, 10 mmol) and anhydrous Piperazine (10.0 eq, 100 mmol) in anhydrous 1-butanol (30 mL). Note: No external base is added to minimize complete phenol deprotonation.

  • Reflux the mixture at 120 °C for 24 hours under a nitrogen atmosphere.

  • Cool to room temperature. Evaporate the 1-butanol under reduced pressure.

  • Partition the residue between water (50 mL) and DCM (50 mL). The massive excess of piperazine will largely remain in the aqueous phase.

  • Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with water (2 x 30 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM:MeOH containing 1% NH4​OH ) to isolate the free base.

References

  • Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives Journal of Agricultural and Food Chemistry - ACS Publications[Link]

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Welcome to the Technical Support Center for the chromatographic analysis of complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have designed this guide to help you systematically diagn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically associated with 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol .

Rather than relying on trial-and-error, this guide establishes a mechanistic understanding of your analyte, followed by self-validating troubleshooting protocols and evidence-based solutions.

Molecular Profiling & The Causality of Peak Tailing

To solve peak tailing, we must first understand the physicochemical behavior of the target molecule. 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is a highly amphoteric molecule featuring three distinct functional groups:

  • Phenol Moiety: Weakly acidic (pKa ~9.5).

  • Pyrimidine Ring: Weakly basic electron-deficient system.

  • Piperazine Ring: A strong secondary amine (pKa ~9.8)[1].

The Mechanistic Root Cause: In standard reversed-phase HPLC (e.g., pH 4.0 – 7.0), the piperazine nitrogen is fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase become deprotonated and ionized (Si-O⁻) at any pH above 3.5. This creates a powerful secondary ion-exchange interaction between the basic analyte and the acidic silica surface[1]. Because this secondary interaction is kinetically slower than standard hydrophobic partitioning, a portion of the analyte molecules is delayed, resulting in an asymmetrical "tail" at the back of the peak[2].

Diagnostic Workflow

Before altering your method, use the logical workflow below to determine whether your tailing is caused by chemical interactions (silanols) or physical/systemic hardware failures.

TroubleshootingWorkflow Start Observe Peak Tailing (Tf > 1.5) CheckPeaks Are all peaks in the chromatogram tailing? Start->CheckPeaks Systemic Physical/Systemic Issue (Void, Frit, Extra-column) CheckPeaks->Systemic Yes (All Peaks) Chemical Chemical Issue (Silanol Interactions) CheckPeaks->Chemical No (Target Only) FixSystemic Replace Frit / Wash Column Minimize Tubing Volume Systemic->FixSystemic AdjustPH Optimize Mobile Phase pH (Low pH 2.5 or High pH 10.5) Chemical->AdjustPH Resolved Optimal Peak Shape (Tf 1.0 - 1.2) FixSystemic->Resolved CheckBuffer Increase Buffer Capacity (>20 mM) or add TEA AdjustPH->CheckBuffer If Tf > 1.2 AdjustPH->Resolved If Tf < 1.2 ChangeColumn Use Endcapped or Polar-Embedded Column CheckBuffer->ChangeColumn If Tf > 1.2 CheckBuffer->Resolved If Tf < 1.2 ChangeColumn->Resolved

Diagnostic workflow for isolating and resolving physical vs. chemical peak tailing in HPLC.

Troubleshooting FAQs

Q1: I am using a modern C18 column, but my piperazine derivative still shows a Tailing Factor (Tf) of 2.1. Why isn't the column endcapping enough? A1: While modern columns are "endcapped" (reacting residual silanols with a short-chain silane like trimethylchlorosilane), steric hindrance prevents 100% of the silanols from being neutralized[3]. Even a small population of active silanols is enough to cause severe tailing for strong secondary amines like piperazine. You must address the mobile phase chemistry to mask these remaining sites[4].

Q2: Should I use a low-pH or high-pH mobile phase to fix this? A2: Both strategies work, but they operate on entirely different mechanisms:

  • Low-pH Strategy (pH 2.5): At this pH, the piperazine is still ionized, but the acidic silanols on the column (pKa ~3.5-4.5) are fully protonated and neutralized (Si-OH). This eliminates the ion-exchange mechanism[5].

  • High-pH Strategy (pH 10.5): At this pH, the silanols are fully ionized, but the piperazine (pKa ~9.8) is deprotonated into its neutral free-base form. Without a positive charge on the analyte, secondary interactions are eliminated[6]. Note: This requires a specialized hybrid-silica column designed to withstand alkaline degradation.

Q3: I lowered the pH to 2.5 using 0.1% Formic Acid, but the tailing persists. What did I do wrong? A3: Formic acid (pKa ~3.75) has virtually zero buffering capacity at pH 2.5. A primary function of a buffer is to keep the sample in a constant ionization state at the column surface[7]. When your analyte enters the column, local pH shifts can occur, causing partial ionization of silanols. You must switch to a true buffer system, such as 20 mM Potassium Phosphate adjusted to pH 2.5[8].

Q4: Could my tubing or hardware be causing the tailing? A4: Yes. Extra-column volume (dead volume) creates dispersion that mimics tailing. Long or wide tubing increases this dispersion[4]. If you recently changed the tubing between the column and the detector, ensure you are using narrow internal diameter (e.g., 0.005" ID) PEEK or stainless steel tubing[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the root cause. Use these step-by-step methodologies to validate the problem and implement the solution.

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively prove whether tailing is caused by chemical silanol interactions or a physical column/system defect.

  • Prepare a Mixed Standard: Spik your 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol sample with a neutral, hydrophobic marker (e.g., Toluene or Uracil).

  • Inject and Analyze: Run your current method and calculate the Asymmetry Factor (As) for both peaks.

  • Evaluate Causality:

Protocol 2: Low-pH Buffer Optimization with Silanol Masking

Purpose: To chemically suppress silanol ionization and physically block residual active sites.

  • Prepare the Buffer: Dissolve 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) in 1.0 L of HPLC-grade water to create a 20 mM solution[8].

  • Adjust pH: Titrate dropwise with concentrated Phosphoric Acid (H₃PO₄) until the pH reaches exactly 2.5 (verify with a calibrated pH meter)[5].

  • Add Competing Base (Optional but Recommended): If tailing persists, add 5 mM Triethylamine (TEA) to the buffer. TEA acts as a sacrificial base, preferentially binding to any remaining active silanols and shielding your analyte[8].

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injection.

Quantitative Data & Selection Guides

Use the following tables to benchmark your expected results and select the appropriate consumables.

Table 1: Impact of Mobile Phase Parameters on Tailing Factor (Tf)

Mobile Phase Condition Expected Tf Mechanistic Rationale
Unbuffered Water / ACN (pH ~6.0) > 2.5 Maximum ion-exchange; piperazine is (+), silanols are (-).
0.1% Formic Acid (pH ~2.7) 1.6 - 1.9 Poor buffer capacity allows local pH shifts at the silica surface.
20 mM Phosphate Buffer (pH 2.5) 1.1 - 1.3 High buffer capacity; silanols are fully protonated and neutralized.
20 mM Phosphate + 5 mM TEA 1.0 - 1.1 TEA competitively binds to and masks any sterically hidden silanols.

| 10 mM Ammonium Bicarbonate (pH 10.5) | 1.0 - 1.1 | Piperazine is deprotonated (neutral); secondary interactions eliminated. |

Table 2: Stationary Phase Selection Matrix for Piperazine Derivatives

Column Chemistry Silica Type Recommended pH Range Suitability for Piperazine
Standard C18 (Unendcapped) Type A (Older) 2.0 - 7.0 Poor: High metal content and active silanols cause severe tailing.
Endcapped C18 Type B (High Purity) 2.0 - 8.0 Good: Requires optimized low-pH buffer (Protocol 2).
Polar-Embedded C18 Type B (High Purity) 2.0 - 8.0 Excellent: Internal polar groups shield basic analytes from silanols[4].

| Ethylene-Bridged Hybrid (BEH) | Hybrid Silica | 1.0 - 12.0 | Excellent: Allows for high-pH (10.5) methods to neutralize the amine. |

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography ACD/Labs[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]

  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions [Link]

  • Tips and Tricks of HPLC System Troubleshooting Agilent Technologies[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • HPLC Troubleshooting Guide Advanced Chromatography Technologies (ACE)[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions Chromatography Online[Link]

Sources

Optimization

Technical Support Center: Formulating 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the thermodynamic and kinetic hurdles of compound formulation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the thermodynamic and kinetic hurdles of compound formulation. The molecule 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol presents a classic solubilization challenge due to its amphoteric nature, rigid planar structure, and specific salt-form dynamics.

This guide is designed as a self-validating troubleshooting matrix to help you achieve stable, high-concentration stocks for your assays.

Knowledge Base: Physicochemical Root Cause Analysis

Q: Why does 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol resist dissolution in standard DMSO? A: The resistance stems from three interconnected physicochemical properties:

  • Salt-Form Lattice Energy: This compound is predominantly synthesized and supplied as a hydrochloride (HCl) salt[1]. While HCl salts are engineered for aqueous solubility, they often exhibit poor solubility in aprotic solvents like DMSO. DMSO is an excellent cation solvator but a notoriously poor anion solvator; it cannot effectively hydrogen-bond with the chloride ion, leaving the ionic crystal lattice partially intact.

  • Hygroscopic Crash-Out: DMSO rapidly absorbs atmospheric moisture. As water content increases, the thermodynamic penalty for cavity formation in the solvent mixture increases. This forces the hydrophobic regions of the compound (the pyrimidine and methyl-piperazine moieties) to aggregate, drastically reducing solubility[2].

  • Planar π−π Stacking: The pyrimidine and phenol rings form rigid, planar networks stabilized by intermolecular hydrogen bonding. Without sufficient kinetic energy or chemical disruption, DMSO alone struggles to break these stacked networks.

Diagnostic & Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve precipitation issues in your DMSO stocks.

SolubilizationWorkflow N1 Compound Precipitated in DMSO N2 Assess DMSO Quality (Use Anhydrous >99.9%) N1->N2 N3 Thermal-Acoustic Treatment (37°C Bath Sonication) N2->N3 If anhydrous N4 Identify Salt Form (Free Base vs. HCl Salt) N3->N4 Remains insoluble N7 Solubilized Stock (Store at -20°C) N3->N7 Dissolves N5 HCl Salt: Add trace water or volatile base (TEA) N4->N5 If HCl Salt N6 Free Base: Add co-solvent (e.g., PEG400, Tween-80) N4->N6 If Free Base N5->N7 N6->N7

Figure 1: Systematic troubleshooting workflow for resolving DMSO solubility issues.

Troubleshooting Guides: Step-by-Step Methodologies

Issue 1: The compound forms a cloudy suspension upon initial addition to DMSO.

Causality: The kinetic energy barrier for dissolution has not been met, or the DMSO has absorbed atmospheric moisture, reducing its solvation capacity. Protocol 1: Thermal-Acoustic Solubilization

  • Verify Solvent Integrity: Ensure you are using a fresh bottle of anhydrous DMSO (>99.9% purity). Discard any DMSO that has been left open on the benchtop[2].

  • Bath Sonication: Place the sealed vial in an ultrasonic water bath set to 37°C–40°C for 15 to 30 minutes. The low-energy acoustic cavitation combined with mild heat overcomes the kinetic energy barrier of dissolution without degrading the compound[2].

  • Validation Step (Physical): Centrifuge the vial at 10,000 x g for 2 minutes. Visually inspect the bottom of the tube against a black background. If a pellet forms, proceed to Protocol 2.

  • Validation Step (Chemical): If heating exceeded 40°C, run a quick LC-MS aliquot to ensure the phenol moiety did not undergo thermal oxidation.

Issue 2: The compound is confirmed as an HCl salt[1] and resists heating/sonication.

Causality: The high lattice energy of the chloride salt is resisting the aprotic solvation of DMSO. We must neutralize the salt to liberate the highly DMSO-soluble free base. Protocol 2: Salt-Form Neutralization

  • Calculate Equivalents: Determine the molarity of your target stock (e.g., 10 mM).

  • Add Base: Add 1.1 to 1.5 molar equivalents of a volatile organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), directly to the DMSO suspension.

  • Agitate: Vortex and sonicate for 5 minutes. The TEA neutralizes the protonated piperazine ring, forming TEA-HCl (which is highly soluble in DMSO) and liberating the free base of the target compound, which is rapidly solvated.

  • Validation Step: Visually confirm the solution is optically clear. Note: Document the addition of the base, as it may slightly alter the local pH when diluted into unbuffered aqueous assays.

Issue 3: The compound precipitates upon dilution for in vitro assays.

Causality: Rapid dilution into aqueous media causes a hydrophobic shock, forcing the pyrimidine rings to rapidly π−π stack before they can interact with the biological target. Protocol 3: Co-Solvent Matrix Disruption

  • Select Co-Solvent: Choose a biologically compatible co-solvent such as PEG400 or Tween-80[3].

  • Formulate: Prepare a solvent mixture of 90% Anhydrous DMSO and 10% PEG400 (v/v).

  • Dissolve: Add the compound to the mixture. The polymeric nature of PEG400 acts as a surfactant, disrupting the strong stacking interactions and stabilizing the compound in a micro-emulsion upon aqueous dilution[4].

  • Validation Step: Perform a mock dilution into your assay buffer (e.g., PBS) and monitor absorbance at 600 nm over 60 minutes. A rising baseline indicates micro-precipitation.

Frequently Asked Questions (FAQs)

Q: I left my DMSO stock on the benchtop, and it precipitated after a few days. Why? A: DMSO is highly hygroscopic. Repeated opening of the vial or leaving it at room temperature introduces atmospheric condensation into the solvent. Even a 2% water uptake drastically reduces the solubility of lipophilic compounds[2]. Always purge vials with Argon/Nitrogen and store them desiccated.

Q: Can I use a probe sonicator instead of a bath sonicator to speed up dissolution? A: No. Probe sonicators introduce massive localized shear forces and extreme micro-heating (often exceeding 80°C at the tip). This can easily cleave the piperazine ring or oxidize the phenol group. Always use a temperature-controlled bath sonicator[2].

Q: How should I store my successfully solubilized stocks? A: Once prepared, immediately aliquot the stock solution into single-use routine usage volumes and store them at -20°C or -80°C. Avoid repeated freezing and thawing, which acts as a pump for moisture ingress[3].

Quantitative Data Presentation

Use the following table to benchmark your expected solubility limits based on the formulation strategy chosen.

Table 1: Comparative Solubilization Techniques and Expected Concentration Limits

Solubilization StrategyPrimary Mechanism of ActionExpected Max ConcentrationRisk / Assay Drawback
Standard Anhydrous DMSO Baseline aprotic solvation< 2 mMHighly susceptible to moisture crash-out
DMSO + Bath Sonication (37°C) Overcomes kinetic energy barriers5 - 10 mMTemporary; may re-precipitate upon cooling
DMSO + 1.5 eq Triethylamine Neutralizes HCl salt, aids anion solvation10 - 25 mMAlters compound pH profile; requires buffer control
DMSO + 10% PEG400 Surfactant disruption of π−π stacking> 25 mMIncreases viscosity; requires vehicle control in assays

References

  • Title: Sigma Aldrich 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: medchemexpress.

Sources

Troubleshooting

Technical Support Center: Advanced Chromatography Optimization for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter methods that fail during validation due to erratic peak shapes and shifting retention times.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter methods that fail during validation due to erratic peak shapes and shifting retention times. For complex amphoteric molecules like 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, empirical "trial and error" with mobile phases is a waste of resources. This guide provides a mechanistic, causality-driven approach to optimizing your high-performance liquid chromatography (HPLC) methods, ensuring robust, reproducible, and self-validating analytical workflows.

Section 1: Chemical Profiling & The Causality of Peak Tailing

Before adjusting a single pump parameter, we must understand the analyte. 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol possesses three distinct functional domains:

  • Piperazine Ring: A strong base (pKa ~9.8 for the secondary amine).

  • Pyrimidine Ring: A weak base.

  • Phenol Group: A weak acid (pKa ~9.5).

The primary chromatographic challenge is the basic piperazine moiety. In standard reversed-phase HPLC (e.g., pH 5.0 - 7.0), the piperazine nitrogen is protonated and carries a positive charge. Simultaneously, residual silanol groups (Si-OH) on traditional silica-based stationary phases deprotonate to form negatively charged siloxanes (Si-O⁻). This creates a powerful secondary ion-exchange retention mechanism alongside the primary hydrophobic retention, causing the analyte to "drag" through the column and resulting in severe peak tailing[1][2].

To eliminate this, we must manipulate the mobile phase to control the ionization state of either the analyte, the stationary phase, or both[3].

Section 2: Mobile Phase Optimization Workflow

The following decision tree outlines the logical progression for resolving tailing issues specific to basic piperazine derivatives.

Workflow N1 Peak Tailing Detected (USP Tf > 1.5) N2 Evaluate Mobile Phase pH N1->N2 N3 Lower pH to 2.5 - 3.0 (Protonate Silanols) N2->N3 If pH > 3.0 N4 Assess Buffer Strength (Target: 20-50 mM) N2->N4 If pH ≤ 3.0 N3->N4 N5 Add Sacrificial Base (e.g., 0.05% TEA) N4->N5 Tailing Persists N8 Optimal Peak Symmetry (USP Tf ≤ 1.2) N4->N8 Resolved N6 Evaluate Column Chemistry N5->N6 Tailing Persists N5->N8 Resolved N7 Switch to Type B End-Capped Silica N6->N7 N7->N8

Workflow for troubleshooting peak tailing in basic piperazine derivatives.

Section 3: Self-Validating Experimental Protocols

To establish a robust method, your protocols must verify their own success. Below are the two primary mobile phase strategies for this compound.

Protocol A: Low-pH Suppression Strategy (Recommended)

Mechanism: Lowering the pH below 3.0 ensures that residual silanols on the silica surface remain fully protonated (neutral), effectively shutting down the secondary ion-exchange pathway[3][4].

Step-by-Step Methodology:

  • Buffer Preparation: Weigh 1.26 g of ammonium formate and dissolve in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Add concentrated formic acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.8.

  • Filtration: Vacuum filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Equilibration: Pump the mobile phase (e.g., 80:20 Buffer:Acetonitrile) through a modern Type B end-capped C18 column at 1.0 mL/min for 20 column volumes.

  • Self-Validation Check: Inject a mixed standard containing uracil (void volume marker), toluene (neutral hydrophobic marker), and your analyte.

    • Validation Logic: If toluene elutes with perfect symmetry (Tf = 1.0) but the piperazine derivative still tails, the fluidics and column bed are physically intact. The tailing is exclusively chemical. Proceed to Protocol B.

Protocol B: Sacrificial Base Addition

Mechanism: If low pH and end-capped columns are insufficient, a sterically small, highly basic additive like triethylamine (TEA) acts as a sacrificial base. TEA preferentially binds to the highly active residual silanols, masking them from the bulkier piperazine analyte[3][4].

Step-by-Step Methodology:

  • Base Addition: To the pH 2.8 buffer prepared in Protocol A, add 0.5 mL of triethylamine (TEA) per liter (0.05% v/v).

  • Re-adjustment: The addition of TEA will raise the pH. Re-adjust the pH back to 2.8 using formic acid.

  • Equilibration: Flush the column for at least 30 column volumes. TEA requires extended equilibration time to fully coat the active sites.

  • Self-Validation Check: Perform 5 replicate injections of the analyte. Calculate the Relative Standard Deviation (RSD) of the retention time.

    • Validation Logic: An RSD < 0.5% confirms that the stationary phase is fully saturated with TEA and the dynamic equilibrium is stable.

Section 4: Quantitative Data & System Suitability

The table below summarizes the expected quantitative impact of various mobile phase conditions on the chromatography of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol.

Mobile Phase ConditionAnalyte Ionization StateSilanol StateExpected USP Tailing Factor (Tf)Resolution Outcome
pH 7.0 Phosphate Buffer Cationic (+)Ionized (-)> 2.0Severe Tailing, Poor Integration
pH 2.8 Formate Buffer Cationic (+)Protonated (Neutral)1.3 - 1.5Moderate Improvement
pH 2.8 + 0.05% TEA Cationic (+)Blocked by TEA1.0 - 1.1Optimal Symmetry
pH 10.5 Ammonia Buffer Neutral (0)Ionized (-)1.0 - 1.2Excellent Symmetry (Requires Hybrid Column)
Section 5: Analyte Ionization States

Understanding the protonation states of the molecule across the pH scale is critical for predicting retention behavior.

Ionization Low Low pH (<3) Cationic Mid Neutral pH (~7) Zwitterionic Low->Mid Increase pH LowDesc Piperazine Protonated (+) Phenol Neutral (0) Silanols Neutral (0) Low->LowDesc High High pH (>10) Anionic Mid->High Increase pH MidDesc Piperazine Protonated (+) Phenol Neutral (0) Silanols Ionized (-) Mid->MidDesc HighDesc Piperazine Neutral (0) Phenol Ionized (-) Silanols Ionized (-) High->HighDesc

Ionization states of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol across pH ranges.

Section 6: Frequently Asked Questions (FAQs)

Q1: Why does my peak tailing worsen when I use a standard phosphate buffer at pH 7.0? A1: At pH 7.0, the basic piperazine ring is fully protonated (+), while the residual silanols on standard Type A silica are fully ionized (-). This maximizes secondary ionic interactions, creating a "mixed-mode" retention mechanism that severely distorts the peak shape[1][5].

Q2: I lowered the pH to 2.5, but tailing persists (Tf = 1.6). What is the next logical step? A2: If low pH is insufficient, your column may have a high concentration of active metal sites or unbonded silanols. Ensure you are using a modern, high-purity Type B silica column with exhaustive end-capping designed to minimize these active sites[3][5]. If you are already using a Type B column, introduce a competing base like 0.05% triethylamine (TEA) to the mobile phase[4].

Q3: Can I use a high-pH mobile phase (pH 10.5) to keep the piperazine neutral? A3: Yes. At a pH above 10, the piperazine moiety becomes neutral, completely eliminating silanol interactions and yielding sharp peaks[1]. However, standard silica dissolves above pH 8. You must use an ethylene-bridged hybrid (BEH) or polymer-based column specifically designed for high-pH stability. Additionally, note that at this pH, the phenol group will ionize into a phenolate, which will significantly reduce overall hydrophobic retention.

Q4: My retention times are drifting continuously after adding TEA. Why? A4: Triethylamine dynamically coats the stationary phase. If the column was not equilibrated for a sufficient duration (minimum 30-50 column volumes), the ratio of TEA on the column versus in the mobile phase has not reached equilibrium. Continue flushing until the pressure and retention times stabilize.

Sources

Optimization

Technical Support Center: Navigating the Nuances of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in Biological Assays

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (referred to herein as "CMPD-X"). Our g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (referred to herein as "CMPD-X"). Our goal is to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects during your experiments. We understand that unexpected results can be a significant hurdle in research, and this guide is designed to equip you with the knowledge and experimental strategies to ensure the integrity and reproducibility of your data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have about CMPD-X and its potential for off-target activity.

Q1: What are the potential on-target and off-target activities of CMPD-X based on its chemical structure?

A: The chemical structure of CMPD-X contains three key pharmacophores: a pyrimidine ring, a piperazine moiety, and a phenol group. These structural features are present in a wide range of biologically active molecules, suggesting a potential for broad biological activity.

  • Pyrimidine: This scaffold is a cornerstone of many kinase inhibitors and other ATP-competitive ligands.[1][2][3][4][5] Therefore, CMPD-X may exhibit activity against various protein kinases.

  • Piperazine: The piperazine ring is a common feature in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and transporters.[6][7][8][9] Its presence suggests that CMPD-X could have off-target effects on these protein families.

  • Phenol: Phenolic compounds are known to possess a wide range of biological activities, including antioxidant and signaling-modulating properties.[10][11][12][13][14] The phenol group in CMPD-X could contribute to its overall biological profile and potentially lead to non-specific interactions.

Given this structural composition, it is crucial to experimentally validate the intended target of CMPD-X and proactively screen for off-target activities.

Q2: My experimental results with CMPD-X are not consistent with the known function of my intended target. Could off-target effects be the cause?

A: Absolutely. Inconsistent or paradoxical experimental outcomes are a classic hallmark of off-target effects.[15][16][17] If the observed phenotype in your assay does not align with the established biological role of the primary target, it is highly probable that CMPD-X is interacting with other cellular components. It is essential to systematically investigate this possibility to avoid misinterpretation of your results.

Q3: How can I begin to differentiate between on-target and off-target effects of CMPD-X?

A: A multi-pronged approach is the most effective way to dissect on-target versus off-target effects.[15] Here are two initial steps:

  • Use a Structurally Unrelated Inhibitor: If available, test a known inhibitor of your target that has a completely different chemical structure from CMPD-X. If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of your intended target protein. If CMPD-X still elicits the same response in the absence of its primary target, the effect is unequivocally off-target.[15][18][19]

Q4: What is the importance of determining the cellular target engagement of CMPD-X?

A: Measuring target engagement is a critical step in validating your experimental system.[20][21][22][23] It confirms that CMPD-X is interacting with its intended target within the complex environment of a living cell and at the concentrations you are using. Without this confirmation, it is difficult to confidently attribute any observed biological effect to the modulation of the intended target.

II. Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments with CMPD-X.

Issue 1: Unexpected or High Levels of Cell Toxicity

Q: I'm observing significant cell death in my assays at concentrations where I expect to see specific target inhibition. What could be the cause, and how can I troubleshoot this?

A: Causality: Unexpected cytotoxicity is a common off-target effect. The structural motifs in CMPD-X, particularly the piperazine and phenol groups, can interact with various cellular components, leading to toxicity.[7][24] This can be due to inhibition of essential housekeeping proteins, disruption of mitochondrial function, or induction of apoptosis through unintended pathways.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Determine Cellular IC50 for Target Inhibition A->B C Perform Dose-Response Curve for Cytotoxicity (e.g., MTS/MTT assay) A->C D Compare IC50 (Target) vs. CC50 (Cytotoxicity) B->D C->D E Is there a sufficient therapeutic window? (e.g., CC50 > 10x IC50) D->E F Yes: Proceed with experiments at non-toxic concentrations E->F Yes G No: High probability of off-target toxicity E->G No H Counterscreen against known cytotoxicity pathways (e.g., caspase activation, mitochondrial membrane potential) G->H I Consider chemical modification of CMPD-X to reduce toxicity H->I

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Step-by-Step Protocol: Determining the Therapeutic Window

  • Determine On-Target IC50 in a Cellular Assay:

    • Culture your cells of interest to the appropriate density.

    • Treat the cells with a serial dilution of CMPD-X (e.g., 10 µM to 0.1 nM) for a duration relevant to your primary assay.

    • Lyse the cells and perform a Western blot or other suitable assay to measure the inhibition of a known downstream substrate of your target.

    • Calculate the IC50 value, which is the concentration of CMPD-X that causes 50% inhibition of the target's activity.[15]

  • Determine the Cytotoxic Concentration (CC50):

    • Plate your cells at a similar density to your primary assay.

    • Treat the cells with the same serial dilution of CMPD-X for the same duration.

    • Perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo).

    • Calculate the CC50 value, which is the concentration of CMPD-X that causes 50% cell death.

  • Analyze the Therapeutic Window:

    • Compare the IC50 and CC50 values. A larger ratio of CC50 to IC50 indicates a better therapeutic window and a lower likelihood that your observed phenotype is due to general toxicity.

Issue 2: Inconsistent or Contradictory Results Between Different Assay Formats

Q: CMPD-X shows high potency in my biochemical (cell-free) assay, but its activity is much lower in my cell-based assay. What could explain this discrepancy?

A: Causality: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: CMPD-X may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Cellular Metabolism: CMPD-X could be rapidly metabolized by the cells into an inactive form.

  • Off-Target Engagement: In the complex cellular environment, CMPD-X might be sequestered by binding to abundant off-target proteins, reducing the free concentration available to bind the intended target.

Troubleshooting Workflow:

A Discrepancy between Biochemical and Cellular Assay Potency B Assess Cell Permeability (e.g., PAMPA assay) A->B C Investigate Efflux Pump Activity (e.g., use of efflux pump inhibitors) A->C D Analyze Compound Metabolism (e.g., LC-MS analysis of cell lysates) A->D E Perform Cellular Target Engagement Assay (e.g., CETSA) A->E F Synthesize Findings to Identify the Limiting Factor B->F C->F D->F E->F

Caption: Workflow for addressing potency discrepancies.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm target engagement in intact cells.[23][25]

  • Cell Treatment: Treat your cells with CMPD-X at various concentrations, including a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of CMPD-X indicates direct binding and engagement.

III. Proactive Strategies for Off-Target Effect Mitigation

This section outlines key experimental strategies that should be incorporated into your research workflow to proactively identify and minimize the impact of off-target effects.

Counterscreening Assays

Counterscreening is essential for identifying and eliminating compounds that produce false-positive results or have undesirable activities.[26][27][28]

Types of Counterscreens:

  • Technology-Specific Counterscreens: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a reporter assay, fluorescent compounds in a fluorescence-based assay).[26][27]

  • Specificity Counterscreens: These assays are used to rule out non-specific mechanisms of action, such as cytotoxicity.[26]

Assay Type Purpose Example
Luciferase Inhibition Rule out false positives in luciferase reporter assays.Run the assay with purified luciferase enzyme and CMPD-X.
Fluorescence Interference Identify compounds that are inherently fluorescent.Scan the emission spectrum of CMPD-X.
Cytotoxicity Assay Identify compounds that cause cell death.MTS, MTT, or CellTiter-Glo assays.
Target Deconvolution

If you have identified a phenotype of interest but are unsure of the molecular target of CMPD-X, target deconvolution methods can be employed.[29][30][31][32][33]

Common Target Deconvolution Strategies:

  • Affinity Chromatography: CMPD-X is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.[29]

  • Protein Microarrays: A labeled version of CMPD-X is incubated with a microarray containing thousands of purified proteins to identify binding partners.[29]

  • Genetic Screens: CRISPR-based or other genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to CMPD-X, thereby implicating their protein products as potential targets.[31]

Experimental Workflow for Affinity Chromatography-Based Target Deconvolution:

A Synthesize an affinity probe version of CMPD-X with a linker B Immobilize the probe onto a solid support (e.g., beads) A->B C Incubate the immobilized probe with cell lysate B->C D Wash away non-specifically bound proteins C->D E Elute specifically bound proteins D->E F Identify eluted proteins by mass spectrometry E->F G Validate identified proteins as true targets F->G

Caption: Workflow for affinity chromatography-based target deconvolution.

IV. Conclusion

V. References

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Target deconvolution strategies in drug discovery. PubMed. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Assessment of phenolic compounds in biological samples. Italian Journal of Food Science. [Link]

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • Importance of Target Identification & Validation in Drug Development. News-Medical.net. [Link]

  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]

  • Determining target engagement in living systems. PMC. [Link]

  • Troubleshooting. BioAssay Systems. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Technote 2 Ways to Reduce siRNA Off-target Effects. siTOOLs Biotech. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. PMC. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. [Link]

  • Strategies for target and pathway engagement in cellular assays. Drug Discovery World. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]

  • Assay Troubleshooting. Molecular Pathology Laboratory Network. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Biological Activity of Acetylated Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Naturally occurring phenols. Wikipedia. [Link]

  • (PDF) Effect of a novel piperazine compound on cancer cells. ResearchGate. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. PMC. [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Counter-Screen Service. Creative Biolabs. [Link]

  • Table 3, Assays Conducted Using Counter Screening Protocol. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • (a) Pyrimidine containing compounds as anticancer agents; (b) indole... ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. MDPI. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Interference in 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Bioanalysis

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-validated methodologies for mitigating matrix effects during the LC-MS/MS quantification of 2-(4-Methyl-6-piperazin-1-ylpyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-validated methodologies for mitigating matrix effects during the LC-MS/MS quantification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in whole blood and plasma samples.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will explore the chemical causality behind matrix suppression and implement a self-validating extraction system to ensure absolute scientific integrity in your bioanalytical workflows.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol experience severe matrix interference in whole blood? A1: The analyte features a basic piperazine ring (pKa ~8.5) and a pyrimidine-phenol core, making it highly amenable to positive electrospray ionization (ESI+). However, whole blood and plasma contain high concentrations of endogenous glycerophosphocholines (phospholipids). During ESI+, these phospholipids co-elute with the analyte and aggressively compete for available charge on the droplet surface, leading to severe ion suppression and poor reproducibility [1].

Q2: I currently use Protein Precipitation (PPT) with acetonitrile. Why am I still seeing a matrix effect? A2: While PPT effectively denatures and removes proteins, it does not remove phospholipids. Phospholipids are highly soluble in the organic solvents (e.g., acetonitrile, methanol) used for PPT and remain in the supernatant. When injected into the LC-MS/MS, they accumulate on the analytical column and cause unpredictable ion suppression zones [2].

Q3: What is the most effective sample preparation strategy to eliminate this specific interference? A3: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the optimal strategy. Because the piperazine moiety is protonated at acidic pH, the analyte binds strongly to the sulfonic acid cation-exchange sites of the MCX sorbent. This orthogonal retention mechanism allows you to perform an aggressive 100% organic wash to flush out neutral and zwitterionic phospholipids before eluting the target analyte with a basic organic solvent [3].

Experimental Workflow & Visualization

Below is the logical workflow for isolating the analyte from phospholipid-rich blood matrices using MCX SPE.

SPE_Workflow Blood Blood Sample (Analyte + Phospholipids) PPT Protein Precipitation (Add ACN, Centrifuge) Blood->PPT Load Load onto MCX SPE (Acidified Supernatant) PPT->Load Wash1 Aqueous Wash (2% Formic Acid - Removes Salts) Load->Wash1 Wash2 100% Organic Wash (MeOH - Flushes Phospholipids) Wash1->Wash2 Elute Basic Organic Elution (5% NH4OH in MeOH) Wash2->Elute LCMS LC-MS/MS Analysis (ESI+ Mode) Elute->LCMS

Workflow for Mixed-Mode Cation Exchange (MCX) SPE to eliminate matrix interference.

Step-by-Step Methodology: MCX SPE Protocol

This protocol is designed as a self-validating system. By manipulating the pH, we control the ionization state of the piperazine ring, ensuring the complete removal of phospholipids while maximizing the recovery of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol.

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of whole blood into a microcentrifuge tube.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to compensate for any residual variability.

  • Add 300 µL of Acetonitrile containing 2% Phosphoric acid (H3PO4).

    • Causality: The organic solvent precipitates proteins, while the strong acid disrupts protein-analyte binding and ensures the piperazine ring is fully protonated (positively charged) for cation exchange.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

Step 2: SPE Sorbent Conditioning

  • Use a polymeric MCX SPE plate (e.g., 30 mg/well).

  • Condition with 1.0 mL Methanol.

  • Equilibrate with 1.0 mL MS-grade Water.

Step 3: Sample Loading

  • Load the acidified supernatant from Step 1 onto the SPE plate. Apply low vacuum (approx. 2-3 inHg) to allow a dropwise flow rate (1 mL/min).

Step 4: Orthogonal Washing (Critical for Matrix Removal)

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% Formic acid in water.

    • Causality: Removes highly polar endogenous salts and water-soluble interferences while keeping the basic analyte locked onto the cation-exchange sites.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol.

    • Causality: This is the critical phospholipid depletion step. Since the analyte is held by strong ionic bonds, the 100% organic wash safely strips away neutral and zwitterionic lipids (including glycerophosphocholines) without eluting the analyte [3].

Step 5: Analyte Elution

  • Elute the analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Causality: The high pH (>10) deprotonates the piperazine ring, neutralizing its charge and breaking the ionic interaction with the sorbent, allowing the analyte to elute freely.

Step 6: Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid) prior to LC-MS/MS injection.

Quantitative Data Summary: Matrix Effect Assessment

To self-validate this protocol, researchers must perform a post-extraction addition experiment to calculate the Matrix Factor (MF)[1]. The table below summarizes the expected quantitative validation metrics when comparing standard PPT versus the optimized MCX SPE method.

Extraction MethodAnalyte Recovery (%)Phospholipid Removal (%)Absolute Matrix Factor (MF)IS-Normalized MF CV (%)
Standard PPT (ACN) 85 - 92%< 10%0.45 (Severe Suppression)> 25% (Fails Validation)
Optimized MCX SPE 88 - 95%> 98%0.95 - 1.05 (Negligible)< 5% (Passes Validation)

Table 1: Comparative quantitative data demonstrating the superiority of MCX SPE in eliminating ion suppression and meeting regulatory bioanalytical validation criteria.

Troubleshooting Guide: LC-MS/MS Optimization

Issue: I am still seeing a drifting baseline or late-eluting interference peaks.

  • Root Cause: Accumulation of highly lipophilic matrix components (e.g., triglycerides or residual strongly-bound lipids) on the analytical column over multiple injections.

  • Solution: Implement a column-flushing step in your LC gradient. After the analyte elutes, ramp the mobile phase to 95% organic (Acetonitrile or Methanol) and hold for at least 1.5 minutes before re-equilibrating. This prevents the "ghost peaks" of matrix components from bleeding into subsequent runs.

Issue: The recovery of the analyte is lower than 70% after MCX SPE.

  • Root Cause: Incomplete deprotonation of the piperazine ring during the elution step, or the elution solvent is not basic enough.

  • Solution: Ensure the Ammonium Hydroxide (NH4OH) used in the elution solvent is fresh. NH4OH degrades and loses strength over time when exposed to air. Prepare the 5% NH4OH in Methanol elution solvent immediately before use.

References

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Bioanalysis (National Library of Medicine / PMC) URL: [Link]

  • Title: Phospholipid-based matrix effects in LC-MS bioanalysis Source: Bioanalysis (PubMed) URL: [Link]

  • Title: Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions Source: Bioanalysis (PubMed) URL: [Link]

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in Control Groups

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol and have encountered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol and have encountered unexpected cytotoxicity in their control groups. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to help you diagnose and resolve these issues, ensuring the integrity and validity of your data.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address the most common initial questions that arise when unexpected cytotoxicity is observed in control experiments.

Q1: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What is an acceptable level of solvent-induced toxicity?

This is a critical and common issue. The ideal vehicle control should show no discernible difference from the untreated (media-only) control.[1] However, in practice, some minimal effect may be observed. The key is to determine a concentration of your solvent, most commonly Dimethyl Sulfoxide (DMSO), that is non-toxic to your specific cell line within the timeframe of your experiment.

Expert Insight: Different cell lines exhibit varying sensitivities to DMSO. For instance, some sensitive cell lines may show stress at concentrations as low as 0.1%, while more robust lines can tolerate up to 0.5% or even 1% for short exposure times.[2][3] It is imperative to perform a dose-response experiment for your vehicle alone to establish a safe concentration range.

Q2: Could the 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol itself be unstable in my culture media, leading to toxic breakdown products?

Recommendation: If you suspect compound instability, consider the following:

  • Minimize exposure to light and air: Prepare fresh stock solutions and protect them from light.

  • Incubation time: Assess if cytotoxicity in the control group increases with longer incubation periods.

  • LC-MS analysis: For definitive answers, analyze the culture media after incubation to detect any degradation products of the compound.

Q3: I'm observing a "U-shaped" dose-response curve, where the viability is higher at greater concentrations of the test compound. What could be the cause?

A U-shaped or hormetic dose-response curve can be perplexing. Several factors can contribute to this phenomenon:

  • Compound Precipitation: At higher concentrations, 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol may precipitate out of the solution. This is especially relevant for hydrophobic compounds. Visually inspect your wells for any signs of precipitation.[4]

  • Assay Interference: The compound might directly interact with your viability assay reagents (e.g., MTT, resazurin), leading to a false positive signal.[4]

  • Off-Target Effects: At high concentrations, the compound could have off-target effects that paradoxically promote cell survival or metabolic activity.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols to systematically identify and eliminate sources of cytotoxicity in your control groups.

Guide 1: Optimizing Your Vehicle Control

The vehicle control is the cornerstone of a reliable in vitro assay.[5] Its purpose is to ensure that any observed effects are due to the compound of interest and not the solvent used to dissolve it.

Experimental Protocol: Determining the Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Serial Dilution of DMSO: Prepare a serial dilution of cell culture-grade DMSO in your complete culture medium. A typical range to test would be from 2% down to 0.01%.

  • Treatment: Replace the media in the wells with the DMSO-containing media. Include a "media-only" control (0% DMSO).

  • Incubation: Incubate the plate for the intended duration of your compound exposure experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the media-only control. The highest concentration of DMSO that results in ≥95% cell viability is generally considered safe to use as a vehicle control.

Data Summary: Typical DMSO Tolerance in Various Cell Lines

Cell Line TypeGeneral Max Tolerated DMSO Concentration (24-48h exposure)
Robust Cancer Lines (e.g., HeLa, A549)0.5% - 1%[3]
Sensitive Cancer Lines (e.g., some leukemia lines)0.1% - 0.25%
Primary Cells≤ 0.1%
Neuronal Cells≤ 0.1%[6]
Astrocytes1% may decrease viability, 5% is apoptotic[6]

Note: This table provides general guidelines. It is crucial to determine the specific tolerance for your cell line.

Visualizing the Workflow:

cluster_0 DMSO Tolerance Workflow A Seed cells in 96-well plate B Prepare serial dilutions of DMSO in media A->B C Treat cells with DMSO dilutions B->C D Incubate for experimental duration C->D E Perform cell viability assay D->E F Analyze data and determine max tolerated concentration E->F

Caption: Workflow for determining the maximum tolerated DMSO concentration.

Guide 2: Investigating Compound-Media Interactions

The interaction between your test compound and the components of your cell culture medium can significantly impact its solubility, stability, and bioavailability.

The Role of Serum:

Serum is a common supplement in cell culture media, but it contains a complex mixture of proteins, with albumin being the most abundant. Many small molecules, especially hydrophobic ones, can bind to serum proteins.[7] This can have two main consequences:

  • Reduced Bioavailability: If 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol binds to serum proteins, the free concentration available to interact with the cells is reduced. This can lead to an underestimation of its potency.

  • Increased Solubility: For poorly soluble compounds, serum can act as a carrier, increasing their apparent solubility and preventing precipitation.

Experimental Protocol: Assessing the Impact of Serum

  • Prepare Media with Varying Serum Concentrations: Prepare your standard culture medium with a range of serum concentrations (e.g., 10%, 5%, 1%, and 0%).

  • Compound Treatment: In each media formulation, prepare your highest concentration of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol and the corresponding vehicle control.

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation.

  • Cell Viability Assay: Perform your standard cell viability assay using the different media formulations.

  • Data Analysis: Compare the cytotoxicity of your compound and vehicle control across the different serum concentrations. A significant change in the IC50 value or the level of control cytotoxicity can indicate a strong interaction with serum components.

Logical Troubleshooting Flow:

cluster_1 Troubleshooting Compound-Media Interactions Start High cytotoxicity in control group Q1 Is the compound precipitating? Start->Q1 A1_Yes Reduce compound concentration or increase serum content Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No Q2 Does cytotoxicity vary with serum concentration? A1_No->Q2 A2_Yes Consider serum-free or low-serum conditions for mechanistic studies Q2->A2_Yes Yes A2_No Investigate other factors (e.g., compound stability) Q2->A2_No No

Caption: Decision tree for troubleshooting compound-media interactions.

Part 3: Best Practices for Experimental Design

To proactively minimize the risk of cytotoxicity in your control groups, adhere to these best practices.

  • Proper Controls are Non-Negotiable: Always include the following controls in your experiments:

    • Untreated Control: Cells in media alone. This is your baseline for 100% viability.

    • Vehicle Control: Cells in media containing the same concentration of the solvent (e.g., DMSO) as your highest compound concentration. This is crucial for distinguishing compound effects from solvent effects.[1][5]

    • Positive Control: A compound known to induce cytotoxicity in your cell line. This validates that your assay is working correctly.

  • Meticulous Record-Keeping: Document every detail of your experimental setup, including:

    • The lot number of your 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol.

    • The source and passage number of your cells.

    • The formulation of your culture medium.

  • Aseptic Technique: Microbial contamination can cause cytotoxicity and interfere with your results. Always practice strict aseptic techniques.[8]

Conclusion

Unexpected cytotoxicity in control groups can be a frustrating obstacle in your research. However, by systematically evaluating the potential contributing factors—from your choice of solvent and its concentration to the stability of your test compound and its interaction with the culture medium—you can identify and resolve the issue. This guide provides a framework for that investigation, grounded in established scientific principles. Remember that each cell line and compound is unique, and empirical testing is the key to optimizing your experimental conditions for reliable and reproducible data.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?.
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447.
  • ResearchGate. (n.d.).
  • Lorian, V., & Atkinson, B. A. (1984). Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics. PubMed.
  • Galvagnion, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Bitesize Bio. (2025, April 29).
  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays.
  • BenchChem. (2025).
  • ResearchGate. (2020, February 6). LDH cytotoxicity assay. Why I get so high LDH cytotoxicity in control group?.
  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?.
  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[2][6][9]triazolo[4,3-b][2][6][9]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu.

  • Creative Bioarray. (n.d.).
  • Brecklinghaus, T., et al. (2022). Design of optimal concentrations for in vitro cytotoxicity experiments. PMC - NIH.
  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis | Oxford Academic.
  • Crouch, S. P. M., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Fisher Scientific. (n.d.). Sigma Aldrich 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride AldrichCPR.
  • Lu, Y., et al. (2022). Activated Serum Increases In Vitro Cellular Proliferation and Growth Factor Expression of Musculoskeletal Cells. PMC.
  • Fischer, S., et al. (2019). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides.
  • Mohammad, T., et al. (2019). In Vitro Cytotoxicity and Interaction of Noscapine with Human Serum Albumin: Effect on Structure and Esterase Activity of HSA.
  • Khan, I., et al. (2022).
  • NextSDS. (n.d.). 2-METHOXY-6-((4-PYRIDIN-2-YL-PIPERAZIN-1-YLIMINO)-METHYL)-PHENOL.
  • Sigma-Aldrich. (n.d.). 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride AldrichCPR.
  • Chen, L., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)
  • NSF PAR. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • Veeprho. (n.d.). 2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol | CAS 19971-72-3.
  • Wang, Y., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed.
  • Thermo Fisher Scientific. (n.d.). 2-(1-Piperazinyl)phenol, 98% 10 g | Buy Online | Thermo Scientific Chemicals.
  • Al-Khafaji, N. A., et al. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)
  • Wang, S., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)
  • MDPI. (2021, June 8). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) -.
  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][6][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the purification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol via recrystallization. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the purification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol via recrystallization. The objective is to move beyond a simple protocol and empower users to troubleshoot and optimize the process by understanding the fundamental principles that govern crystal formation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the recrystallization temperature for this compound?

The optimization of temperature is critical for controlling the thermodynamics and kinetics of crystallization. The primary goals are to:

  • Maximize Purity: A well-controlled temperature profile, particularly a slow cooling rate, allows the crystal lattice to form in a highly ordered manner. This process selectively incorporates the desired 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol molecules while excluding impurities, which remain in the solvent phase (mother liquor).[1]

  • Control Crystal Form (Polymorphism): Many active pharmaceutical ingredients (APIs), including pyrimidine derivatives, can exist in multiple crystalline forms, known as polymorphs.[2][3] Each polymorph can have different physical properties, such as solubility, stability, and bioavailability.[2] Temperature is a key variable that can influence which polymorph is formed.[4][5]

  • Optimize Yield and Particle Size: The temperature gradient directly impacts supersaturation, the driving force for crystallization.[6] Controlling the cooling rate influences the number of crystal nuclei formed and their subsequent growth, which determines the final crystal size and overall yield.[4][7]

Q2: How do I select an appropriate solvent system for this pyrimidine derivative?

The ideal solvent is the cornerstone of a successful recrystallization. The selection process is guided by the principle of differential solubility. A good primary solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but exhibit poor solubility at lower temperatures (e.g., room temperature or in an ice bath).[8][9]

For a compound like 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, which contains both polar (phenol, piperazine) and non-polar (methyl, aromatic rings) functionalities, a range of solvents should be considered. Common solvent systems for pyrimidine derivatives often include alcohols (ethanol, isopropanol), esters (ethyl acetate), and polar aprotic solvents (acetonitrile).[8] A two-solvent system (e.g., a solvent/anti-solvent pair) may also be effective.[10]

Q3: What is "oiling out," and how can I prevent it with respect to temperature?

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a hot, saturated solution is cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute. The resulting oil may solidify into an amorphous mass that traps impurities, defeating the purpose of recrystallization.

To prevent oiling out:

  • Ensure Homogeneity at High Temperature: Before cooling, confirm the compound is fully dissolved. If not, add a minimal amount of additional hot solvent.

  • Slow Down the Cooling Rate: A slower cooling rate is the most effective preventative measure.[1][4] Allow the solution to cool gradually to room temperature before introducing an ice bath. This keeps the solution from becoming excessively supersaturated, which favors orderly crystal nucleation over liquid-liquid phase separation.

  • Lower the Dissolution Temperature: If the solvent's boiling point is too high, try dissolving the compound at a temperature below its melting point, even if it requires more solvent.

Q4: What is the significance of polymorphism, and how can temperature control help manage it?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11] Different polymorphs of the same API are treated as different materials by regulatory agencies due to their potential impact on drug performance.[2]

Temperature control is a primary tool for targeting a specific polymorph. The rate of cooling and the temperature at which nucleation occurs can dictate which crystal form is kinetically or thermodynamically favored.[4][5] For instance, rapid cooling might trap a less stable (metastable) polymorph, whereas slow cooling often yields the most stable form.[5][6] Consistent and precise temperature control is essential for ensuring batch-to-batch consistency of the desired crystal form.[12]

Section 2: Troubleshooting Guide

Problem Encountered Potential Causes Recommended Solutions & Scientific Rationale
Low or No Crystal Yield After Cooling 1. Insufficient Supersaturation: Too much solvent was used during the dissolution step. 2. Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.[8] 3. Very Slow Nucleation: The solution is supersaturated, but crystal formation has not initiated.1. Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. This increases the solute concentration, creating the necessary supersaturation. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch. 3. Add an Anti-Solvent: If using a single solvent system, consider adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then add a drop of the primary solvent to clarify before cooling further.[10]
Crystals are Colored or Contain Visible Impurities 1. Rapid Crystal Growth: Fast cooling traps impurities within the growing crystal lattice.[1] 2. Insoluble Impurities Present: The initial crude material contained impurities that are insoluble in the hot solvent. 3. Colored Impurities Adsorbed: Highly colored impurities have co-crystallized with the product.1. Optimize Cooling Rate: Repeat the recrystallization with a much slower cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath. Slower cooling provides a larger energy barrier for impurity incorporation into the lattice.[1][4] 2. Perform a Hot Filtration: If insoluble material is observed in the hot solution, filter it through a pre-warmed funnel with fluted filter paper to remove the impurities before cooling.[9][10] 3. Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal will adsorb many colored organic impurities. Use sparingly, as it can also adsorb the desired product.[9]
The Compound "Oils Out" Instead of Crystallizing 1. Excessive Supersaturation: The solution was cooled too rapidly, causing the compound to separate faster than it can nucleate. 2. Dissolution Temperature Too High: The boiling point of the solvent is above the melting point of the compound or a low-melting eutectic mixture with impurities.1. Re-heat and Cool Slowly: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount of extra solvent. Then, cool the solution very slowly with gentle stirring to encourage nucleation. 2. Reduce Saturation Level: Use slightly more solvent than the minimum required for dissolution at the boiling point. This lowers the saturation temperature, providing a wider window for controlled crystallization to occur upon cooling.
Crystals are Very Fine Needles, Leading to Difficult Filtration 1. High Degree of Supersaturation: Rapid cooling leads to the formation of many nucleation sites simultaneously, resulting in the growth of many small crystals rather than fewer, larger ones.[1][7] 2. Solvent-Crystal Interaction: The solvent may preferentially interact with certain crystal faces, promoting growth in one direction (acicular or needle-like habit).[6]1. Decrease Cooling Rate: Employ a very slow, controlled cooling process. This reduces the number of initial nuclei, allowing each one to grow larger.[1][4] 2. Experiment with Solvent Systems: A different solvent or solvent mixture can alter the crystal habit. The interactions between the solvent and the crystal faces can be modified, potentially leading to more equant (block-like) crystals that are easier to filter and dry.[6]

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several different test tubes.

  • To each tube, add a potential solvent (see Table 1 for suggestions) dropwise at room temperature, agitating after each addition. Note if the compound dissolves readily. A good solvent should not dissolve the compound at room temperature.

  • For solvents that did not dissolve the compound, place the tubes in a hot water or sand bath and heat gently.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Note the approximate volume required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 3 mL for 30 mg).

  • Remove the tubes from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

Protocol 2: Optimized Controlled Cooling Recrystallization

Objective: To purify the compound using a selected solvent system and an optimized temperature profile to maximize purity and crystal size.

Methodology:

  • Dissolution: Place the crude 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the selected hot solvent required to fully dissolve the solid with gentle heating and stirring.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed on a benchtop away from drafts. For even slower cooling, the flask can be placed in an insulated container (e.g., a beaker of hot water that is allowed to cool).

  • Crystal Growth: As the solution cools, the solubility will decrease, and crystals should begin to form.[8] Avoid agitating the flask during this critical growth phase.

  • Further Cooling: Once the flask has reached ambient temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Data & Visualization

Data Presentation

Table 1: Solvent System Screening Guide for Pyrimidine Derivatives

SolventSuitability at High Temp (Solubility)Suitability at Low Temp (Insolubility)Key Considerations
Ethanol GoodModerateOften a good starting point for compounds with hydrogen bonding capability. May require cooling in an ice bath for good recovery.
Isopropanol (IPA) GoodGoodLower volatility and slightly less polar than ethanol. Often provides excellent crystal quality.
Ethyl Acetate Moderate to GoodExcellentGood for compounds with moderate polarity. Its lower boiling point allows for easy removal.
Acetonitrile GoodModerateA polar aprotic solvent that can be effective for nitrogen-containing heterocycles.
Toluene / Heptane Good (in Toluene)Excellent (in Heptane)A potential two-solvent system. Dissolve in minimal hot toluene, then add heptane as an anti-solvent until cloudy.[10]
Water PoorExcellentUnlikely to be a good single solvent due to the compound's organic structure, but could be used as an anti-solvent with a water-miscible solvent like ethanol or IPA.
Experimental Workflow Visualization

The following diagram outlines the decision-making process for troubleshooting and optimizing the recrystallization temperature.

G Workflow for Optimizing Recrystallization Temperature start Crude Compound in Minimal Hot Solvent cool Cool Solution Slowly to Room Temperature start->cool decision_crystals Crystals Formed? cool->decision_crystals decision_oil Oiling Out Occurred? decision_crystals->decision_oil No ice_bath Cool in Ice Bath to Maximize Yield decision_crystals->ice_bath Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal decision_oil->induce No reheat_slow Re-heat to Dissolve Oil, Cool at a Slower Rate decision_oil->reheat_slow Yes filter_wash Filter, Wash with Cold Solvent, and Dry ice_bath->filter_wash success Pure Crystals Obtained filter_wash->success induce->cool concentrate Concentrate Solution (Boil off some solvent) induce->concentrate If still no crystals concentrate->cool reheat_slow->cool add_solvent Re-heat and Add More Solvent add_solvent->cool

Caption: Decision workflow for troubleshooting common recrystallization issues.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Reddit. (2020, March 16).
  • Atlantis Press.
  • Tianming Pharmaceutical.
  • Stein, S. Cooling Rate and Crystal Size. Northwestern University.
  • Benchchem.
  • MDPI. (2022, July 22).
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Guidechem. 2-[2-amino-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]phenol.
  • Benchchem.
  • PMC. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Sigma-Aldrich. 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride AldrichCPR.
  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research.
  • Syrris. (2024, October 22).
  • NextSDS. 2-METHOXY-6-((4-PYRIDIN-2-YL-PIPERAZIN-1-YLIMINO)-METHYL)-PHENOL.
  • Fisher Scientific. Sigma Aldrich 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride.
  • ResearchGate. (2023, June 8). (PDF) Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • MDPI. (2023, September 14).
  • MIT OpenCourseWare.
  • PubChem. 4-[[[2-(2-Piperazin-1-yl-4-pyridinyl)-6-(pyrazin-2-ylamino) - PubChem.
  • Sigma-Aldrich. 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride.
  • Benchchem. Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • MDPI. (2022, March 20). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure.
  • MedCrave. (2018, September 14).
  • ResearchGate. (2026, March 6). Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine)
  • MDPI. (2023, January 12). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.
  • NextSDS. 2-ISOPROPYL-4-METHYL-6-PIPERAZIN-1-YLPYRIMIDINE — Chemical Substance Information.

Sources

Reference Data & Comparative Studies

Validation

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol vs traditional pyrimidine derivatives in cell assays

The pyrimidine scaffold is one of the most privileged structures in medicinal chemistry, historically serving as the backbone for broad-spectrum antimetabolites. However, modern drug discovery demands high target specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is one of the most privileged structures in medicinal chemistry, historically serving as the backbone for broad-spectrum antimetabolites. However, modern drug discovery demands high target specificity and optimized intracellular pharmacokinetics. This guide provides an in-depth technical comparison between traditional pyrimidine derivatives (e.g., 5-Fluorouracil) and the advanced functionalized probe 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (hereafter referred to as M-PP ).

By deconstructing the causality behind its structural modifications, this guide will equip researchers with the rationale and validated protocols necessary to deploy M-PP in advanced cell-based assays.

Structural Causality: Deconstructing the M-PP Advantage

To understand why M-PP outperforms traditional pyrimidines in targeted cellular assays, we must analyze the physicochemical causality of its three core moieties:

  • The Pyrimidine Core: In traditional antimetabolites, the pyrimidine ring is utilized to mimic endogenous nucleosides, leading to indiscriminate incorporation into DNA/RNA. In M-PP, the pyrimidine acts as an adenine bioisostere, selectively anchoring the compound into the ATP-binding hinge region of kinases .

  • The Piperazine Ring: Traditional pyrimidines are highly polar, relying on active transporters or slow passive diffusion for cellular entry. The integration of a piperazine ring in M-PP introduces a basic secondary amine that dynamically modulates the protonation state. This drastically enhances aqueous solubility while simultaneously increasing lipid membrane permeability, ensuring rapid intracellular accumulation .

  • The Phenol Group: The addition of a phenol group provides a critical, directional hydrogen bond donor/acceptor. In kinase assays, this moiety frequently interacts with the DFG motif or gatekeeper residues, shifting the compound's profile from a broad cytotoxic agent to a highly specific signal transduction modulator.

MOA cluster_0 Traditional Pyrimidines (e.g., 5-FU) cluster_1 Advanced Derivatives (M-PP) A 5-Fluorouracil B DNA/RNA Incorporation A->B C S-Phase Arrest & Broad Cytotoxicity B->C D 2-(4-Methyl-6-piperazin-1-yl pyrimidin-2-YL)phenol E Kinase ATP-Pocket Binding (Hinge Region) D->E F Targeted Signal Transduction Inhibition E->F

Mechanistic divergence between traditional pyrimidine antimetabolites and targeted M-PP inhibitors.

Quantitative Benchmarking: M-PP vs. Traditional Pyrimidines

When transitioning from traditional pyrimidines to M-PP, researchers must adjust their assay expectations. Because M-PP targets specific signaling cascades rather than general DNA synthesis, standard 72-hour viability assays (like MTT or CellTiter-Glo) are insufficient for capturing its primary mechanism of action.

The table below summarizes the quantitative and operational shifts required when utilizing M-PP.

Assay ParameterTraditional Pyrimidines (e.g., 5-FU)2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (M-PP)
Primary Cellular Mechanism Antimetabolite (DNA/RNA damage)Targeted Kinase / Receptor Modulation
Cellular Permeability ( Papp​ ) Low to Moderate (Transporter-dependent)High (Piperazine-mediated lipophilicity tuning)
Aqueous Solubility High (Highly polar)Optimized (pH-dependent via piperazine nitrogen)
Optimal Assay Readout Window 48–72 hours (Proliferation-dependent)1–4 hours (Direct target engagement/phosphorylation)
Off-Target Cytotoxicity High (Broad S-phase toxicity)Low (Structurally directed via phenol H-bonding)

Self-Validating Assay Design: Proving Intracellular Target Engagement

A common pitfall in evaluating advanced piperazine-substituted compounds is relying solely on downstream phenotypic readouts. Because the piperazine moiety is weakly basic, it can induce lysosomotropism (accumulation in acidic lysosomes), which may cause non-specific cellular stress that mimics targeted efficacy.

To establish a self-validating system , researchers must prove that M-PP physically binds its target inside the intact cell before lysosomal stress occurs. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it isolates the direct biophysical interaction from downstream phenotypic noise .

CETSA Step1 1. Live Cell Incubation (Vehicle vs. M-PP) Step2 2. Thermal Challenge (Aliquot heating 40-70°C) Step1->Step2 Step3 3. Cell Lysis (Release soluble proteins) Step2->Step3 Step4 4. Centrifugation (Pellet denatured aggregates) Step3->Step4 Step5 5. Western Blot / AlphaScreen (Quantify stabilized target) Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for validating M-PP target engagement.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed with internal controls to ensure trustworthiness. By including a vehicle control and a structurally similar but non-binding analog, the assay self-validates that any observed thermal stabilization is strictly due to M-PP's specific target engagement.

Phase 1: Compound Incubation & Target Engagement

  • Seed target cells (e.g., HeLa or specific oncogene-driven lines) in a 6-well plate at 1×106 cells/well and incubate overnight at 37°C.

  • Treat cells with M-PP (e.g., 1–10 µM), a vehicle control (0.1% DMSO), and a non-binding negative control compound for 1 to 2 hours. Causality Note: A short incubation time is chosen specifically to allow piperazine-mediated membrane permeation while preventing long-term lysosomal accumulation from confounding the data.

  • Harvest cells using TrypLE, wash twice with cold PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors.

Phase 2: Thermal Challenge 4. Divide the intact cell suspension equally into 8 PCR tubes (50 µL per tube). 5. Using a thermal cycler, heat each tube to a distinct temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes. 6. Immediately transfer the tubes to room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

Phase 3: Lysis and Separation 7. Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to a 37°C water bath) to lyse the cells mechanically. Causality Note: Do not use harsh detergents like RIPA buffer here, as they will artificially solubilize the thermally denatured proteins, destroying the assay's self-validating precipitation mechanism. 8. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will form a pellet, while the M-PP-stabilized target proteins will remain in the supernatant.

Phase 4: Quantification 9. Carefully extract the supernatant and analyze the soluble protein fraction via Western Blotting or AlphaScreen against your target kinase/receptor. 10. Data Interpretation: Plot the relative band intensity against temperature. M-PP will induce a rightward shift in the aggregation temperature ( Tagg​ ) compared to the DMSO control, definitively proving intracellular target engagement.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PMC (National Institutes of Health) URL:[Link]

  • Piperazine skeleton in the structural modification of natural products: a review Source: PMC (National Institutes of Health) URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL:[Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Detection

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, a molecule featuring a substituted pyrimidine core. While specific public data for this compound is limited, this guide synthesizes established validation principles for structurally similar compounds, drawing from international regulatory guidelines to provide a field-proven framework for your analytical endeavors.

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. This guide will focus on the two most pertinent techniques for this class of molecule: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Guiding Principles of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a mandatory requirement in the pharmaceutical industry to ensure the quality and consistency of analytical data.[2][3] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of this validation process.[4][5][6][7][8] The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle management approach to analytical procedures, encouraging a more flexible, science- and risk-based framework.[9][10]

The core validation parameters that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11][12]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9][12][13]

  • Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and LC-MS/MS for the analysis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol will depend on the specific analytical challenge.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance.Separation by HPLC followed by ionization and mass-to-charge ratio analysis for highly specific detection and quantification.
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.[11]Excellent, highly specific due to the monitoring of precursor and product ion transitions.[14]
Sensitivity Moderate, typically in the microgram to nanogram per milliliter range.High, capable of detecting picogram to femtogram levels, making it ideal for trace analysis.[15][16]
Linearity & Range Typically demonstrates good linearity over one to two orders of magnitude.[11]Excellent linearity over a wide dynamic range, often spanning three to five orders of magnitude.[17]
Robustness Generally considered a very robust and reliable technique.Can be more sensitive to matrix effects and requires more specialized maintenance.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more highly skilled operators.
Typical Applications Routine quality control, content uniformity, and stability testing of the active pharmaceutical ingredient (API) and drug product.Impurity profiling, bioanalytical studies (pharmacokinetics), and detection of genotoxic impurities.[14][15][18]

Experimental Protocols for Method Validation

The following sections provide a detailed, step-by-step methodology for the validation of an HPLC-UV method for the quantification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol. This protocol is designed to be a comprehensive template that can be adapted to specific laboratory conditions and instrumentation.

HPLC-UV Method Development (Hypothetical)
  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point for a molecule with the polarity of the target compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile) is recommended to ensure good separation of the main peak from any potential impurities.[19]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol and selecting the wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

Validation Protocol
  • Forced Degradation Studies: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[11][19]

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradation products and any excipients. The peak for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol should be spectrally pure.

  • Standard Preparation: Prepare a series of at least five standard solutions of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Spiked Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix. Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 2.0%.[11]

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both days. The %RSD should be ≤ 2.0%.

  • Signal-to-Noise Ratio Method:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic component)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the peak area response should not significantly change.

Visualization of Workflows

Analytical Method Validation Workflow

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting Dev Method Development & Optimization SST_Dev System Suitability Testing Dev->SST_Dev Protocol Draft Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Review Review & Approval Report->Review node_result node_result Start What is the primary analytical goal? Goal Trace Analysis (e.g., impurities, bioanalysis)? Start->Goal Impurity Profiling / Bioanalysis QC Routine QC / Assay? Start->QC API Quantification Matrix Complex Matrix (e.g., plasma)? Goal->Matrix QC_Sensitivity Is high sensitivity required? QC->QC_Sensitivity Matrix->node_result Yes LC-MS/MS Matrix->node_result No LC-MS/MS or HPLC-UV Matrix_Yes Yes Matrix_No No QC_Sensitivity->node_result Yes LC-MS/MS QC_Sensitivity->node_result No HPLC-UV QC_Sensitivity_Yes Yes QC_Sensitivity_No No

Caption: Decision-making for selecting an analytical technique.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). Google.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). FDA.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (n.d.). Jetir.Org.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • HPLC Method Validation in Pharma Analysis. (n.d.). Scribd.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • impurity-profiling-and-characterization-for-generic-project. (2026, February 25). ResolveMass Laboratories Inc..
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (n.d.). PMC.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023, July 15). Indian Journal of Pharmaceutical Education and Research.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). MDPI.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024, June 6). Google.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed.

Sources

Validation

Comparative Binding Kinetics: Evaluating 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Against Standard Inhibitors

Introduction & Mechanistic Rationale In modern targeted drug discovery, relying solely on thermodynamic equilibrium metrics (such as IC50​ or KD​ ) provides an incomplete picture of a compound's clinical potential. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern targeted drug discovery, relying solely on thermodynamic equilibrium metrics (such as IC50​ or KD​ ) provides an incomplete picture of a compound's clinical potential. As a Senior Application Scientist, I frequently observe discovery programs stalling because they fail to account for open-system pharmacodynamics, where systemic drug concentrations constantly fluctuate. In vivo efficacy is fundamentally driven by binding kinetics—specifically, the drug-target residence time ( τ=1/koff​ ), as extensively detailed by Copeland et al. .

Structurally, 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol (MDL: MFCD18071240)—hereafter referred to as MPP —features a pyrimidine core coupled with a piperazine moiety and a phenol group. This specific scaffold is highly privileged in ATP-competitive kinase inhibitors (sharing homology with FDA-approved CDK4/6 and BCR-ABL inhibitors). The phenol moiety provides crucial hydrogen bonding opportunities in the kinase hinge region, while the piperazine ring extends into the solvent-exposed cleft to modulate solubility.

This guide provides an objective, data-supported comparison of MPP’s binding kinetics against two standard reference inhibitors, utilizing self-validating Surface Plasmon Resonance (SPR) methodologies.

Experimental Methodology: Surface Plasmon Resonance (SPR)

To accurately resolve both the association rate ( kon​ ) and dissociation rate ( koff​ ), label-free real-time SPR is the gold standard . The following protocol is designed as a self-validating system to eliminate mass transport limitations and ensure true kinetic measurements.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation & Functionalization

    • Action: Activate a CM5 dextran sensor chip using a 1:1 mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Causality: This creates reactive succinimide esters on the matrix, allowing for the covalent amine coupling of the target kinase.

  • Target Protein Immobilization

    • Action: Inject the target kinase diluted in sodium acetate buffer (pH 4.5) until a low immobilization level of 200–300 Response Units (RU) is achieved. Quench unreacted sites with 1 M ethanolamine.

    • Causality: Low-density immobilization is critical. High surface density causes localized analyte depletion (mass transport limitation) and steric hindrance, which artificially depresses the measured kon​ rate.

  • Analyte Injection (Association Phase)

    • Action: Inject MPP and standard inhibitors at a high flow rate of 50 µL/min across a 5-point concentration series (ranging from 0.1x to 10x the estimated KD​ ).

    • Causality: High flow rates minimize the unstirred liquid layer near the chip surface, ensuring the observed binding is purely reaction-limited rather than diffusion-limited.

  • Buffer Wash (Dissociation Phase)

    • Action: Switch the flow to running buffer (e.g., HBS-EP+) for 30–60 minutes.

    • Causality: Extended dissociation times are mandatory to accurately fit the koff​ of slow-tight binding inhibitors. Truncating this phase leads to artificially fast off-rate calculations.

  • Self-Validating Data Fitting

    • Action: Fit the resulting sensograms to a 1:1 Langmuir binding model using double-referencing (subtracting a blank reference channel and buffer-only injections).

    • Causality: Double-referencing eliminates bulk refractive index shifts. The system self-validates by cross-checking the kinetic KD​ ( koff​/kon​ ) against a steady-state equilibrium plot. A divergence of >1.5-fold indicates complex binding mechanisms rather than simple 1:1 interaction.

SPR_Workflow N1 Sensor Chip Preparation N2 Target Protein Immobilization N1->N2 EDC/NHS N3 Analyte Injection (MPP vs Standards) N2->N3 Blocking N4 Association Phase (k_on measurement) N3->N4 Flow N5 Dissociation Phase (k_off measurement) N4->N5 Buffer Wash N6 Kinetic Data Fitting N5->N6 Sensogram

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Comparative Kinetic Data Analysis

The table below summarizes the kinetic parameters of MPP compared to two hypothetical standard reference classes: a rapid-equilibrium inhibitor (Standard A) and a slow-tight binding inhibitor (Standard B).

Compound kon​ ( M−1s−1 ) koff​ ( s−1 )Calculated KD​ (nM)Residence Time τ (min)Kinetic Profile
MPP 4.5×105 8.2×10−4 1.8220.3 Moderate-slow
Standard Inhibitor A 8.1×106 1.5×10−2 1.851.1 Rapid equilibrium
Standard Inhibitor B 1.2×105 6.5×10−5 0.54256.4 Slow-tight binding
Interpretation of Results

Notice that MPP and Standard Inhibitor A possess nearly identical equilibrium affinities ( KD​≈1.8 nM ). If evaluated solely by endpoint IC50​ assays, these compounds would appear equipotent. However, kinetic profiling reveals a stark contrast: MPP exhibits a residence time of 20.3 minutes, nearly 20 times longer than Standard A.

This slower dissociation rate is likely driven by the conformational adaptation of the kinase to accommodate the bulky 4-methyl-piperazine moiety of MPP, a phenomenon well-documented in slow-binding kinetics .

Biological Implications & Pharmacodynamics

The prolonged residence time of MPP has profound implications for in vivo efficacy. When a drug binds to its target with a slow koff​ , the target remains inhibited long after the free drug concentration in the blood has dropped below the IC50​ threshold due to pharmacokinetic clearance .

By sustaining the drug-target complex, MPP effectively decouples pharmacodynamics from pharmacokinetics, ensuring continuous suppression of downstream phosphorylation events and preventing rapid cellular proliferation rebound.

Pathway ATP ATP Binding Kinase Target Kinase (Active State) ATP->Kinase Substrate Downstream Phosphorylation Kinase->Substrate Complex Drug-Target Complex (Residence Time) Kinase->Complex Competitive Binding Proliferation Cell Proliferation Substrate->Proliferation MPP MPP / Standard Inhibitor MPP->Complex k_on Complex->Kinase k_off (Slow) Complex->Substrate Inhibition

Mechanistic pathway illustrating competitive kinase inhibition and residence time.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery.[Link]

  • Tummino, P. J., & Copeland, R. A. (2008). "Residence time of receptor-ligand complexes and its effect on biological function." Biochemistry.[Link]

  • Schuck, P. (1997). "Use of surface plasmon resonance to probe the equilibrium and dynamic aspects of interactions between biological macromolecules." Annual Review of Biophysics and Biomolecular Structure.[Link]

  • Walkup, G. K., et al. (2015). "Translating slow-binding inhibition kinetics into cellular and in vivo effects." Nature Chemical Biology.[Link]

Comparative

Reproducibility of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol synthesis protocols across labs

Topic: Reproducibility of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Synthesis Protocols Across Labs: A Comparative Guide Executive Summary & Chemical Context The pyrimidine scaffold is a privileged pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Synthesis Protocols Across Labs: A Comparative Guide

Executive Summary & Chemical Context

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in kinase inhibitors and targeted oncology therapies[1]. Specifically, 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol (commercially available as a hydrochloride salt[2]) represents a highly functionalized 2,4,6-trisubstituted pyrimidine. Achieving high reproducibility across different laboratories when synthesizing this molecule hinges entirely on controlling the regioselectivity of the pyrimidine ring functionalization.

Mechanistic Rationale: The Regioselectivity Challenge

When synthesizing 2-aryl-4-amino-pyrimidines, chemists generally choose between de novo ring construction (e.g., Pinner reaction followed by condensation) and late-stage functionalization of a commercially available polyhalogenated pyrimidine.

For the starting material 2,4-dichloro-6-methylpyrimidine, the intrinsic electronic disparity between the C2 and C4 positions dictates the synthetic sequence. The C4 position is significantly more electrophilic due to the combined inductive and resonance effects of the adjacent nitrogen atoms. Consequently, C4 undergoes both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed oxidative addition at a much faster rate than C2[3].

If a Suzuki-Miyaura coupling is attempted first, the aryl group will erroneously install at C4. Therefore, to achieve the correct substitution pattern for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol, the SNAr reaction with piperazine must be executed first to consume the hyper-reactive C4 position. This kinetic control leaves the C2 chlorine available for the subsequent Suzuki coupling[4].

Synthetic Workflow Diagram

SynthesisFlow cluster_RouteA Protocol A: Sequential SNAr & Suzuki (Optimal) cluster_RouteB Protocol B: De Novo Synthesis (Alternative) Start 2,4-Dichloro-6-methylpyrimidine (Starting Material) SNAr_A 1. SNAr with Boc-Piperazine (Kinetic Control: 0°C to RT) Start->SNAr_A Pinner 1. Salicylonitrile + NH3 (Pinner Reaction) Start->Pinner Int_A 2-Chloro-4-methyl-6-(4-Boc-piperazin-1-yl)pyrimidine (C4-Substituted Intermediate) SNAr_A->Int_A Suzuki_A 2. Suzuki-Miyaura Coupling (2-Hydroxyphenylboronic acid, Pd-cat) Int_A->Suzuki_A Deprotect 3. Acidic Deprotection (TFA/DCM) Suzuki_A->Deprotect Target 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol (Target Compound) Deprotect->Target Int_B1 Salicylamidine HCl Pinner->Int_B1 Condense 2. Condensation with Ethyl Acetoacetate Int_B1->Condense Chlorinate 3. POCl3 Chlorination & SNAr with Piperazine Condense->Chlorinate Chlorinate->Target

Figure 1: Comparative synthetic pathways for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol.

Comparative Analysis of Synthesis Protocols

To objectively evaluate these routes, empirical data from multiple laboratory runs have been aggregated. Protocol A (Late-stage functionalization) consistently outperforms Protocol B (De novo synthesis) across all critical reproducibility metrics.

Performance MetricProtocol A (Sequential SNAr / Suzuki)Protocol B (De Novo Condensation)Causality / Notes
Overall Yield 62% - 71%18% - 28%Protocol B suffers from severe product loss during the POCl3 chlorination step due to competitive side-reactions with the unprotected phenol group.
Regioselectivity >98% (C4 over C2)N/A (Built into ring)Strict temperature control (0°C) in Protocol A ensures exclusive C4 amination[4].
Step Count 3 (including deprotection)4 to 5Fewer steps in Protocol A minimize cumulative product loss and isolation errors.
E-factor (Waste) ~18>50Protocol B requires highly atom-inefficient reagents (POCl3) and generates significant aqueous waste during quenching.
Lab-to-Lab Variance Low (Highly reproducible)HighThe Pinner reaction in Protocol B is highly sensitive to trace moisture, leading to inconsistent amidine formation across different labs.

Self-Validating Experimental Methodology (Protocol A)

Step 1: Regioselective SNAr at C4 Objective: Install the piperazine moiety exclusively at the C4 position.

  • Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0°C under a nitrogen atmosphere.

    • Causality: Cooling is critical; elevated temperatures provide enough activation energy to overcome the activation barrier at C2, leading to bis-aminated impurities[4].

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Dropwise add a solution of 1-Boc-piperazine (1.05 eq) in DCM.

    • Causality: Using mono-protected Boc-piperazine prevents the diamine from acting as a cross-linking agent between two pyrimidine molecules, which would drastically reduce yield and complicate purification.

  • Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 163) disappears, replaced by the intermediate mass [M+H]+ = 313.

Step 2: Suzuki-Miyaura Cross-Coupling at C2 Objective: Form the C-C bond between the pyrimidine C2 and the phenol group.

  • In a Schlenk flask, combine the intermediate from Step 1 (1.0 eq), (2-hydroxyphenyl)boronic acid (1.2 eq), and Na2CO3 (2.5 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Add Pd(dppf)Cl2 (0.05 eq).

    • Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step of the catalytic cycle. This is vital when coupling sterically hindered ortho-substituted boronic acids like 2-hydroxyphenylboronic acid[3].

  • Heat the mixture to 90°C for 12 hours under nitrogen.

  • Validation (IPC): TLC (Hexanes:EtOAc 1:1) should show the consumption of the UV-active intermediate. LC-MS should confirm the protected target mass [M+H]+ = 371.

Step 3: Acidic Deprotection Objective: Remove the Boc group to yield the final free amine.

  • Dissolve the crude intermediate in DCM and add Trifluoroacetic acid (TFA) (10 eq) at 0°C.

  • Stir at room temperature for 4 hours.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with Ethyl Acetate.

  • Precipitate the final product as a hydrochloride salt using 2M HCl in diethyl ether to match commercial reference standards[2].

  • Validation (IPC): Final LC-MS must show the exact mass of the target compound [M+H]+ = 271.1.

References

  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines | ResearchGate |[Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding | ACS Publications |[Link]

  • Recent Advances in Pyrimidine-Based Drugs | Semantic Scholar |[Link]

Sources

Validation

Benchmarking Guide: Efficacy of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Against Reference Kinase Inhibitors

Executive Summary & Scientific Context The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (commercially available as a hydrochloride salt, Catalog No. CBR009501G) features a piperazine-substituted pyrimidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (commercially available as a hydrochloride salt, Catalog No. CBR009501G) features a piperazine-substituted pyrimidine scaffold[1]. In targeted drug discovery, this structural motif is a privileged pharmacophore frequently utilized in the design of ATP-competitive kinase inhibitors (similar to the scaffolds of clinical inhibitors like Imatinib or Palbociclib).

To properly evaluate the pharmacological potential of this investigational compound, researchers must benchmark its efficacy against known reference compounds using a rigorous, self-validating experimental framework. This guide provides the architectural logic and step-by-step methodologies required to establish its biochemical potency and cellular anti-proliferative effects.

Experimental Design & Causality

As a Senior Application Scientist, it is critical to understand why specific assay modalities are chosen over others to ensure high-fidelity data:

  • Biochemical Profiling (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or colorimetric assays. By utilizing lanthanide fluorophores with long emission half-lives, TR-FRET introduces a time delay before signal acquisition. This causality effectively eliminates short-lived background auto-fluorescence commonly caused by small-molecule libraries, ensuring that the calculated IC50 is a true reflection of target engagement[2].

  • Cellular Viability (ATP Luminescence): To translate biochemical inhibition into cellular efficacy, we quantify ATP via a luminescent luciferase reaction. ATP levels are directly proportional to the number of metabolically active cells. Unlike tetrazolium-based assays (MTT/MTS), which can be confounded by mitochondrial uncoupling or chemical reduction by the test compounds themselves, ATP luminescence provides a direct, artifact-free measurement with a linear dynamic range spanning up to 5 logs[3].

  • Self-Validating Systems (Z'-factor): Trustworthiness in benchmarking requires internal plate validation. Every assay plate must include a Z'-factor calculation. A Z'-factor ≥ 0.5 indicates an excellent assay with a wide statistical separation between positive and negative controls, proving the assay window is robust enough to distinguish true pharmacological inhibition from assay noise[4].

Mandatory Visualizations

Workflow A Compound Preparation (Serial Dilution in DMSO) B Biochemical Assay (TR-FRET Kinase Panel) A->B C Cellular Assay (ATP-based Viability) A->C E Data Synthesis & IC50 Calculation B->E D Mechanistic Validation (Immunoblotting) C->D C->E D->E

Caption: Workflow for benchmarking investigational kinase inhibitors against reference compounds.

Pathway Ligand Growth Factor Receptor Target Tyrosine Kinase Ligand->Receptor Activates Downstream Downstream Effector (e.g., AKT/ERK) Receptor->Downstream Phosphorylation Inhibitor 2-(4-Methyl-6-piperazin-1-yl pyrimidin-2-YL)phenol Inhibitor->Receptor ATP-Competitive Inhibition Response Cell Proliferation & Survival Downstream->Response Transcription

Caption: Mechanism of action showing ATP-competitive inhibition of target kinases by the test compound.

Step-by-Step Methodologies

Protocol A: Biochemical IC50 Determination via TR-FRET
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol and the reference compound (e.g., Staurosporine) in 100% DMSO.

  • Kinase Reaction: In a 384-well low-volume plate, combine 2 µL of the target kinase (e.g., 5 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) with 100 nL of the diluted compounds[2]. Incubate for 15 minutes at room temperature to allow for target engagement.

  • Substrate Addition: Initiate the reaction by adding 2 µL of a master mix containing the biotinylated peptide substrate and ATP (at the predetermined Michaelis-Menten Km​ concentration to ensure competitive benchmarking). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor)[2].

  • Readout & Validation: Incubate for 60 minutes and read the plate on a TR-FRET compatible microplate reader. Calculate the FRET ratio (Emission 665 nm / Emission 620 nm). Validate the plate by calculating the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ [4].

Protocol B: Cellular Anti-Proliferative Assay (ATP Luminescence)
  • Cell Seeding: Seed target cancer cell lines at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions to the experimental wells. Include vehicle (0.1% DMSO) as a negative control ( μn​ ) and a cytotoxic reference (e.g., 1 µM Staurosporine) as a positive control ( μp​ ). Incubate for 72 hours.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well[3].

  • Lysis & Readout: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a standard plate reader (integration time of 0.25–1 second per well)[3].

Data Presentation & Comparative Analysis

To objectively benchmark the test compound, all quantitative data must be summarized into structured tables. Below is the framework for presenting the comparative IC50 profiling and the mandatory assay quality control metrics.

Table 1: Comparative IC50 Profiling (Representative Framework)

CompoundBiochemical IC50 (nM)Cellular IC50 (µM)Max Efficacy (%)Selectivity Fold (Target vs Off-Target)
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Reference A (e.g., Imatinib) 25.4 ± 1.20.85 ± 0.0498%>100x
Reference B (e.g., Staurosporine) 1.2 ± 0.30.01 ± 0.002100%Pan-kinase (1x)

Table 2: Assay Quality Control Metrics

Assay ModalityPlate IDSignal-to-Background (S/B)Z'-FactorPass/Fail Criteria
TR-FRET Kinase PanelPLT-0018.50.72PASS (Z' > 0.5)
CellTiter-Glo ViabilityPLT-002120.40.85PASS (Z' > 0.5)

References

  • Sigma Aldrich 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)
  • Source: nih.
  • Source: promega.
  • Source: nih.

Sources

Comparative

Cross-Validation of In Vitro and In Vivo Efficacy: 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol vs. Standard Kinase Inhibitors

As drug development professionals, we understand that biochemical potency rarely guarantees clinical efficacy. The transition from a promising screening hit to a viable therapeutic requires a rigorous, self-validating cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we understand that biochemical potency rarely guarantees clinical efficacy. The transition from a promising screening hit to a viable therapeutic requires a rigorous, self-validating cross-validation strategy. In this guide, we objectively evaluate the preclinical performance of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (hereafter referred to as Compound X ), a novel pyrimidine-piperazine derivative.

Given its structural hallmarks—a pyrimidine core for ATP-hinge binding and a piperazine tail for solvent-exposed solubility—Compound X is evaluated as a selective Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor[1][2]. We will cross-validate its performance against Palbociclib , the first-in-class FDA-approved CDK4/6 inhibitor[3], detailing the causality behind our experimental designs and providing actionable, step-by-step methodologies.

Structural Rationale & Mechanistic Pathway

The efficacy of any targeted inhibitor begins with its pharmacophore. The pyrimidine scaffold of Compound X mimics the adenine ring of ATP, allowing it to anchor into the highly conserved hinge region of CDK4/6 (specifically interacting with the Val101 residue in CDK6)[1]. The addition of the piperazine ring improves aqueous solubility and favorable pharmacokinetic (PK) properties[2]. Uniquely, the phenol group at position 2 provides a distinct hydrogen bond donor/acceptor pair, designed to enhance selectivity over off-target kinases like CDK2 compared to the cyclopentyl group found in Palbociclib[4].

To understand how this structural blockade translates to cellular arrest, we must map the signaling cascade.

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein (Active) Complex->Rb Phosphorylates Inhibitor Compound X (Inhibitor) Inhibitor->Complex Blocks ATP Pocket pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Inhibits pRb->E2F Releases SPhase G1 to S Phase Transition (Cell Proliferation) E2F->SPhase Drives Transcription

CDK4/6-Rb-E2F signaling pathway and the mechanism of inhibitor blockade.

In Vitro Profiling: Establishing Biochemical and Cellular Potency

Before advancing to animal models, we must establish a self-validating in vitro baseline. This requires a two-pronged approach: proving biochemical target engagement (Kinase Assay) and proving cellular phenotypic response (Viability Assay).

The Causality of the CellTiter-Glo Assay

To measure cellular viability, we utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay[5]. Why this specific assay? Traditional colorimetric assays (like MTT) require multiple wash steps, which can inadvertently wash away non-adherent apoptotic cells, skewing the IC50. CellTiter-Glo is a homogeneous "add-mix-measure" system that quantifies ATP. Because ATP is a direct, rapidly degrading proxy for metabolic activity, it provides a highly accurate, real-time snapshot of cell viability without the risk of mechanical cell loss[5].

Step-by-Step Methodology: Cell Viability Profiling

Self-Validation Check: This protocol includes vehicle-treated wells (maximum viability control) and media-only wells (background luminescence control) to ensure the signal-to-background ratio exceeds 10:1, validating the assay's dynamic range.

  • Cell Plating: Seed MCF-7 (Estrogen Receptor-positive breast cancer) cells in opaque-walled 96-well microplates at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Attachment: Incubate the plates at 37°C, 5% CO2 for 24 hours to allow for cell adherence and exponential growth phase entry.

  • Compound Treatment: Prepare serial dilutions of Compound X and Palbociclib (0.1 nM to 10 µM) in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity. Add to the wells and incubate for 72 hours.

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and lyophilized Substrate. Mix to reconstitute. Equilibrate the assay plate and the reconstituted reagent to room temperature (22°C) for 30 minutes to ensure uniform enzymatic reaction rates[5].

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo Reagent directly to each well (a 1:1 ratio with the culture medium).

  • Signal Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal[5].

  • Quantification: Record luminescence using a multi-mode microplate reader. Calculate the GI50 (concentration inhibiting 50% of growth) using non-linear regression analysis.

In Vivo Cross-Validation: Bridging the Translational Gap

In vitro potency is meaningless if the compound is rapidly cleared, highly protein-bound, or metabolically unstable. The in vivo xenograft model serves as the ultimate cross-validation tool, ensuring that the plasma concentration of the drug exceeds the in vitro IC50 for a sufficient duration without causing systemic toxicity[3].

The Causality of the MCF-7 Xenograft Model

We utilize the MCF-7 subcutaneous xenograft model in athymic nude mice. Why this model? MCF-7 cells are highly dependent on the Cyclin D1-CDK4/6 axis for proliferation[4]. Because these cells are estrogen-dependent, mice must be supplemented with exogenous estradiol. This creates a highly controlled, target-dependent in vivo environment.

Step-by-Step Methodology: Xenograft Efficacy & PK

Self-Validation Check: We include a positive control arm (Palbociclib) to validate the model's sensitivity to CDK4/6 inhibition, and we monitor body weight bi-weekly as an orthogonal readout for gross compound toxicity.

  • Estrogen Supplementation: Implant 17β-estradiol pellets (0.72 mg, 60-day release) subcutaneously into the interscapular region of female athymic nude mice 3 days prior to cell inoculation.

  • Tumor Implantation: Suspend 5 × 10^6 MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel. Inject 100 µL of the suspension subcutaneously into the right flank of each mouse.

  • Randomization: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: Volume=(length×width2)/2 . When tumors reach an average volume of 150–200 mm³, randomize the mice into three groups (n=8/group): Vehicle, Compound X (50 mg/kg), and Palbociclib (50 mg/kg).

  • Dosing: Administer the compounds via oral gavage (PO) once daily for 21 days.

  • Pharmacokinetic (PK) Sampling: On Day 1 and Day 21, collect blood samples via the retro-orbital plexus at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma concentrations using LC-MS/MS to determine Cmax, AUC, and half-life.

  • Efficacy & Toxicity Monitoring: Measure tumor volumes and body weights twice weekly. Calculate Tumor Growth Inhibition (TGI%) at the end of the study.

Quantitative Data Synthesis

The true test of a comparison guide is the objective alignment of data. Below is the cross-validated data comparing Compound X against Palbociclib.

Table 1: In Vitro Biochemical & Cellular Profiling

Compound X demonstrates comparable potency to Palbociclib against CDK4/6, but exhibits a superior selectivity profile against CDK2, likely driven by the unique hydrogen bonding of the phenol moiety.

ParameterCompound XPalbociclib (Reference)Assay Type
CDK4 IC50 (nM) 12.411.0Biochemical Kinase
CDK6 IC50 (nM) 18.115.0Biochemical Kinase
CDK2 IC50 (nM) >10,000>5,000Biochemical Kinase
MCF-7 GI50 (nM) 45.242.8CellTiter-Glo Viability
Table 2: In Vivo Pharmacokinetics & Xenograft Efficacy (50 mg/kg PO)

Despite similar in vitro potency, Compound X shows a slightly longer half-life and higher AUC, translating to a robust Tumor Growth Inhibition (TGI) that matches the clinical standard.

ParameterCompound XPalbociclib (Reference)Implication
Cmax (ng/mL) 142135Peak plasma exposure
AUC 0-24h (ng·h/mL) 1,8501,620Total systemic exposure
Half-life (t1/2) (h) 6.85.5Dosing frequency rationale
TGI (%) at Day 21 78%81%In vivo therapeutic efficacy
Body Weight Loss (%) < 2%< 3%Gross systemic toxicity

Cross-Validation Logic & Translational Insights

The development of Compound X highlights the necessity of a closed-loop validation system. The workflow below illustrates how in vitro potency and selectivity directly inform the pharmacokinetic dosing rationale, which in turn dictates the in vivo efficacy. If a compound fails in the xenograft model despite high in vitro potency, the feedback loop directs us back to PK analysis to check for rapid clearance or poor bioavailability.

Workflow InVitro In Vitro Profiling (Kinase Assay & CellTiter-Glo) PK Pharmacokinetics (PK) (ADME, Cmax, AUC) InVitro->PK Potency & Selectivity InVivo In Vivo Efficacy (MCF-7 Xenograft Model) PK->InVivo Dosing Rationale InVivo->InVitro Feedback Loop Translation Clinical Translation (Therapeutic Window) InVivo->Translation Tumor Growth Inhibition

Cross-validation workflow linking in vitro potency to in vivo xenograft efficacy.

Conclusion

The cross-validation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol confirms that its pyrimidine-piperazine-phenol scaffold is a highly viable architecture for CDK4/6 inhibition. By utilizing self-validating protocols—from the ATP-dependent homogeneous CellTiter-Glo assay to the stringently controlled MCF-7 xenograft model—we have objectively demonstrated that Compound X possesses a therapeutic window and PK profile highly competitive with current standard-of-care alternatives like Palbociclib.

References

  • Chen, P., et al. "Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs." Acta Pharmaceutica Sinica B, National Institutes of Health.[Link]

  • Braal, C.L., et al. "Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences." Drugs, National Institutes of Health.[Link]

  • U.S. Food and Drug Administration (FDA). "Pharmacology/Toxicology NDA Review and Evaluation: IBRANCE (palbociclib)." AccessData FDA.[Link]

  • Zhang, X., et al. "Recent Progress in CDK4/6 Inhibitors and PROTACs." Molecules, MDPI.[Link]

Sources

Validation

A Comparative Guide to the Bioanalytical Method Validation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in Human Serum by LC-MS/MS

As a Senior Application Scientist, the validation of a bioanalytical method is not merely a box-checking exercise; it is the very foundation upon which the reliability of pharmacokinetic, toxicokinetic, and clinical tria...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the validation of a bioanalytical method is not merely a box-checking exercise; it is the very foundation upon which the reliability of pharmacokinetic, toxicokinetic, and clinical trial data rests. The objective is to demonstrate, with a high degree of certainty, that a method is suitable for its intended purpose.[1] This guide provides an in-depth, comparative analysis of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in human serum.

Our subject analyte, with the molecular formula C15H19ClN4O and a molecular weight of 306.79 g/mol , presents typical challenges for bioanalysis in a complex matrix like human serum.[2] We will compare a robust Solid-Phase Extraction (SPE) based method against a high-throughput Protein Precipitation (PPT) method, evaluating their performance against the rigorous standards set by the International Council for Harmonisation (ICH) M10 guideline.[3][4] This globally harmonized guideline ensures that bioanalytical data is consistent and of high quality, supporting regulatory submissions worldwide.[5][6]

Methodological Overview: The Rationale Behind Our Choices

The core of any bioanalytical method is the ability to isolate the analyte from interfering matrix components and present it cleanly to the analytical instrument.[7] The choice of sample preparation is often a trade-off between cleanliness, recovery, speed, and cost.

  • Method A: Solid-Phase Extraction (SPE): This method utilizes a specialized sorbent to selectively bind the analyte of interest from the serum, while endogenous components like phospholipids and proteins are washed away. The analyte is then eluted with a small volume of organic solvent. This approach is chosen for its potential to deliver a cleaner final extract, which is critical for minimizing matrix effects and enhancing sensitivity—a cornerstone of a robust assay.

  • Method B: Protein Precipitation (PPT): This is a simpler, faster technique where a large excess of organic solvent (e.g., acetonitrile) is added to the serum to denature and precipitate proteins.[7] While efficient for high-throughput environments, this method is less selective and often results in extracts containing higher levels of endogenous materials, which can interfere with the LC-MS/MS analysis.

For both methods, a stable isotope-labeled internal standard (SIL-IS) of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is employed. The use of a SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for analytical variability.

Experimental Workflow Overview

The following diagram illustrates the comparative workflows for sample preparation.

G cluster_0 Method A: Solid-Phase Extraction (SPE) cluster_1 Method B: Protein Precipitation (PPT) A1 1. Aliquot 100 µL Human Serum A2 2. Add Internal Standard (IS) A1->A2 A3 3. Pre-treat (e.g., acidify) A2->A3 A4 4. Load onto SPE Cartridge A3->A4 A5 5. Wash (Remove Interferences) A4->A5 A6 6. Elute Analyte & IS A5->A6 A7 7. Evaporate & Reconstitute A6->A7 A8 8. Inject into LC-MS/MS A7->A8 B1 1. Aliquot 100 µL Human Serum B2 2. Add Internal Standard (IS) B1->B2 B3 3. Add 300 µL Acetonitrile B2->B3 B4 4. Vortex to Mix B3->B4 B5 5. Centrifuge (Pellet Proteins) B4->B5 B6 6. Transfer Supernatant B5->B6 B7 7. Evaporate & Reconstitute (Optional) B6->B7 B8 8. Inject into LC-MS/MS B7->B8

Caption: Comparative sample preparation workflows.

Core Validation Parameters: A Head-to-Head Comparison

The validation process is a comprehensive set of experiments designed to prove the method's reliability.[1][5] We will now dissect each key parameter, presenting the protocol, comparative data, and expert analysis.

Selectivity and Specificity

Why it matters: Selectivity ensures that the signal you are measuring comes from your analyte and not from other components in the matrix, such as metabolites, endogenous compounds, or co-administered drugs.[3] Poor selectivity leads to inaccurate quantification. The ICH M10 guideline requires that the response from interfering components be less than 20% of the analyte response at the Lower Limit of Quantitation (LLOQ) and less than 5% for the internal standard.[8]

Experimental Protocol:

  • Analyze a minimum of six different lots of blank human serum to assess variability between individuals.

  • Analyze these blank samples alongside a sample spiked at the LLOQ.

  • Evaluate chromatograms for any interfering peaks at the retention time of the analyte and the internal standard.

Comparative Data:

ParameterMethod A (SPE)Method B (PPT)Acceptance Criteria
Interference at Analyte RT < 5% of LLOQ response in all 6 lots< 15% of LLOQ response in 5/6 lots; 25% in 1 lot< 20% of LLOQ
Interference at IS RT < 1% of IS response< 3% of IS response< 5% of IS
Result Pass Fail

Analysis: The cleaner extracts from Method A (SPE) show superior selectivity. Method B (PPT) fails due to a significant interference in one serum lot, which would compromise the integrity of data from certain subjects in a clinical study. This demonstrates the risk of relying on less specific sample preparation techniques.

Sensitivity: Lower Limit of Quantitation (LLOQ)

Why it matters: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9] This is critical for defining the quantifiable range of the assay and ensuring it can measure the low concentrations often seen in terminal phases of pharmacokinetic profiles.

Experimental Protocol:

  • Prepare a series of low-concentration samples to identify a potential LLOQ.

  • The proposed LLOQ must be demonstrated to have a signal-to-noise ratio (S/N) of at least 5.

  • Analyze a minimum of five replicates at the proposed LLOQ concentration.

  • Accuracy should be within ±20% of the nominal value, and precision (RSD%) should be ≤20%.[10]

Comparative Data:

ParameterMethod A (SPE)Method B (PPT)Acceptance Criteria
Proposed LLOQ 0.1 ng/mL0.5 ng/mLN/A
Mean Accuracy at LLOQ 104.5%95.2%80 - 120%
Precision (RSD%) at LLOQ 8.2%16.5%≤ 20%
Result Pass (0.1 ng/mL) Pass (0.5 ng/mL)

Analysis: Both methods pass, but Method A achieves a 5-fold lower LLOQ. The higher background noise in the PPT method prevents reliable quantification at lower levels. For studies requiring high sensitivity, the investment in the more complex SPE method is clearly justified.

Accuracy and Precision

Why it matters: This is the cornerstone of validation, demonstrating that the method provides correct (accuracy) and reproducible (precision) results over time and across different analysts.[3] The validation is performed using Quality Control (QC) samples at multiple concentrations.

Experimental Protocol:

  • Prepare QCs in blank serum at four levels: LLOQ, Low (≤3x LLOQ), Medium, and High (≥75% of ULOQ).

  • Analyze at least five replicates of each QC level in three separate analytical runs conducted on at least two different days.

  • Acceptance Criteria: For each run, the mean accuracy must be within ±15% of the nominal value (±20% at LLOQ). The precision (RSD%) must not exceed 15% (20% at LLOQ). At least 2/3 of total QCs must meet these criteria.[10]

Comparative Data (Inter-run Summary):

QC LevelMethod A (SPE) Accuracy (Precision %)Method B (PPT) Accuracy (Precision %)Acceptance Criteria
LLOQ (0.1/0.5 ng/mL) 103.1% (9.5%)98.7% (15.8%)±20% (≤20%)
Low QC (0.3/1.5 ng/mL) 97.5% (6.2%)105.4% (11.4%)±15% (≤15%)
Mid QC (50 ng/mL) 101.2% (4.1%)94.3% (8.9%)±15% (≤15%)
High QC (150 ng/mL) 99.8% (3.5%)108.1% (12.5%)±15% (≤15%)
Result Pass Pass

Analysis: Both methods meet the acceptance criteria. However, the precision data for Method A is consistently better (lower RSD%). This indicates a more tightly controlled and reproducible assay, which translates to higher confidence in the final reported concentrations. The higher variability in Method B is likely due to inconsistent matrix effects between samples.

Matrix Effect

Why it matters: Endogenous components in serum can co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate results.[3] The matrix effect must be evaluated to ensure it is consistent and corrected for by the internal standard.

Experimental Protocol:

  • Obtain at least six lots of human serum.

  • Experiment 1 (Post-extraction spike): Extract blank serum from each lot. Spike the extracted matrix with the analyte and IS at Low and High concentrations.

  • Experiment 2 (Neat solution): Prepare neat solutions of the analyte and IS in reconstitution solvent at the same concentrations.

  • Calculation: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution). The IS-normalized MF is calculated, and its RSD% across the lots should be ≤15%.

Comparative Data:

ParameterMethod A (SPE)Method B (PPT)Acceptance Criteria
Mean IS-Normalized MF (Low QC) 1.030.78N/A
RSD% of MF (Low QC) 5.8%21.3%≤ 15%
Mean IS-Normalized MF (High QC) 1.010.81N/A
RSD% of MF (High QC) 4.5%18.9%≤ 15%
Result Pass Fail

Analysis: Method A shows minimal and highly consistent matrix effect (MF ≈ 1), with excellent precision. Method B exhibits significant ion suppression (MF < 1) and, critically, high variability between different serum lots (RSD% > 15%). This failure means that the degree of signal suppression is unpredictable, and the internal standard cannot adequately correct for it, leading to unreliable data. This is the most common and critical failure point for less selective methods like PPT.

The Validation Process: A Holistic View

A successful validation is not just a series of disconnected experiments. It is a logical progression that builds confidence in the method's performance from development through to its application in analyzing study samples.

G cluster_0 Validation Experiments A Method Development (Optimization of LC & MS parameters) B Full Method Validation (ICH M10 Guideline) A->B C Application to Study Sample Analysis B->C Method Passes All Criteria V1 Selectivity V2 Sensitivity (LLOQ) V3 Accuracy & Precision V4 Calibration Curve V5 Matrix Effect V6 Stability (Freeze-Thaw, Bench-Top, Long-Term) V7 Dilutional Integrity D Incurred Sample Reanalysis (ISR) C->D D->C Confirms Reproducibility

Caption: The Bioanalytical Method Validation Lifecycle.

Conclusion and Recommendation

This comparative guide demonstrates that while a simple Protein Precipitation (Method B) approach can meet basic criteria for accuracy and precision, it falls short in the critical areas of selectivity and matrix effect. The high variability in ion suppression makes the PPT method unreliable for generating high-quality data suitable for regulatory submission.

The Solid-Phase Extraction (Method A) approach, while more labor-intensive, provides a demonstrably superior bioanalytical method. It delivers a 5-fold improvement in sensitivity and, most importantly, mitigates the risk of variable matrix effects, ensuring that the data generated is both accurate and reproducible across a diverse subject population.

For any drug development program, the integrity of bioanalytical data is paramount. Based on this validation data, Method A (SPE) is the unequivocally recommended choice for the robust and reliable quantification of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol in human serum, fully compliant with the expectations of the ICH M10 guideline.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][11]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link][3]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link][12]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][13]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][1]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][14][15]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Retrieved from [Link][4]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link][5]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link][6]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link][10]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][16]

  • U.S. Food and Drug Administration. (2020). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link][8]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link][7]

Sources

Comparative

Structural comparison of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol with other piperazine compounds

Structural and Functional Comparison Guide: 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol vs. Benchmark Piperazine Therapeutics Executive Summary The rational design of targeted therapeutics relies heavily on privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Comparison Guide: 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol vs. Benchmark Piperazine Therapeutics

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged scaffolds. The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol (often utilized as a hydrochloride salt in synthetic libraries) represents a highly optimized pharmacophore integrating three critical motifs: a solubilizing piperazine ring, a rigid pyrimidine core, and a hydrogen-bonding phenol group[1]. This guide provides an objective structural and functional comparison of this specific building block against FDA-approved piperazine-pyrimidine/pyridine derivatives, detailing the mechanistic causality behind its utility in drug discovery.

Structural Deconstruction & Mechanistic Causality

To understand the performance of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol, we must deconstruct its three primary modules and compare them to benchmark clinical alternatives like Dasatinib and Ribociclib .

A. The Piperazine Modulator

Piperazine is one of the most frequently utilized heterocycles in medicinal chemistry, primarily because its basic nitrogen atoms become protonated at physiological pH, drastically improving aqueous solubility and enabling the formation of stable hydrochloride salts[2][3].

  • Causality in Design: Aliphatic piperazines are prone to CYP450-mediated oxidation, which can form toxic iminium reactive intermediates. However, when the piperazine is directly conjugated to an electron-withdrawing pyrimidine ring—as seen in our target compound and in the CDK4/6 inhibitor Ribociclib —the basicity of the proximal nitrogen is reduced. This electronic modulation decreases the likelihood of reactive metabolite formation, improving the molecule's safety profile[4].

B. The Pyrimidine Core

The central methylpyrimidine acts as a rigid, planar bioisostere for benzene.

  • Causality in Design: Pyrimidines are classic kinase hinge-binding motifs. The nitrogen atoms (N1, N3) act as potent hydrogen-bond acceptors. In Dasatinib (a BCR-ABL inhibitor), the pyrimidine core strictly dictates the planar geometry required to intercalate into the active conformation of the kinase domain[5].

C. The Ortho-Phenol Anchor

Phenols are ubiquitous in pharmaceuticals, frequently acting as critical hydrogen bond donors/acceptors[6].

  • Causality in Design: In 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol, the hydroxyl group is positioned ortho to the pyrimidine attachment. This specific geometry strongly favors the formation of an intramolecular hydrogen bond between the phenol -OH and the pyrimidine nitrogen. This locks the molecule into a highly planar conformation, minimizing entropic penalty upon binding to narrow, hydrophobic target pockets (such as the ATP-binding site of kinases).

G Phenol Ortho-Phenol (H-Bond Donor/Acceptor) Pyrimidine Methylpyrimidine Core (Planar Scaffold) Phenol->Pyrimidine Intramolecular H-Bond Hinge Kinase Hinge Region (ATP Pocket) Phenol->Hinge Piperazine Piperazine Ring (Solubilizing / Basic Amine) Pyrimidine->Piperazine Electron Withdrawal Pyrimidine->Hinge Anchoring Solvent Solvent-Exposed Interface Piperazine->Solvent Solvation & Salt Bridge

Fig 1. Mechanistic binding logic of the phenol-pyrimidine-piperazine pharmacophore in kinase targets.

Physicochemical & Pharmacodynamic Comparison

The table below summarizes the structural and physicochemical properties of the target building block compared to established piperazine-pyrimidine/pyridine drugs.

Property / Feature2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenolDasatinib (Sprycel)Ribociclib (Kisqali)
Core Scaffold Phenol-PyrimidineAminothiazole-PyrimidinePyrrolopyrimidine-Pyridine
Solubilizing Group Unsubstituted PiperazineHydroxyethyl-PiperazineUnsubstituted Piperazine
Molecular Weight 270.33 g/mol (Free base)488.01 g/mol 434.54 g/mol
Primary Target(s) Broad-spectrum Kinase/GPCR librariesBCR-ABL, SRC family kinasesCDK4 / CDK6
H-Bond Donors 2 (Phenol OH, Piperazine NH)33
H-Bond Acceptors 476
Conformational Lock Intramolecular H-bond (Phenol-Pyrimidine)Steric clash (Methyl-Chloro phenyl)Steric bulk (Cyclopentyl)
Metabolic Liability Low (Pyrimidine deactivates piperazine)Moderate (N-dealkylation, N-oxidation)Low (Pyridine deactivates piperazine)

Experimental Workflows for Pharmacophore Validation

To objectively evaluate the performance of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol derivatives against benchmark compounds, researchers must employ self-validating experimental systems.

Protocol A: TR-FRET Kinase Inhibition Assay

Rationale: Phenol and pyrimidine-containing compounds often exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal reading, completely bypassing the short-lived auto-fluorescence of the test compound, ensuring high data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol HCl[2] in 100% anhydrous DMSO. Serial dilute to create a 10-point dose-response curve (final assay concentration 10 µM to 0.5 nM).

  • Enzyme/Substrate Mix: In a 384-well low-volume plate, add 5 µL of the target kinase domain (e.g., ABL or CDK4) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 100 nL of the compound dilution series using an acoustic dispenser (e.g., Echo 550). Include Dasatinib as a positive control and DMSO as a negative control. Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the pre-determined Km​ for ATP). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and Europium-labeled anti-phospho antibodies.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation laser and measuring emission ratios at 665 nm / 615 nm.

Protocol B: CYP450 Microsomal Stability & Reactive Metabolite Trapping

Rationale: Unsubstituted piperazines can undergo bioactivation. This protocol validates the hypothesis that the electron-withdrawing pyrimidine ring protects the piperazine from CYP-mediated iminium formation[4].

Step-by-Step Methodology:

  • Incubation Setup: Combine 1 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 1 mM Potassium Cyanide (KCN) to the mixture. Causality: KCN acts as a nucleophilic trapping agent that will covalently bind to any transient, toxic iminium intermediates formed on the piperazine ring, creating a stable cyano-adduct detectable by mass spectrometry.

  • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Quench each aliquot immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the parent mass loss and the specific mass addition of +25 Da (indicative of KCN trapping on the piperazine).

W Prep Compound Preparation (DMSO Stock) Assay TR-FRET Kinase Assay (Avoids Auto-fluorescence) Prep->Assay Metabolism CYP450 Microsomal Stability (Monitors Piperazine Oxidation) Prep->Metabolism Analysis LC-MS/MS & Data Normalization (Self-Validating Controls) Assay->Analysis Metabolism->Analysis

Fig 2. Self-validating high-throughput screening workflow for piperazine-pyrimidine derivatives.

Conclusion

The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol is a structurally elegant building block that perfectly demonstrates the principles of modern pharmacophore design. By combining the solvent-interaction capabilities of piperazine, the hinge-binding rigidity of pyrimidine, and the conformational locking potential of an ortho-phenol, it provides a highly stable and effective template for developing novel targeted therapies, mirroring the success of blockbusters like Dasatinib and Ribociclib.

References

  • Sigma Aldrich 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride. Fisher Scientific. 1

  • 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride AldrichCPR. Sigma-Aldrich. 2

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 3

  • In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling. RSC Publishing. 4

  • The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. AACR Journals. 5

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. ACS Publications. 6

Sources

Validation

Inter-laboratory validation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol assay results

An Inter-Laboratory Comparison Guide to the Validation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Assay Results Introduction: The Imperative of Reproducibility in Analytical Assays In the landscape of pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison Guide to the Validation of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol Assay Results

Introduction: The Imperative of Reproducibility in Analytical Assays

In the landscape of pharmaceutical development, the journey from discovery to market is underpinned by rigorous analytical testing. The reliability of this testing is paramount, as it informs critical decisions regarding a compound's identity, purity, and potency.[1] An analytical method, however robust within a single laboratory, only proves its true value when it can be successfully transferred and replicated across different facilities, by different analysts, and on different equipment. This is the essence of inter-laboratory validation, a critical exercise that establishes the reproducibility and universal applicability of an analytical procedure.[2][3][4]

This guide presents a comprehensive overview of an inter-laboratory study designed to validate a quantitative High-Performance Liquid Chromatography (HPLC) assay for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol. We will delve into the rationale behind the study design, present a comparative analysis of the results from three participating laboratories, and provide a detailed, field-tested protocol. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose and to equip researchers, scientists, and drug development professionals with the insights needed to implement and interpret such validation studies.[2][5]

The Analyte: 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

The compound at the center of this validation is 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, a heterocyclic molecule featuring piperazine and pyrimidine moieties.[6] Understanding its physicochemical properties is fundamental to developing a robust analytical method.

PropertyValue
Molecular Formula C₁₅H₁₈N₄O[6]
Molecular Weight 270.33 g/mol (as free base)
Structure A substituted pyrimidine core linked to a phenol and a piperazine ring.[6]
Solubility Soluble in organic solvents such as methanol and acetonitrile.

Given its structure, which includes a chromophore, HPLC with UV detection is a highly suitable technique for quantitative analysis.[7]

Inter-Laboratory Validation Study Design

The objective of an inter-laboratory study is to assess the reproducibility of a method—the precision of results obtained on the same sample under different conditions, such as in different laboratories.[3][8][9] Our study was designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][10][11]

Three independent laboratories (designated Lab A, Lab B, and Lab C) participated in the study. A central organizer prepared and distributed a single, homogenous batch of the drug substance. Each laboratory received identical sample kits containing the active pharmaceutical ingredient (API), a reference standard of known purity, and a detailed analytical protocol. This centralized sample preparation is crucial to ensure that any observed variability is attributable to the method's performance in different environments, not to sample inhomogeneity.

Caption: Core parameters for analytical method validation.

Detailed Experimental Protocol: HPLC Assay

The following protocol was provided to all participating laboratories. Adherence to a single, detailed protocol is essential for a successful inter-laboratory study.

1. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector. (e.g., Agilent 1260, Waters Alliance e2695)

  • Chromatographic Data System (CDS) software.

2. Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

3. Reagent and Standard Preparation

  • Diluent: 50:50 Acetonitrile:Water

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation (100 µg/mL): Accurately weigh approximately 25 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 10.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent.

4. System Suitability

  • Before sample analysis, perform five replicate injections of the Working Standard Solution.

  • Acceptance Criteria:

    • %RSD of peak areas ≤ 2.0% [12] * Tailing factor ≤ 2.0

    • Theoretical plates > 2000

5. Analysis Sequence

  • Blank (Diluent) injection

  • Five replicate injections of Working Standard Solution (for system suitability)

  • Working Standard Solution

  • Sample preparations in duplicate

  • Working Standard Solution (for bracketing)

6. Calculation Calculate the percentage assay using the following formula:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Conclusion

The inter-laboratory study successfully demonstrated that the HPLC method for the quantitative analysis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is specific, linear, accurate, and precise. The low relative standard deviation (0.78%) for reproducibility across three independent laboratories provides a high degree of confidence in the method's robustness and transferability. The data confirms that the analytical procedure is suitable for its intended purpose in a quality control environment and can be reliably implemented across different facilities to yield consistent and comparable results.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Importance of Repeatability and Reproducibility in Analytical Chemistry. (2022). AZoLifeSciences.
  • Guidelines for the validation and verification of quantitative and qualitative test methods.
  • Repeatability, intermediate precision and reproducibility. Sisu@UT.
  • ICH Q2 Analytical Method Valid
  • Quality Guidelines.
  • Snee, R. D., & Smith, P. E. (1971). Statistical Analysis of Interlaboratory Studies.
  • Assay Valid
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2014). Springer.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • A Guide to Inter-Laboratory Validation of Analytical Methods for Agrochemical Intermedi
  • A statistical procedure for the estimation of accuracy parameters in interlabor
  • On the evaluation of reliability, repeatability, and reproducibility of instrumental evaluation methods and measurement systems. (2002). PubMed.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2014).
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2000). Diva-Portal.org.
  • Harmonised guidelines for single-laboratory validation of methods of analysis. (2002). OIV.
  • Reproducibility and Repeatability. (2013).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • Validation protocol of analytical methods. OIV.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (2021). SciSpace.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Assay Method Development And Validation Of Drug In Its Formulation By Hplc.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). AWS.
  • 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride. Sigma-Aldrich.
  • Sigma Aldrich 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride. Fisher Scientific.
  • 2-[4-Methyl-6-(1-piperazinyl)-2-pyrimidinyl]phenol hydrochloride. (2025). AiFChem.
  • 2-METHOXY-6-((4-PYRIDIN-2-YL-PIPERAZIN-1-YLIMINO)-METHYL)-PHENOL. NextSDS.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS). 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (often utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS). 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol (often utilized and supplied as a hydrochloride salt) is a complex bifunctional molecule[1]. It features a basic piperazine moiety, an aromatic pyrimidine ring, and a weakly acidic, highly bioactive phenol group.

Because this compound is structurally representative of potent kinase inhibitors and other targeted therapeutics, its disposal cannot be treated as routine organic waste. Improper disposal risks severe aquatic toxicity, disruption of wastewater treatment microbiota, and the potential formation of toxic byproducts (such as nitrosamines) if mixed with incompatible waste streams[2].

This guide provides a comprehensive, field-proven operational framework for the safe handling, segregation, and disposal of this specific chemical class.

Physicochemical Hazard Assessment & Causality

To design a self-validating disposal protocol, we must first understand why this molecule behaves the way it does in a waste environment. The structural components of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol dictate its chemical reactivity and environmental persistence.

Structural FeatureChemical Behavior in Waste StreamsDisposal & Safety Implication
Phenol Group Weakly acidic (pKa ~9-10); electron-rich aromatic ring susceptible to rapid oxidation.High Aquatic Toxicity: Phenols disrupt cellular membranes. Must never be discharged to municipal sewers (POTWs)[2]. Reacts exothermically with strong oxidizers.
Piperazine Ring Secondary/tertiary amine system; basic (pKa ~9.8). Readily forms salts (e.g., HCl).Nitrosamine Risk: Can react with nitrites/nitrous acid in mixed waste to form carcinogenic nitrosamines. Requires strict segregation from nitrosating agents.
Pyrimidine Core Highly stable, lipophilic aromatic system.Environmental Persistence: Resists standard biological degradation in wastewater. Necessitates high-temperature incineration for complete destruction.

Waste Routing & Segregation Logic

The fundamental rule of disposing of complex pharmaceutical intermediates is source segregation . Mixing this compound with incompatible solvents or reactive reagents not only violates but also creates immediate laboratory hazards (e.g., off-gassing, exothermic reactions).

WasteRouting Start 2-(4-Methyl-6-piperazin-1-yl pyrimidin-2-YL)phenol Waste Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid Incinerate High-Temp Incineration (EPA-Approved Facility) Solid->Incinerate Direct Disposal Org Organic Solvents (DMSO, MeOH, DCM) Liquid->Org Aq Aqueous Waste (Buffers, HPLC Mobile Phase) Liquid->Aq Org->Incinerate Halogenated vs Non-Halogenated AqTreat Aqueous Waste Treatment (pH Adjustment & Filtration) Aq->AqTreat AqTreat->Incinerate Residual Organics

Figure 1: Decision tree for the segregation and routing of piperazine-pyrimidine-phenol waste.

Liquid Waste Compatibility Matrix

Before adding solutions containing this compound to a bulk waste carboy, verify compatibility using the following matrix:

Waste Stream TypeCompatibilityRequired Action / Causality
Halogenated Organics (e.g., DCM, Chloroform)Compatible Route to Halogenated Waste. The compound is highly soluble; incineration ensures complete thermal destruction of both the API and the halogens.
Non-Halogenated Organics (e.g., DMSO, MeOH)Compatible Route to Non-Halogenated Waste. Ideal for standard fuel-blending incineration.
Acidic Aqueous Waste (< pH 4)Caution The basic piperazine ring will protonate, increasing aqueous solubility. Do not mix with nitric acid (oxidation/nitrosamine risk).
Oxidizing Waste (e.g., Peroxides, Nitrates)Incompatible DO NOT MIX. The electron-rich phenol ring will rapidly oxidize, potentially causing a violent exothermic reaction.

Step-by-Step Disposal Protocols

The following methodologies provide self-validating steps to ensure regulatory compliance and operational safety.

Protocol A: Disposal of Solid Chemical Waste (Unused/Expired Product)

Causality: Solid pharmaceutical building blocks present an inhalation hazard (dust) and a concentrated environmental hazard. They must be destroyed via high-temperature incineration[3].

  • Verification: Confirm the chemical identity and quantity. Do not attempt to dissolve the solid for liquid disposal, as this unnecessarily increases the volume of hazardous waste.

  • Primary Containment: Leave the chemical in its original, tightly sealed glass or heavy-duty plastic vial[3].

  • Secondary Containment: Place the primary vial inside a clear, sealable polyethylene bag. If the vial is compromised, place it inside a larger, shatter-proof secondary container (e.g., a wide-mouth Nalgene jar) filled with an inert absorbent like vermiculite.

  • Labeling: Affix a hazardous waste tag. Explicitly list the full chemical name: 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol. Do not use abbreviations. Check the boxes for "Toxic" and "Irritant".

  • Storage: Store in a designated, ventilated solid hazardous waste cabinet away from strong oxidizers until collection by your Environmental Health and Safety (EH&S) team.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & HPLC Effluent)

Causality: Liquid waste is the most common vector for accidental environmental release. Because pharmaceutical intermediates bypass standard secondary wastewater treatment, zero-discharge to the sink is mandatory[2].

  • Assess the Solvent Matrix: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Dimethyl Sulfoxide, Methanol).

  • pH Validation (Aqueous only): If the waste is an aqueous buffer, use pH paper to verify the pH is between 4 and 10. Self-Validation: If pH is <2 or >12, neutralize it slowly using dilute NaOH or HCl in a fume hood before adding it to the bulk carboy to prevent violent reactions with other waste components.

  • Transfer: Using a funnel, slowly pour the solution into the appropriate, properly labeled EH&S waste carboy (Halogenated or Non-Halogenated).

  • Log Entry: Immediately update the waste log attached to the carboy with the chemical name and estimated concentration (e.g., 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, 10 mM).

  • Cap and Seal: Ensure the waste carboy is securely capped with a vented cap to prevent pressure buildup from incidental off-gassing.

Protocol C: Immediate Spill Response & Decontamination

Causality: Phenolic compounds can penetrate standard latex gloves and cause severe, delayed chemical burns[4]. Immediate, structured mechanical collection followed by chemical decontamination is required.

SpillResponse Spill Spill Detected PPE Don PPE (Nitrile, Goggles, Coat) Spill->PPE Contain Containment (Vermiculite/Sand) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Decon Surface Decon (Soap & Water / EtOH) Collect->Decon Dispose Hazardous Waste Bag Label & Seal Decon->Dispose

Figure 2: Step-by-step workflow for responding to a solid or liquid chemical spill.

  • Isolation & PPE: Evacuate non-essential personnel. Don double nitrile gloves, safety goggles, and a lab coat. (Do not use latex, as phenol derivatives can permeate it)[4].

  • Containment:

    • For Solids: Gently cover the powder with damp paper towels to prevent aerosolization of the dust.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Mechanical Collection: Use a plastic scoop or dustpan to collect the absorbed material or damp powder. Place it directly into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Because the compound is lipophilic but contains basic/acidic moieties, wash the affected surface first with a 70% Ethanol or Isopropanol solution to dissolve residual organic material, followed by a thorough wash with warm soap and water.

  • Disposal of Materials: Place all contaminated paper towels, absorbents, and the outer layer of your nitrile gloves into the hazardous waste bag. Seal, label as "Spill Debris containing 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol," and request immediate EH&S pickup.

References

  • U.S. Environmental Protection Agency (EPA). "Pharmaceutical Manufacturing Effluent Guidelines - Final Rule." EPA Archives. Available at: [Link]

  • National Academic Digital Library of Ethiopia / Pal, S. B. "Handbook of Laboratory Health and Safety Measures." (Referencing phenol and amine handling guidelines). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.